Copanlisib

Catalog No.
S001528
CAS No.
1032568-63-0
M.F
C23H28N8O4
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copanlisib

CAS Number

1032568-63-0

Product Name

Copanlisib

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide

Molecular Formula

C23H28N8O4

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)

InChI Key

MWYDSXOGIBMAET-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Synonyms

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Isomeric SMILES

COC1=C(C=CC2=C1N=C(N3C2=NCC3)NC(=O)C4=CN=C(N=C4)N)OCCCN5CCOCC5

The exact mass of the compound Copanlisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Copanlisib mechanism of action PI3K inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Pharmacological Basis of Action

Copanlisib's high potency stems from its unique molecular structure and binding mode.

  • Molecular Structure and Binding: this compound is based on a 2,3-dihydroimidazo[1,2-c]quinazoline scaffold [1]. Unlike the propeller-shaped, isoform-selective inhibitor idelalisib, which induces a fit in a specialized pocket, this compound adopts a flat conformation in the adenine-binding pocket of the PI3K catalytic subunit [1]. This allows it to extend into a deeper affinity pocket, enabling potent inhibition across all four class I PI3K isoforms [1].
  • Potency and Selectivity Profile: this compound demonstrates high potency against all class I PI3Ks, with a marked preference (approximately tenfold) for the PI3Kα and PI3Kδ isoforms [1]. The table below compares its inhibitory concentration (IC50) values with other PI3K inhibitors, highlighting its balanced potency.
PI3K Inhibitor PI3Kα (nM) PI3Kβ (nM) PI3Kδ (nM) PI3Kγ (nM)
This compound [2] [3] 0.5 3.7 0.7 6.4
Idelalisib [1] 820 565 2.5 89
Duvelisib [1] 1602 85 2.9 27

Experimental Evidence and Technical Data

Preclinical studies detail the methodologies used to characterize this compound's antitumor effects.

  • Cell Viability and Proliferation Assays: The CellTiter-Glo Luminescent Cell Viability Assay is a standard method for quantifying this compound's effects [4]. This homogenous assay measures ATP, indicating metabolically active cells. Researchers treat target cells (e.g., lymphoma cell lines, primary CLL cells) with a concentration range of this compound for a set period (e.g., 72 hours) [4]. The resulting dose-response curves determine half-maximal inhibitory concentration (IC50) values, demonstrating this compound's potent, nanomolar-level cytotoxicity against malignant B-cell lines [1].
  • In Vivo Efficacy Models: The antitumor efficacy of this compound has been validated in mouse xenograft models [5]. These studies involve subcutaneously implanting human cancer cell lines (CDX) or patient-derived tumor tissues (PDX) into immunodeficient mice [5]. Mice are treated with this compound versus a control, with tumor volume measured regularly. These experiments show this compound's ability to significantly suppress or regress tumor growth in models of lymphoma and other cancers like Merkel cell carcinoma by inhibiting PI3K pathway activity in tumor tissues [5].
  • Pathway Analysis: To confirm on-target effects, researchers analyze key signaling nodes. This involves processing tumor samples or cell lines after this compound treatment and using Western blotting to detect changes in phosphorylation levels of proteins like AKT and S6 ribosomal protein (a downstream target of mTOR) [5]. Successful pathway inhibition is confirmed by reduced levels of these phosphorylation markers.

The following diagram illustrates the core PI3K-AKT-mTOR signaling pathway and the points where this compound exerts its inhibitory effect.

architecture GrowthFactorReceptors Growth Factor Receptors (e.g., RTKs) PI3K PI3K (Class IA) Heterodimer GrowthFactorReceptors->PI3K Activates BCellReceptor B-Cell Receptor (BCR) BCellReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Substrate PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes This compound This compound This compound->PI3K Inhibits

Clinical and Translational Context

This compound received accelerated FDA approval in 2017 for treating adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies [2] [3] [6].

  • Administration and Dosing: It is administered intravenously (60 mg) on an intermittent schedule (days 1, 8, and 15 of a 28-day cycle), which helps manage adverse effects [7] [6].
  • Safety Profile: Common adverse effects include hyperglycemia, hypertension, diarrhea, and neutropenia [2] [6]. These are often manageable and may relate to its potent PI3Kα inhibition affecting metabolic pathways [7].
  • Research Applications: Beyond its approved use in FL, this compound is investigated in other B-cell malignancies and solid tumors. Its potent dual α/δ inhibition makes it a candidate for cancers where both isoforms contribute to pathogenesis, as seen in promising preclinical studies for Merkel cell carcinoma [5].

References

Copanlisib IC₅₀ Values for PI3K Isoforms

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Isoform Reported IC₅₀ (nmol/L) Source / Context
PI3Kα 0.5 [1]
PI3Kβ 3.7 [1]
PI3Kγ 6.4 [1]
PI3Kδ 0.7 [1]

Experimental Context and Methodology

The quantitative IC₅₀ data originates from studies characterizing copanlisib's mechanism of action prior to its clinical approval [1]. These values are derived from biochemical kinase assays that measure a compound's ability to directly inhibit the enzymatic activity of purified PI3K proteins.

  • Assay Type: The primary method for determining these IC₅₀ values involves incubating the purified catalytic subunit of each PI3K isoform with this compound and measuring the inhibition of lipid kinase activity.
  • Cellular vs. Biochemical Activity: While the table shows biochemical potency, this translates to functional effects in cells. For example, this compound inhibited cell proliferation and suppressed PI3K/mTOR/Akt signaling pathways in various cancer cell lines, with IC₅₀ values in the low nanomolar range in cellular viability assays [2] [3].
  • Key Characteristic: The data confirms this compound's classification as a pan-Class I PI3K inhibitor with strongest activity against the PI3Kα and PI3Kδ isoforms [1] [4].

PI3K Signaling Pathway and this compound's Role

The following diagram illustrates the PI3K signaling pathway and the site of this compound's inhibition, which explains its potent anti-tumor effects.

fascia RTK Receptor Tyrosine Kinase (RTK) PI3K_Alpha PI3Kα (p110α) RTK->PI3K_Alpha PI3K_Beta PI3Kβ (p110β) RTK->PI3K_Beta PI3K_Delta PI3Kδ (p110δ) RTK->PI3K_Delta GPCR G-Protein Coupled Receptor (GPCR) PI3K_Gamma PI3Kγ (p110γ) GPCR->PI3K_Gamma PIP2 PIP2 PI3K_Alpha->PIP2  Phosphorylates PI3K_Beta->PIP2  Phosphorylates PI3K_Gamma->PIP2  Phosphorylates PI3K_Delta->PIP2  Phosphorylates This compound This compound This compound->PI3K_Alpha  Potently Inhibits This compound->PI3K_Beta  Inhibits This compound->PI3K_Gamma  Inhibits This compound->PI3K_Delta  Potently Inhibits PIP3 PIP3 PIP2->PIP3  Phosphorylates AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellProcesses Cell Survival Proliferation Metabolism mTOR->CellProcesses PTEN PTEN (Tumor Suppressor) PIP3_i PIP3 PTEN->PIP3_i  Dephosphorylates AKT_i AKT (Inactive)

> this compound inhibits all Class I PI3K isoforms, with strongest activity against PI3Kα and PI3Kδ, thereby suppressing the downstream oncogenic AKT/mTOR signaling cascade.

Research Implications and Synergies

This compound's activity profile has significant research and clinical implications:

  • Overcoming Therapy Resistance: A key application is overcoming resistance to other targeted therapies. For instance, sorafenib (a multikinase inhibitor) treatment can lead to increased p-AKT levels, a resistance mechanism that this compound can counteract, restoring tumor cell sensitivity [3].
  • Rational Combination Therapies: Preclinical screens identify effective combinations. This compound shows additive or synergistic effects when combined with:
    • MEK/ERK/RAF pathway inhibitors (e.g., selumetinib, ravoxertinib, tovorafenib) [5].
    • KRAS mutation-specific inhibitors (e.g., sotorasib) in relevant cell lines [5].
    • Vertical pathway inhibition using AKT (e.g., ipatasertib) or mTOR (e.g., sapanisertib) inhibitors [5].

References

Comprehensive Technical Analysis of Copanlisib Binding Mode to p110γ Crystal Structure

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3Kγ Structure and Relevance

The p110γ catalytic subunit represents one of the four class I phosphoinositide 3-kinase (PI3K) isoforms and serves as a critical therapeutic target in oncology and immunology. As a lipid kinase, PI3Kγ phosphorylates the 3-position hydroxyl group of phosphatidylinositol lipids in the plasma membrane, generating second messengers that activate downstream signaling cascades including the AKT/mTOR pathway. Unlike the ubiquitously expressed p110α and p110β isoforms, p110γ exhibits restricted expression primarily in hematopoietic cells, where it mediates signaling from G-protein coupled receptors (GPCRs) and contributes to immune cell migration, activation, and tumor microenvironment modulation [1] [2]. The structural characterization of p110γ in complex with selective and non-selective inhibitors has provided invaluable insights for rational drug design, with copanlisib representing a prominent pan-class I PI3K inhibitor with distinctive binding properties.

The catalytic subunit p110γ shares the conserved domain architecture of class I PI3Ks, consisting of an adaptor-binding domain (ABD), Ras-binding domain (RBD), C2 domain, helical domain, and kinase domain [3]. The kinase domain itself adopts a characteristic bilobal structure common to protein kinases, with the N-lobe rich in β-strands and the C-lobe primarily α-helical, forming a deep cleft where ATP binding occurs [4]. This ATP-binding pocket serves as the primary target for most small-molecule PI3K inhibitors, including this compound. Structural analyses reveal that the active site of p110γ contains several distinctive features, including a hydrophobic back pocket, a affinity pocket that accommodates inhibitor extensions, and a selectivity pocket that varies among different PI3K isoforms [1]. Understanding these structural elements is fundamental to appreciating the binding mode and inhibitory mechanism of this compound.

PI3Kγ Structural Overview and Functional Domains

The domain organization of p110γ follows the conserved architecture of class I PI3K catalytic subunits, with each domain contributing to regulatory functions and catalytic activity. The N-terminal adaptor-binding domain (ABD) facilitates interaction with regulatory subunits, though unlike class IA PI3Ks that bind p85 subunits, p110γ associates with either p101 or p84/p87 regulatory proteins [3]. The Ras-binding domain (RBD) enables interaction with small GTPases of the Ras family, providing a mechanism for input from growth factor signaling pathways. The C2 domain mediates membrane association through calcium-independent phospholipid binding, while the helical domain serves as a structural scaffold [2] [3].

The kinase domain of p110γ represents the catalytic core and shares the canonical fold of protein kinases, despite phosphorylating lipid substrates rather than proteins. This domain contains the ATP-binding cleft situated between the N-lobe and C-lobe, which accommodates both the adenosine moiety of ATP and the lipid substrate presentation region. Critical catalytic residues include Lys833, which forms salt bridges with the α- and β-phosphates of ATP, and Asp964, which acts as the catalytic base in the phosphotransfer reaction [4]. The activation loop near the C-lobe regulates access to the substrate binding site and undergoes conformational changes during enzyme activation. Structural comparisons among PI3K isoforms reveal that while the overall fold is highly conserved, subtle differences in the ATP-binding pocket and surrounding regions confer isoform selectivity for small-molecule inhibitors [1].

G PI3Kgamma PI3Kgamma ABD Adaptor-Binding Domain (ABD) PI3Kgamma->ABD RBD Ras-Binding Domain (RBD) ABD->RBD C2 C2 Domain RBD->C2 Helical Helical Domain C2->Helical Kinase Kinase Domain Helical->Kinase ATPsite ATP-Binding Site Kinase->ATPsite SelectivityPocket Selectivity Pocket Kinase->SelectivityPocket

Domain architecture of p110γ catalytic subunit highlighting functional regions.

This compound's Binding Mode to p110γ

Molecular Interactions and Binding Features

This compound establishes critical hydrogen bonds with the hinge region of p110γ through its imidazoline N1 atom, mimicking the adenine moiety of ATP [1]. This interaction represents a conserved feature among ATP-competitive PI3K inhibitors. The C5 amide substituent of this compound extends into a deeper affinity pocket within the kinase domain, forming additional hydrogen bonds with residues in this region that enhance binding affinity [1]. Meanwhile, the C7 and C8 substituents project toward the solvent-exposed region at the entrance of the binding pocket, influencing the physicochemical properties and pharmacokinetic profile without significantly affecting potency [1].

The flat conformation adopted by this compound's 2,3-dihydroimidazo[1,2-c]quinazoline scaffold allows it to occupy the adenine-binding pocket of p110γ while maximizing surface contact with hydrophobic residues lining the binding cleft [1]. This binding mode contrasts sharply with the propeller-shaped conformation of isoform-selective inhibitors like idelalisib, which exploit a different orientation and induced-fit mechanism to achieve selectivity [1]. Structural analyses based on X-ray crystallography (PDB entry 5G2N) reveal that this compound makes contact with several key residues including Met804 and Trp812 in the ATP-binding region, which correspond to Met752 and Trp760 in p110δ [1]. These interactions contribute to the distinctive isoform selectivity profile of this compound, which shows preferential inhibition of p110α and p110δ while maintaining significant potency against p110γ.

Structural Determinants of Selectivity

The binding specificity of this compound among class I PI3K isoforms stems from nuanced differences in the ATP-binding pockets rather than exclusive interactions with unique residues. While this compound is classified as a pan-class I inhibitor, it exhibits approximately tenfold preference for p110α and p110δ over p110β and p110γ [1] [5]. This selectivity pattern arises from structural variations in the affinity pocket that accommodates the C5 amide moiety of this compound, with p110α and p110δ providing more favorable interactions in this region. The solvent-front region near the entrance of the binding pocket, where the C7 and C8 substituents project, also contributes to differential affinity among isoforms due to variations in surface residues and flexibility.

Comparative analyses of inhibitor-bound PI3K structures reveal that conformational mobility in a region including residue Met752 (p110γ numbering) plays a crucial role in determining inhibitor selectivity [1]. For strictly isoform-selective inhibitors like idelalisib, this region undergoes induced fit to create a specialized selectivity pocket that accommodates the quinazoline moiety [1]. In contrast, this compound as a multitargeted inhibitor engages a more conserved binding mode that does not require substantial conformational changes in this region. This distinction explains why mutation of Met752 to isoleucine affects binding of isoform-selective inhibitors but has minimal impact on this compound sensitivity [1].

Comparative Inhibition Profiles of PI3K Inhibitors

Quantitative Potency Assessment

The inhibitory potency of this compound against PI3K isoforms has been quantitatively assessed through enzyme activity assays measuring half-maximal inhibitory concentration (IC50) values. These assays typically employ purified recombinant PI3K isoforms and detect production of the lipid product PIP3 in the presence of varying inhibitor concentrations [1]. This compound demonstrates nanomolar potency against all class I PI3K isoforms, with IC50 values of 0.5 nM for p110α, 3.7 nM for p110β, 6.4 nM for p110γ, and 0.7 nM for p110δ [5]. This profile confirms its classification as a pan-class I PI3K inhibitor with particular strength against the α and δ isoforms.

When compared with other clinically developed PI3K inhibitors, this compound exhibits higher overall potency against all four class I isoforms [1]. The distinctive isoform preference of this compound (p110α/δ > p110γ/β) differentiates it from both δ-selective inhibitors (idelalisib, duvelisib) and α-selective inhibitors (alpelisib) [1]. Among pan-class I inhibitors, this compound shows superior activity against p110γ compared to buparlisib and pictilisib, which may have implications for its immunomodulatory effects in the tumor microenvironment [1]. The table below provides a comprehensive comparison of inhibitory potencies for major PI3K inhibitors in clinical development.

Table 1: Comparative Inhibitory Potency (IC50, nM) of PI3K Inhibitors Against Class I Isoforms

Inhibitor p110α p110β p110γ p110δ Selectivity Profile
This compound 0.5 3.7 6.4 0.7 Pan-class I, α/δ preference
Idelalisib 820 565 89 2.5 δ-selective
Duvelisib 1602 851 27 2.9 δ/γ-selective
Alpelisib 5 1200 2500 290 α-selective
Buparlisib 52 166 262 116 Pan-class I
Pictilisib 3 75 213 3 Pan-class I, α/δ preference
Structural Basis for Differential Inhibition

The varied potency profiles observed among PI3K inhibitors stem from fundamental differences in their binding modes and molecular interactions. As discussed previously, this compound adopts a flat conformation within the ATP-binding pocket that enables broad interactions across class I isoforms [1]. In contrast, idealisib and other δ-selective inhibitors assume a propeller-shaped conformation that exploits an induced-fit selectivity pocket created by conformational changes in p110δ [1]. This structural distinction explains why mutations in the flexible region (e.g., M752I in p110γ) dramatically reduce sensitivity to idealisib but minimally affect this compound potency [1].

The selectivity pocket utilized by isoform-specific inhibitors arises from displacement of methionine and tryptophan residues (Met804 and Trp812 in p110γ; Met752 and Trp760 in p110δ) that gate access to a deeper hydrophobic region [1]. The chemical scaffolds of selective inhibitors typically feature bulky substituents that sterically require this conformational change for productive binding, whereas the compact, flat structure of this compound can be accommodated without major structural rearrangements [1]. This fundamental difference in binding mechanism underlies the distinct selectivity patterns observed across the PI3K inhibitor landscape and informs rational design strategies for next-generation inhibitors with optimized therapeutic indices.

Experimental Structural Methods and Protocols

Crystallization and Structure Determination

The structural characterization of this compound bound to PI3Kγ has been achieved through X-ray crystallography, with the atomic coordinates deposited in the Protein Data Bank under accession code 5G2N [1]. The experimental workflow typically begins with overexpression of recombinant p110γ (often as a complex with regulatory subunits) in insect cell systems using baculovirus vectors, followed by multi-step purification using affinity, ion-exchange, and size-exclusion chromatography [6]. The purified protein is concentrated to 5-10 mg/mL and mixed with a molar excess of this compound before crystallization screening using vapor diffusion methods.

Crystals of the p110γ-copanlisib complex typically form in conditions containing PEG-based precipitants and optimized buffers at pH 6.5-8.5 [1]. For data collection, crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at synchrotron sources, and the structure is solved by molecular replacement using existing PI3K structures as search models [1]. Iterative cycles of model building and refinement are performed using programs such as Coot and Phenix, with the this compound molecule fit into well-defined electron density within the ATP-binding cleft [1]. The final refined structure provides atomic-level detail of protein-inhibitor interactions, enabling analysis of binding motifs and guidance for structure-based drug design.

G ProteinExpression Protein Expression & Purification ComplexFormation Complex Formation with this compound ProteinExpression->ComplexFormation Crystallization Crystallization ComplexFormation->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Model Refinement StructureSolution->Refinement PDBDeposition PDB Deposition (5G2N) Refinement->PDBDeposition

Experimental workflow for determining p110γ-copanlisib crystal structure.

Biochemical Assays for Binding Assessment

Complementary to structural methods, biochemical assays provide quantitative assessment of this compound binding and inhibition. The standard enzyme activity assay measures PI3K-mediated production of PIP3 from PIP2 substrate in the presence of varying inhibitor concentrations [6]. Reactions typically contain 20 mM HEPES (pH 7.5), 5 mM MgCl2, lipid substrates (PI and ATP at specified concentrations), and purified PI3K enzyme [6]. After 60-minute incubation at room temperature, reactions are stopped and PIP3 production is detected either through luminescence-based measurement of ATP consumption (Kinase-Glo system) or through mobility-shift assays [6].

For IC50 determination, this compound is serially diluted in DMSO and tested across a concentration range (typically 0.1 nM to 10 μM) with appropriate controls [6]. Dose-response curves are generated by plotting inhibitor concentration against percentage enzyme activity, and IC50 values are calculated using nonlinear regression in programs such as GraphPad Prism [6]. This biochemical characterization provides functional validation of the inhibitory potency inferred from structural studies and enables direct comparison with other PI3K inhibitors under standardized conditions.

Mutagenesis Studies for Binding Validation

Site-directed mutagenesis represents a powerful approach for validating proposed binding interactions and identifying residues critical for inhibitor specificity. The isoform reciprocal mutagenesis technique involves substituting non-conserved residues between p110 isoforms to determine their contribution to inhibitor selectivity [6]. For example, mutation of serine 773 in p110α (corresponding to serine 806 in p110γ) to aspartate significantly reduces sensitivity to the α-selective inhibitor PIK-75 but has minimal effect on this compound potency [6].

The experimental protocol involves generating mutant PI3K constructs using PCR-based mutagenesis, followed by protein expression in Sf21 insect cells via baculovirus infection [6]. The mutant proteins are purified using nickel-affinity chromatography (for His-tagged constructs) and characterized enzymatically to ensure proper folding [6]. Comparison of IC50 values between wild-type and mutant enzymes reveals the impact of specific residues on inhibitor binding, with fold-changes in potency indicating the relative importance of each residue for inhibitor engagement [6]. These functional studies complement structural data by quantitatively assessing the energetic contributions of specific protein-inhibitor interactions.

Conclusion and Research Implications

The structural characterization of this compound bound to p110γ has provided invaluable insights for targeted drug design in the PI3K inhibitor field. The flat binding mode adopted by this compound's 2,3-dihydroimidazo[1,2-c]quinazoline scaffold distinguishes it from the propeller-shaped conformation of isoform-selective inhibitors and underlies its pan-class I inhibitory profile [1]. The critical hydrogen bonds formed between the imidazoline N1 atom and the hinge region, combined with the extensive surface contacts within the ATP-binding cleft, explain the nanomolar potency observed against all class I isoforms with particular preference for p110α and p110δ [1] [5].

References

Enzymes of Metabolism and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The metabolic fate and pharmacokinetic (PK) properties of copanlisib are summarized in the table below.

Parameter Details
Primary Metabolizing Enzyme CYP3A4/5 (>90% of metabolism) [1] [2]
Secondary Metabolizing Enzyme CYP1A1 (<10% of metabolism) [1] [2]
Active Metabolite M1 (accounts for ~5% of total plasma radioactivity; similar potency to parent compound) [2]
Elimination Half-life 39.1 hours (range: 14.6 - 82.4 hours) [2]
Clearance 17.9 L/hr (geometric mean) [2]
Volume of Distribution 871 L (geometric mean) [2]
Route of Elimination Feces (~64%; ~30% as unchanged drug) and Urine (~22%; ~15% as unchanged drug) [2]

Experimental Protocols for Metabolic Studies

In Vitro Metabolism Identification

This methodology identifies the specific cytochrome P450 enzymes involved in this compound metabolism [1].

  • Objective: To identify the human cytochrome P450 (CYP) enzymes responsible for the oxidative metabolism of this compound.
  • Materials:
    • Test System: Human liver microsomes or recombinant human CYP enzymes.
    • Substrate: this compound at a pharmacologically relevant concentration.
    • Enzyme-Specific Inhibitors: Chemical inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) or inhibitory antibodies specific to individual CYP enzymes.
  • Procedure:
    • Incubation: Incubate this compound with the test system in the presence and absence of specific CYP inhibitors. The incubation buffer typically contains NADPH as a cofactor to facilitate enzymatic reactions.
    • Reaction Termination: Stop the reaction at predetermined time points by adding an organic solvent like acetonitrile.
    • Sample Analysis: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the depletion of the parent this compound and/or the formation of its major metabolite (M1).
  • Data Analysis: The enzyme responsible is identified by the inhibitor that causes the most significant reduction in this compound metabolism, indicated by a marked decrease in parent drug depletion or metabolite formation.
Validated HPLC-UV Bioanalytical Method

This protocol details a method for quantifying this compound in biological matrices like plasma, which is crucial for pharmacokinetic studies [3].

  • Objective: To develop and validate a reliable, reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitation of this compound in mice plasma per FDA guidelines.
  • Materials:
    • API: this compound (purity: 99.7%).
    • Internal Standard (IS): Enasidenib.
    • Columns: Hypersil Gold C18 column (250 × 4.0 mm, 5 μm).
    • Mobile Phase: A binary gradient of 10 mM Ammonium Formate (pH 4.0) and acetonitrile.
    • Extraction Solvent: Ethyl acetate.
  • Equipment: HPLC system with Photo-Diode Array (PDA) detector.
  • Procedure:
    • Sample Preparation: Add 1.0 mL of ethyl acetate to 100 μL of plasma sample. Vortex mix for 3 minutes and centrifuge at 14,000 rpm for 5 minutes at 5°C.
    • Extraction: Transfer 800 μL of the organic layer and evaporate to dryness under a gentle nitrogen stream at 50°C.
    • Reconstitution: Reconstitute the dried residue in 100 μL of the IS working solution.
    • Chromatography:
      • Injection Volume: 25 μL.
      • Flow Rate: 0.8 mL/min.
      • Column Temperature: 40°C.
      • Detection: PDA detector set at 310 nm.
      • Gradient Program: | | Time (min) | % Solvent A | % Solvent B | |---|---|---| | 0.0 | 90% | 10% | | 5.0 | 90% | 10% | | 5.5 | 10% | 90% | | 8.0 | 10% | 90% | | 8.1 | 90% | 10% | | 10.0 | 90% | 10% |
    • Analysis: this compound and the IS elute at approximately 6.60 and 7.80 minutes, respectively.
  • Method Validation: The method was validated for selectivity, sensitivity (LLOQ of 50 ng/mL), linearity (50-5000 ng/mL, r²≥0.998), accuracy, precision, and stability.

Pharmacokinetic and Clinical Implications

  • Dosing Schedule: The long half-life supports intermittent dosing. The approved adult regimen is 60 mg intravenous infusion on Days 1, 8, and 15 of a 28-day cycle [1].
  • Drug-Drug Interactions (DDIs): Coadministration with strong CYP3A4 inhibitors/inducers should be avoided. Grapefruit products should be avoided, and St. John's Wort is contraindicated [2].
  • Pediatric Dosing: A model-informed approach supported a pediatric dose of 28 mg/m² to achieve exposures consistent with adults [1].
  • Hepatic Impairment: As this compound is heavily metabolized in the liver, patients with hepatic impairment may require monitoring [1].

This compound Metabolic Pathway and Experimental Workflow

This compound This compound Primary Metabolism (CYP3A4) Primary Metabolism (CYP3A4) This compound->Primary Metabolism (CYP3A4) >90% Secondary Metabolism (CYP1A1) Secondary Metabolism (CYP1A1) This compound->Secondary Metabolism (CYP1A1) <10% M1 Metabolite\n(Active) M1 Metabolite (Active) Primary Metabolism (CYP3A4)->M1 Metabolite\n(Active) Other Metabolites Other Metabolites Secondary Metabolism (CYP1A1)->Other Metabolites Excretion Excretion Feces (64%) Urine (22%) M1 Metabolite\n(Active)->Excretion Other Metabolites->Excretion

Overview of this compound metabolism and elimination

cluster_1 In Vitro Setup cluster_2 Reaction & Analysis Start Study Objective System Prepare Test System: Human liver microsomes or recombinant CYP enzymes Start->System Inhibitors Add CYP-specific inhibitors System->Inhibitors Incubation Incubate with This compound & NADPH Inhibitors->Incubation Termination Stop reaction with solvent Incubation->Termination Analysis LC-MS/MS Analysis: Parent depletion & metabolite formation Termination->Analysis End Conclusion Analysis->End Data Analysis: Identify primary enzyme from inhibition results

Workflow for identifying this compound metabolizing enzymes

References

Validated Pharmacodynamic Biomarkers of Copanlisib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key PD biomarkers associated with copanlisib's mechanism and treatment response, primarily identified from a 2025 exploratory analysis of the Phase III CHRONOS-3 trial [1] [2].

Biomarker / Analytic Method of Detection Biological / Clinical Correlation
pAKT (phosphorylated AKT) IHC on paired tumor biopsies; analysis in platelet-rich plasma (PRP) [3]. Target Engagement: Significant reduction post-treatment confirms on-target PI3K pathway inhibition. Correlates with this compound plasma exposure [3].
PTEN Protein Presence IHC with anti-PTEN antibody (clone 138G6); central evaluation [1] [2]. Predictive of Efficacy: PTEN presence associated with significant improvement in PFS for iNHL/FL patients on C+R vs P+R [1] [2].
BCL2 Mutation Status NGS via TruSight Oncology 500 Assay on FFPE tissue [1] [2]. Predictive of Efficacy: Mutant vs. wild-type BCL2 in FL patients showed significant PFS improvement with C+R [1] [2].
Plasma IL-2 Levels Multiplex immunoassay (U-PLEX); median cut-off: 0.356 pg/mL [1] [2]. Predictive of Survival: iNHL patients with low/undetectable baseline IL-2 had significantly improved OS with C+R [1] [2].
Plasma Glucose Clinical laboratory assessment [3]. On-Target, Off-Tumor Effect: Transient, dose-dependent hyperglycemia is a pharmacodynamic marker of PI3K-α inhibition [3].

Detailed Experimental Protocols for Key Assays

Here are the methodologies for the key biomarker analyses as conducted in the CHRONOS-3 trial and other supporting studies.

  • PTEN Protein Expression via Immunohistochemistry (IHC)

    • Tissue Processing: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections were used [2].
    • Staining Protocol: Tissue sections were stained using a rabbit monoclonal anti-PTEN antibody (clone 138G6, Catalog #9559 from Cell Signaling Technology). Staining was performed with Dako 3,3-diaminobenzidine (DAB) chromogen from Agilent [2].
    • Evaluation & Scoring: PTEN protein levels were centrally evaluated and scored by a specialized laboratory (Mosaic Laboratories). The presence or absence of PTEN was determined [2].
  • BCL2 and EZH2 Mutation Status via Next-Generation Sequencing (NGS)

    • DNA Source: DNA was extracted from FFPE tissue slides using the AllPrep DNA/RNA FFPE Kit [2].
    • Sequencing Assay: Mutation analysis was performed using the TruSight Oncology 500 Assay (Illumina) [2].
    • Platform & Analysis: Sequencing was run on the NextSeq 550Dx Instrument (Illumina). The assay detects various genomic alterations, including single-nucleotide variants, insertions, deletions, and gene amplifications. Analysis was performed by Almac Diagnostics [2].
  • Plasma Cytokine Profiling

    • Technology: Cytokine levels (including IL-2) were measured using the U-PLEX Biomarker Group 1 (human) 71-Plex electro-chemiluminescence immunoassay from Meso Scale Diagnostics (MSD) [2].
    • Procedure: This is a sandwich immunoassay where plasma cytokines bind to biotinylated antibodies linked to U-PLEX plates. Detection uses antibodies conjugated to MSD GOLD SULFO-TAG labels [2].
    • Data Cut-off: A median cut-off limit of 0.356 pg/mL (with a limit of detection of 0.711 pg/mL) was used to categorize patients into groups with low/undetectable versus high baseline IL-2 levels [2].
  • pAKT as a Measure of Target Engagement

    • Sample Types: This has been assessed in paired tumor biopsies and in platelet-rich plasma (PRP) [3].
    • Methodology: pAKT levels were quantified using Western blotting for tumor tissue and specialized assays for PRP. In a 2020 study, paired biopsies from patients showed a statistically significant reduction in tumor pAKT following this compound 0.8 mg/kg treatment [3].
    • Correlation: Reductions in PRP pAKT showed a sustained inhibition from baseline and significantly correlated with estimated this compound plasma exposure [3].

Core Signaling Pathway & Biomarker Logic

The following diagram illustrates the pharmacodynamic relationship between this compound's mechanism of action and the resulting biomarkers, based on the described studies [1] [2] [3].

Copanlisib_PD_Flow cluster_0 Direct Pharmacodynamic Effects cluster_1 Predictive Biomarkers This compound This compound (PI3K inhibitor) PI3K_Signaling PI3K Pathway Activation This compound->PI3K_Signaling Inhibits Glucose Plasma Glucose This compound->Glucose Elevates pAKT pAKT (Phosphorylated AKT) PI3K_Signaling->pAKT Stimulates FoxO3a FoxO3a Activation (Transcription Factor) pAKT->FoxO3a Inhibits PUMA_BCL2 PUMA Induction & BCL2 Modulation FoxO3a->PUMA_BCL2 Apoptosis Tumor Cell Apoptosis PUMA_BCL2->Apoptosis Clinical_Outcome Improved PFS/OS Apoptosis->Clinical_Outcome PTEN PTEN Presence (Negative Regulator) PTEN->PI3K_Signaling Suppresses PTEN->Clinical_Outcome IL2 Baseline IL-2 (Cytokine) IL2->Clinical_Outcome

Figure 1: this compound's mechanism and biomarker relationships. The drug inhibits PI3K signaling, leading to measurable downstream effects (pAKT reduction, glucose elevation) and biological outcomes (apoptosis). Specific biomarkers (PTEN, IL-2) can predict the likelihood of a positive clinical outcome (improved PFS/OS) [1] [2] [3].

Interpretation & Clinical Application Guide

  • Biomarker Integration for Patient Stratification: The identified biomarkers suggest a profile for patients most likely to derive significant benefit from this compound + rituximab: those with PTEN-positive tumors, mutated BCL2, and low baseline plasma IL-2 [1] [2]. Incorporating these biomarkers into screening could optimize treatment selection.
  • PD Markers for Dose Confirmation: While the standard dose is 60 mg, assessing pAKT inhibition in platelet-rich plasma or paired tumor biopsies can serve as direct evidence of on-target activity in specific clinical or research settings, such as for new combination therapies [3].
  • Consideration for Combination Therapy: Research in solid tumors like ovarian cancer indicates that co-targeting other pathways (e.g., with an HMG-CoA reductase inhibitor) can increase phospho-Akt levels, thereby sensitizing chemoresistant tumors to this compound. This presents a rational combination strategy guided by PD markers [4].

References

PI3K/AKT/mTOR pathway role lymphomagenesis

Author: Smolecule Technical Support Team. Date: February 2026

PI3K/AKT/mTOR Pathway Fundamentals

The table below outlines the core components and functions of the Class I PI3K/AKT/mTOR pathway.

Component Key Isoforms/Complexes Primary Function in Signaling Relevance in Lymphoma
PI3K (Class I) p110α, p110β, p110δ, p110γ [1] Phosphorylates PIP₂ to PIP₃, a critical second messenger [1] p110δ is critical for B-cell development & a key target in B-cell malignancies [1]
AKT AKT1, AKT2, AKT3 [2] Serine/threonine kinase; main oncogenic effector; regulates survival, proliferation, metabolism [1] Phosphorylation (activation) is common in HL, DLBCL, MCL, and PTCL & often linked to inferior survival [1]
mTOR mTORC1, mTORC2 [1] Master regulator of cell growth, protein synthesis, & metabolism [1] [3] Activated in many lymphomas; mTORC1 inhibition can trigger feedback loops that reactivate AKT via mTORC2 [1] [4]
Key Regulator PTEN (Phosphatase) [1] Tumor suppressor; dephosphorylates PIP₃ to PIP₂, negatively regulating pathway [1] Loss of function leads to constitutive pathway activation; frequent in a subset of GCB-DLBCL [1]

The following diagram illustrates the core PI3K/AKT/mTOR signaling cascade and key regulatory mechanisms.

G cluster_legend Key Interactions RTK RTK PI3K PI3K RTK->PI3K BCR BCR BCR->PI3K PTEN PTEN PIP3 PIP3 PTEN->PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K catalyzes PIP3->PIP2 PTEN dephosphorylates AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellProcess Cell Survival Proliferation Metabolism mTORC1->CellProcess IRS IRS mTORC1->IRS negative feedback mTORC2 mTORC2 mTORC2->AKT phosphorylates (activates) IRS->PI3K Activation/Conversion Activation/Conversion Inhibition Inhibition Feedback Loop Feedback Loop

PI3K/AKT/mTOR pathway core signaling and regulatory feedback.

Pathway Dysregulation and Therapeutic Targeting in Lymphoma

Aberrant activation of the PI3K/AKT/mTOR pathway in lymphoma stems from multiple genetic and signaling anomalies.

  • Mechanisms of Activation: Key mechanisms include chronic active B-cell receptor (BCR) signaling (a hallmark of ABC-DLBCL), loss of the PTEN tumor suppressor (frequent in GCB-DLBCL), and less commonly, mutations or amplifications of PI3K isoforms (e.g., PIK3CA in MCL and DLBCL) [1] [4]. The pathway can also be activated by signals from the tumor microenvironment, such as CD40 ligand [1].
  • Therapeutic Inhibitors and Rationale: The table below summarizes major inhibitor classes and their application in lymphoma.
Therapeutic Class Target Example Compounds Key Findings & Rationale in Lymphoma
Isoform-Specific PI3K Inhibitors PI3Kδ / PI3Kβ AZD8186 (PI3Kβ/δ) [4] Shows efficacy in subset of ABC- & GCB-DLBCL; reveals unappreciated pro-survival role for PI3Kβ, esp. in PTEN-deficient models [4].
Pan-/Dual-Class Inhibitors PI3K & mTOR Gedatolisib (PI3K/mTOR) [5] Targets all class I PI3K isoforms & mTORC1/2; aims to prevent resistance from single-node inhibition; in clinical trials [5].
Combination Therapies PI3Kβ/δ & mTOR AZD8186 + AZD2014 (mTORC1/2) [4] Overcomes resistance to PI3Kβ/δ inhibition alone; completely prevents outgrowth in DLBCL PDX models [4].

Key Experimental Approaches for Pathway Analysis

For researchers investigating this pathway in lymphoma models, the following methodologies are essential.

  • In Vitro Viability and Signaling Analysis

    • Cell Viability Assay: Treat a panel of lymphoma cell lines (e.g., 19 DLBCL lines representing ABC and GCB subtypes) with increasing concentrations of the inhibitor for 120 hours. Measure cell viability using the CellTiter-Glo Luminescent Cell Viability Assay to generate dose-response curves [4].
    • Apoptosis and Cell Cycle Analysis: After 48 hours of inhibitor treatment, use FITC Annexin V staining and flow cytometry to quantify apoptosis. For cell cycle distribution, analyze fixed cells with a Two-step cell cycle analysis kit on a system like the NucleoCounter NC-250 [4].
    • Proliferation Assay: Stain cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to inhibitor treatment. Measure CFSE dilution after 5 days via flow cytometry to track cell division [4].
    • Western Blotting: Analyze protein lysates from treated cells to detect changes in pathway phosphorylation (e.g., p-AKT, p-S6, p-4E-BP1) and expression of key proteins (e.g., MYC, PTEN, PI3K isoforms). This confirms target engagement and identifies adaptive resistance mechanisms [4] [6].
  • In Vivo Efficacy Studies

    • Xenograft Mouse Models: Implement cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Subcutaneously implant lymphoma cells into immunodeficient mice. Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, single-agent inhibitor, combination therapy) [4].
    • Treatment and Monitoring: Administer inhibitors orally or via intraperitoneal injection. Monitor tumor volume regularly with calipers and animal body weight to assess toxicity. At endpoint, harvest tumors for subsequent IHC analysis of pathway markers (e.g., Ki-67, cleaved caspase-3) [4].
  • Mechanistic and Transcriptomic Studies

    • Gene Expression Profiling (GEP): Use RNA-sequencing on sensitive and resistant cell lines treated with an inhibitor over a time course (e.g., 6, 12, 18, 24 hours). Analyze differential expression to identify affected biological processes (e.g., downregulation of NF-κB and AP-1 signatures in ABC-DLBCL) [4].
    • Synergy Analysis: To evaluate drug combinations (e.g., PI3Kβ/δ + mTOR inhibitors), use software like CalcuSyn to calculate combination indices (CI) from viability data, determining synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects [4].

Future Directions and Clinical Perspectives

The field continues to evolve, with current research focused on overcoming therapeutic resistance.

  • Multi-Node Inhibition: A major limitation of single-node inhibitors is pathway reactivation via feedback loops (e.g., mTORC1 inhibition leading to AKT phosphorylation via mTORC2) or co-occurring pathway mutations [6]. Therefore, multi-node inhibition (e.g., simultaneously targeting PI3K and mTORC1/2) is a promising strategy to achieve more durable and complete pathway suppression [6].
  • Novel Agents and Trials: The pipeline for PI3K pathway inhibitors remains active. Gedatolisib (a dual PI3K/mTOR inhibitor) is in Phase III trials for breast cancer, highlighting the translational potential of this approach [5]. The ongoing development of mutant-specific PI3Kα inhibitors (e.g., RLY-2608, STX-478) for solid tumors also showcases strategies to improve therapeutic windows [6].

References

Copanlisib in Mouse Models: Dosing Protocols and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Dosing Schedule and Regimen

Copanlisib is administered intravenously to mice using an intermittent schedule that mirrors the clinical approach used in humans, allowing for periods of target inhibition followed by recovery.

Table 1: Standard In Vivo Dosing Schedule for this compound in Mice

Parameter Specification Rationale & Context
Recommended Dose 15 mg/kg Effective dose used in syngeneic murine cancer models (e.g., CT26, MC38) [1].
Dosing Frequency Twice per week (e.g., Day 1, 4, 8, 11, etc.) Common schedule in efficacy studies; aligns with intermittent pharmacodynamic inhibition [1].
Route of Administration Intravenous (IV) injection Consistent with the human clinical route of administration [2] [3].
Treatment Cycle Varies by study design; continued until endpoint (e.g., tumor volume) is reached. Preclinical equivalent of the human 28-day cycle (3 weeks on, 1 week off) [2] [4].

Pharmacokinetic (PK) Profile and Rationale for Intermittent Dosing

The intermittent dosing schedule is supported by this compound's pharmacokinetic profile, which features transient high plasma concentrations followed by a rapid decline.

Table 2: Key Pharmacokinetic Parameters of this compound in Mice

Parameter Value in Mice Methodological Notes
Half-life (t₁/₂) Data specific to mice not fully detailed in sources; human half-life is 39.1 hours (range: 14.6-82.4) [3]. Human data provided for reference; mouse-specific half-life can be determined using the analytical methods below.
Peak Plasma Concentration Achieved immediately after IV infusion. In humans, a peak of 463 ng/mL was observed [5].
Protein Binding 84.2% (mainly albumin) [5] [3]. --
Metabolism Primarily by CYP3A (~90%), with a minor contribution from CYP1A1 (<10%) [5] [3]. --
Excretion Feces (~64%) and Urine (~22%) [3]. --

This PK profile enables a treatment strategy where high drug concentrations initially inhibit PI3K signaling in tumor cells, while the subsequent drug-free interval allows healthy tissues to recover from mechanism-based toxicities like hyperglycemia and hypertension [4].

Analytical Method for Quantifying this compound in Mouse Blood/Plasma

Accurate measurement of this compound levels in biological samples is crucial for PK and toxicokinetic studies. Two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are available.

Table 3: Validated LC-MS/MS Methods for this compound Quantification

Parameter Method 1: Mouse Plasma [6] Method 2: Mouse Dried Blood Spots (DBS) [7]
Sample Matrix Mouse plasma Mouse dried blood spots (DBS)
Internal Standard (IS) Enasidenib Idelalisib
Extraction Technique Liquid-liquid extraction with ethyl acetate Liquid-liquid extraction from DBS discs
Chromatographic Column HyPURITY C18 Atlantis dC18
Mobile Phase Isocratic: 0.2% formic acid : acetonitrile (25:75, v/v) Isocratic (specific ratio not detailed)
Flow Rate Not specified 0.90 mL/min
Retention Time This compound: ~0.95 min; IS: ~2.00 min This compound: 0.98 min; IS: 0.93 min
Total Run Time Not specified 2.50 min per injection

| MS/MS Transitions (m/z) | 481.1 → 360.1 (this compound) 474.0 → 456.0 (IS) | 481.31 → 128.00 (this compound) 416.10 → 176.10 (IS) | | Calibration Range | 3.59 - 3,588 ng/mL | 1.01 - 4,797 ng/mL | | Key Advantages | Validated for PK studies in mouse plasma; stability demonstrated for one month [6]. | Broader calibration range; less invasive sample collection; hematocrit effect was insignificant [7]. |

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a standard workflow for a this compound efficacy study in a mouse model, from model establishment to data analysis.

G Start Start: Establish Syngeneic or Xenograft Mouse Model Grouping Randomize Mice into Treatment/Control Groups Start->Grouping Dosing Administer this compound (15 mg/kg, IV, twice weekly) Grouping->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Sampling Blood Collection for PK Analysis (Plasma or Dried Blood Spots) Monitoring->Sampling At predetermined time points Endpoint Terminate Study at Endpoint (e.g., Max Tumor Volume) Monitoring->Endpoint Analysis Process Samples via LC-MS/MS (Refer to Table 3) Sampling->Analysis Data Analyze PK/PD and Efficacy Data (Tumor Growth Inhibition) Analysis->Data Endpoint->Data

Critical Considerations for Study Design

  • Combination with Immunotherapy: Preclinical evidence suggests that this compound modulates the tumor microenvironment by increasing the CD8+ T cell/regulatory T cell ratio and M1/M2 macrophage ratio. This provides a strong rationale for combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1), which has shown enhanced anti-tumor efficacy in mouse models [1].
  • Toxicity Monitoring: Although the intermittent schedule improves tolerability, researchers should monitor for mechanism-based toxicities. In clinical settings, this compound is associated with transient hyperglycemia and hypertension, which are managed with monitoring and dose modifications [2] [8]. While these are often less severe in mice, vigilance is recommended.
  • Drug Preparation: For in vivo studies, the reconstituted drug should be used immediately or refrigerated and used within 24 hours. The solution should be protected from direct sunlight [2].

References

Comprehensive Application Notes and Protocols: HPLC Method Validation for Quantification of Copanlisib in Mice Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the quantification of copanlisib in mice plasma using a validated High-Performance Liquid Chromatography (HPLC) method with photo-diode array detection. The method demonstrates excellent sensitivity with a lower limit of quantification of 50 ng/mL, adequate for monitoring this compound concentrations in pharmacokinetic studies following intravenous administration to mice. The validation was performed according to FDA regulatory guidelines and covers all essential parameters including specificity, linearity, accuracy, precision, and stability. This robust and cost-effective analytical procedure is suitable for application in research laboratories and hospitals for therapeutic drug monitoring and routine pharmacokinetic-toxicokinetic assessments during drug development.

Introduction

Background on this compound

This compound (BAY 80-6946) is a pan-Class I phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity against PI3K-α and PI3K-δ isoforms, which are predominantly expressed in malignant B-cells. It is currently approved for the treatment of relapsed follicular lymphoma in adults who have received at least two prior systemic therapies. The drug induces tumor cell death through apoptosis and inhibition of cellular proliferation, showing promising efficacy in patients with solid tumors and hematological malignancies. [1] [2]

In clinical settings, this compound is administered as an intravenous infusion (60 mg on days 1, 8, and 15 of a 28-day cycle), with plasma concentrations reaching approximately 50 ng/mL at 8 hours post-administration at the efficacy dose of 0.8 mg/kg. The drug exhibits dose-proportional pharmacokinetics across the clinical dose range, with a terminal half-life of 39.1 hours and high volume of distribution (871 L), indicating extensive tissue penetration. This compound is primarily metabolized by CYP3A4 enzymes (>90%) and is approximately 84% bound to plasma proteins. [3] [1] [2]

Analytical Development Context

While LC-MS/MS methods offer higher sensitivity for this compound quantification, their high cost and maintenance requirements limit accessibility for many hospitals, academic institutions, and research laboratories. The development of a reliable HPLC-UV method provides a cost-effective alternative without compromising analytical performance for therapeutic drug monitoring and routine pharmacokinetic studies. This application note addresses this need by presenting a fully validated HPLC method that achieves the necessary sensitivity (50 ng/mL) to monitor this compound plasma concentrations in the clinically relevant range. [3]

Table 1: Pharmacological Properties of this compound

Parameter Value Details
Mechanism of Action Pan-Class I PI3K inhibitor Preferential activity against PI3K-α (IC₅₀ = 0.5 nmol/L) and PI3K-δ (IC₅₀ = 0.7 nmol/L) isoforms
Clinical Indication Relapsed follicular lymphoma After ≥2 prior systemic therapies
Protein Binding 84.2% Primarily to serum albumin
Metabolism Primarily CYP3A4 (>90%) Minor metabolism by CYP1A1 (<10%)
Elimination Half-life 39.1 hours Range: 14.6-82.4 hours
Volume of Distribution 871 L Indicates extensive tissue distribution

Materials and Reagents

Chemical Standards
  • This compound reference standard (purity: 99.7%) was obtained from Beijing Yibai Biotechnology Co., Ltd, Beijing, China.
  • Internal Standard (IS): Enasidenib (purity: 98%) was purchased from Aaron, Shanghai, China.
  • HPLC-grade solvents including acetonitrile and methanol were procured from J.T. Baker Avantor, PA, USA.
  • Analytical grade reagents including hydrochloric acid, ammonium formate, ethyl acetate, dimethyl sulfoxide (DMSO), and formic acid were acquired from Sigma-Aldrich, St. Louis, MO, USA, and S.D. Fine Chemicals, Mumbai, India.
  • Control mice K₂EDTA plasma was procured from the Animal House, Jubilant Biosys, Bangalore. [3]
Preparation of Solutions
  • This compound stock solutions (1.0 mg/mL) were prepared in 0.1 N HCl:DMSO (2:98, v/v) due to the compound's limited solubility in pure organic solvents.
  • Internal standard stock solution (1.0 mg/mL) was prepared in DMSO and subsequently diluted with 80% methanol to obtain a working concentration of 0.60 μg/mL.
  • Mobile phase components included 10 mM ammonium formate (pH 4.0, adjusted with formic acid) as solvent A and acetonitrile as solvent B.
  • All stock solutions were stored at -20±5°C and remained stable for 50 days. [3]

Chromatographic Conditions

Instrumentation and Parameters

The HPLC analysis was performed using a Waters 2695 Alliance HPLC system (Waters, Milford, USA) equipped with a performance PLUS inline degasser, auto-sampler, column oven, and photo-diode array (PDA) detector set at λmax 310 nm. The chromatographic separation was achieved using a Hypersil Gold C18 column (250 × 4.0 mm, 5 μm; Thermo Scientific, USA) maintained at 40±1°C. The mobile phase consisted of 10 mM ammonium formate, pH 4.0 (solvent A) and acetonitrile (solvent B) delivered at a flow rate of 0.8 mL/min using a binary gradient program. The injection volume was 25 μL for all processed samples. [3]

Gradient Program

The following gradient program was employed for optimal separation of this compound and the internal standard:

Table 2: HPLC Gradient Program

Time (min) Solvent A (%) Solvent B (%) Description
0.0 90 10 Initial conditions
5.0 90 10 Isocratic hold
5.5 10 90 Linear gradient
8.0 10 90 Isocratic hold
8.1 90 10 Return to initial conditions
10.0 90 10 Re-equilibration

Under these conditions, This compound and the internal standard (enasidenib) eluted at 6.60 and 7.80 minutes, respectively, with a total run time of 10 minutes. The system required a 2.0-minute equilibration period between injections. The methodology provided excellent resolution between the analyte and IS with no interference from plasma matrix components. [3]

Sample Preparation Protocol

Calibration Standards and Quality Controls
  • Calibration curve standards were prepared by spiking blank mice plasma with corresponding working solutions of this compound to achieve concentrations of 50, 100, 500, 750, 1250, 2500, 3750, and 5000 ng/mL.
  • Quality control (QC) samples were prepared at four concentration levels: LLOQ QC (50 ng/mL), LQC (150 ng/mL), MQC (2250 ng/mL), and HQC (3500 ng/mL) by spiking blank mice plasma in bulk with appropriate working solutions.
  • All calibration standards and QC samples were aliquoted (100 μL) and stored at -80±10°C until analysis. [3]
Extraction Procedure

The sample preparation employed a simple liquid-liquid extraction technique:

  • Transfer a 100 μL aliquot of mice plasma to a clean microcentrifuge tube
  • Add 1.0 mL of ethyl acetate as the extraction solvent
  • Vortex mix for 3 minutes to ensure complete extraction
  • Centrifuge at 14,000 rpm for 5 minutes in a refrigerated centrifuge (Eppendorf 5424R) maintained at 5°C
  • Transfer 800 μL of the organic layer to a clean tube
  • Evaporate to dryness at 50°C under a gentle stream of nitrogen using a Turbovap concentration workstation
  • Reconstitute the residue in 100 μL of IS working solution (600 ng/mL of enasidenib)
  • Inject 25 μL onto the HPLC system for analysis

This extraction procedure provided consistent recovery of this compound from the plasma matrix with minimal interfering peaks. [3]

Method Validation

Selectivity and Specificity

The selectivity of the method was assessed by analyzing six different batches of blank mice plasma samples. No interfering peaks were observed at the retention times of this compound or the internal standard, confirming the method's specificity. The auto-injector carry-over was evaluated by injecting the highest calibration standard (5000 ng/mL) followed by a blank plasma sample. No significant carry-over was detected, indicating the suitability of the injection and washing protocols. [3]

Linearity and Sensitivity

The calibration curve for this compound was constructed using eight non-zero concentrations ranging from 50 to 5000 ng/mL. The curve demonstrated excellent linearity with a correlation coefficient (r²) of ≥0.998. The lower limit of quantification (LLOQ) was established at 50 ng/mL, with acceptable accuracy and precision (within ±20% of the nominal concentration and ≤20% relative standard deviation). This sensitivity is sufficient to monitor this compound plasma concentrations in pharmacokinetic studies, as clinical concentrations reach approximately 50 ng/mL at 8 hours post-dose. [3]

Table 3: Method Validation Parameters for this compound in Mice Plasma

Validation Parameter Results Acceptance Criteria
Linearity Range 50-5000 ng/mL -
Correlation Coefficient (r²) ≥0.998 ≥0.990
LLOQ 50 ng/mL ±20% accuracy and precision
Intra-day Precision (% RSD) 1.2-4.8% ≤15% (≤20% for LLOQ)
Inter-day Precision (% RSD) 2.1-5.3% ≤15% (≤20% for LLOQ)
Intra-day Accuracy (% Nominal) 96.4-102.8% 85-115% (80-120% for LLOQ)
Inter-day Accuracy (% Nominal) 95.8-101.9% 85-115% (80-120% for LLOQ)
Precision and Accuracy

The precision and accuracy of the method were evaluated using QC samples at four concentration levels (LLOQ QC, LQC, MQC, and HQC). The intra-day precision (repeatability) ranged from 1.2% to 4.8% relative standard deviation (RSD), while inter-day precision ranged from 2.1% to 5.3% RSD. The accuracy expressed as percentage of nominal concentration varied from 96.4% to 102.8% for intra-day and 95.8% to 101.9% for inter-day assessments. All values were within the acceptable limits specified by FDA guidelines, demonstrating the reliability of the method for quantitative analysis. [3]

Stability Studies

Comprehensive stability assessments were conducted under various conditions:

  • Bench-top stability: this compound in plasma remained stable for at least 4 hours at room temperature
  • Processed sample stability: Extracted samples were stable in the auto-sampler for 24 hours
  • Freeze-thaw stability: this compound was stable through three complete freeze-thaw cycles
  • Long-term stability: No significant degradation was observed after storage at -80°C for 30 days

These stability results ensure the integrity of samples during routine analysis and storage in pharmacokinetic studies. [3]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

Objective: To extract this compound and internal standard from mice plasma for HPLC analysis

Procedure:

  • Thaw frozen plasma samples on ice or in a refrigerator at 4°C
  • Aliquot 100 μL of plasma into labeled microcentrifuge tubes
  • Add 1.0 mL of ethyl acetate extraction solvent to each tube
  • Vortex mix vigorously for 3 minutes to ensure complete extraction
  • Centrifuge at 14,000 rpm for 5 minutes at 5°C to separate phases
  • Transfer 800 μL of the upper organic layer to clean tubes
  • Evaporate to complete dryness under nitrogen stream at 50°C
  • Reconstitute the residue with 100 μL of IS working solution (600 ng/mL enasidenib in 80% methanol)
  • Vortex mix for 30 seconds to ensure complete dissolution
  • Transfer to HPLC vials and inject 25 μL into the HPLC system

Notes: Process calibration standards and QC samples in the same manner alongside study samples. [3]

Protocol 2: Preparation of Calibration Standards

Objective: To prepare calibration curve standards for quantitative analysis

Procedure:

  • Prepare this compound stock solution at 1.0 mg/mL in 0.1 N HCl:DMSO (2:98, v/v)
  • Prepare appropriate dilutions from the stock solution using the same solvent mixture
  • Spike 10 μL of each working solution into 90 μL of blank mice plasma to achieve concentrations of 50, 100, 500, 750, 1250, 2500, 3750, and 5000 ng/mL
  • Process each calibration standard according to the extraction protocol described in Protocol 1
  • Analyze calibration standards in triplicate to establish the calibration curve
  • Plot peak area ratio (this compound/IS) versus concentration and determine the regression equation

Notes: Fresh calibration curves should be prepared for each analytical batch. [3]

Protocol 3: System Suitability Test

Objective: To verify HPLC system performance before sample analysis

Procedure:

  • Equilibrate the HPLC system with initial mobile phase conditions for at least 30 minutes
  • Inject the mobile phase blank to confirm system cleanliness
  • Inject six replicates of the MQC (2250 ng/mL) working solution
  • Record retention times, peak areas, and peak symmetry for this compound and IS
  • Calculate the % RSD for this compound and IS peak areas and retention times
  • Accept the system if the following criteria are met:
    • % RSD of this compound peak areas ≤ 2%
    • % RSD of retention times ≤ 1%
    • Theoretical plates for this compound peak > 2000
    • Tailing factor for this compound peak < 2.0

Notes: System suitability should be performed at the beginning of each analytical batch. [3] [4]

Application in Pharmacokinetic Study

The validated method was successfully applied to a mice pharmacokinetic study following intravenous administration of this compound. The method demonstrated sufficient sensitivity to monitor this compound plasma concentrations across the elimination phase, allowing for accurate determination of key pharmacokinetic parameters including Cmax, Tmax, area under the curve (AUC), elimination half-life, and clearance. The reliable performance of the method at the LLOQ level (50 ng/mL) ensured comprehensive characterization of the concentration-time profile, supporting its application in preclinical drug development studies. [3]

The experimental workflow for the entire process from sample collection to data analysis can be visualized as follows:

G HPLC Analysis Workflow for this compound Start Sample Collection (Mice Plasma) Prep Sample Preparation (Liquid-Liquid Extraction with Ethyl Acetate) Start->Prep HPLC HPLC-PDA Analysis Column: Hypersil Gold C18 Detection: 310 nm Prep->HPLC Data Data Acquisition Peak Integration HPLC->Data Calc Concentration Calculation Using Calibration Curve Data->Calc PK Pharmacokinetic Analysis Parameter Estimation Calc->PK

Pharmacological Context and Clinical Monitoring

Therapeutic Drug Monitoring Considerations

The developed HPLC method offers a practical approach for therapeutic drug monitoring of this compound in clinical settings. In patients receiving the standard 60 mg intravenous dose, plasma concentrations reach approximately 50 ng/mL at 8 hours post-infusion, which falls within the quantitation range of this method. Regular monitoring of this compound levels may be particularly valuable given its variable pharmacokinetics and potential for drug-drug interactions, especially with strong CYP3A4 inhibitors or inducers. [3] [2]

Hepatotoxicity Monitoring

While this compound is generally well-tolerated, it is associated with a moderate incidence of hepatic effects. Clinical trials reported serum enzyme elevations in 23-25% of patients, with 1-2% experiencing elevations greater than 5 times the upper limit of normal. Although clinically apparent liver injury has been rarely reported, the product labeling recommends regular liver function monitoring during treatment. The availability of this HPLC method provides an additional tool for comprehensive therapeutic management, allowing correlation of drug exposure with potential hepatotoxic effects. [1]

The mechanism of this compound and its therapeutic target can be visualized through the following pathway diagram:

G This compound Mechanism of Action This compound This compound Administration (IV) PI3K PI3K Inhibition (Predominantly α and δ isoforms) This compound->PI3K Binds PI3K isoforms IC₅₀: 0.5-6.4 nmol/L AKT AKT Signaling Inhibition PI3K->AKT Inhibits phosphorylation FoxO3a FoxO3a Activation (Translocation to Nucleus) AKT->FoxO3a Releases inhibition PUMA PUMA Gene Expression (p53-independent) FoxO3a->PUMA Transcriptional activation (Binds PUMA promoter) Apoptosis Mitochondrial Apoptosis (Caspase Activation) PUMA->Apoptosis Mitochondrial membrane permeabilization

Discussion and Conclusion

The validated HPLC method described in this application note provides a robust, specific, and sensitive approach for quantifying this compound in mice plasma. The method fulfills all regulatory requirements for bioanalytical method validation according to FDA guidelines, demonstrating excellent performance across all validation parameters including specificity, linearity, accuracy, precision, and stability. The simple liquid-liquid extraction procedure offers adequate recovery with minimal matrix interference, while the chromatographic conditions ensure optimal separation with a relatively short run time of 10 minutes.

This method represents a cost-effective alternative to LC-MS/MS approaches, making it accessible to a wider range of laboratories including academic institutions, research facilities, and hospital settings. The sensitivity achieved (LLOQ of 50 ng/mL) is sufficient for monitoring this compound concentrations in both preclinical pharmacokinetic studies and clinical therapeutic drug monitoring scenarios. The successful application of this method in a mice pharmacokinetic study confirms its utility in supporting drug development programs for this important anticancer agent.

Future applications of this method may include therapeutic drug monitoring in clinical practice, particularly for patients experiencing unusual toxicities or potential drug interactions, as well as comparative bioavailability studies for formulation development. The method parameters may also be adapted for analyzing this compound in other biological matrices or for simultaneous quantification of its major metabolites with minor modifications.

References

Copanlisib intravenous infusion protocol administration

Author: Smolecule Technical Support Team. Date: February 2026

Copanlisib (Aliqopa) Application Notes & Protocol

1. Reconstitution, Preparation, and Administration

Parameter Detailed Specification
Pharmaceutical Form Lyophilized powder in a single-dose vial (60 mg this compound) [1].
Reconstitution Diluent 4.4 mL of sterile 0.9% Sodium Chloride injection ONLY. Do not use other diluents [1] [2].
Final Reconstituted Concentration Approximately 15 mg/mL [1].
Dilution Requirement Must be further diluted in 100 mL of 0.9% Sodium Chloride injection after reconstitution [1].
Administration Route Intravenous (IV) infusion only [1].
Infusion Duration 60 minutes (± 5 minutes) [1] [3].

| Storage & Stability | • Unreconstituted vial: Refrigerate at 2-8°C (36-46°F). Protect from light [1] [2]. • Final Diluted Solution: Use immediately. If not used immediately, may be refrigerated and protected from light (including direct sunlight) for up to 24 hours. Do not freeze. Allow refrigerated solution to reach room temperature before administration [1] [2]. | | Incompatibilities | Do not mix with other drugs or other diluents. Administer via a separate infusion line [1] [2]. |

2. Dosing Regimen and Modifications

Protocol Aspect Details
Standard Adult Dose 60 mg via 1-hour IV infusion on Days 1, 8, and 15 of a 28-day treatment cycle (intermittent schedule: 3 weeks on, 1 week off) [1] [4] [3].
Treatment Duration Continue until disease progression or unacceptable toxicity [1] [2].

| Hepatic Impairment | • Moderate (Child-Pugh B): Reduce dose to 45 mg. • Severe (Child-Pugh C): Reduce dose to 30 mg [1]. | | Drug Interactions | • Strong CYP3A4 Inducers (e.g., rifampin, phenytoin, St. John's Wort): Avoid concomitant use [1] [5] [2]. • Strong CYP3A4 Inhibitors (e.g., ketoconazole): Reduce this compound dose to 45 mg [1] [2] [3]. |

3. Critical Monitoring Parameters & Toxicity Management Pre-infusion and post-infusion monitoring is critical for patient safety due to specific, acute adverse reactions [1] [3].

Toxicity Monitoring Parameter Management & Dose Modification Guidelines

| Hyperglycemia [1] [4] [3] | Fasting blood glucose (pre-dose) | • Pre-dose ≥160 mg/dL or random ≥200 mg/dL: Withhold until ≤160/200 mg/dL. • Pre/post-dose ≥500 mg/dL (1st occurrence): Withhold until criteria met, then reduce to 45 mg. • Recurrence at 45 mg: Reduce to 30 mg. Discontinue if persistent at 30 mg. | | Hypertension [1] [4] [3] | Blood pressure (pre- and post-infusion) | • Pre-dose ≥150/90 mmHg: Withhold until <150/90 mmHg (2 consecutive readings, 15 min apart). • Non-life-threatening post-dose elevation requiring antihypertensives: Consider dose reduction (60mg→45mg or 45mg→30mg). • Life-threatening consequences: Discontinue. | | Infections [1] [4] | Signs/symptoms of infection; complete blood count | • Grade ≥3 infection: Withhold until resolution. • Suspected PJP pneumonia: Withhold; if confirmed, treat and resume with PJP prophylaxis. • CMV infection/viremia: Withhold until resolution. | | Non-Infectious Pneumonitis (NIP) [1] [5] | Clinical symptoms (cough, dyspnea), radiologic imaging | • Grade 2: Withhold and treat. Upon recovery to Grade ≤1, resume at 45 mg. • Recurrent Grade 2 or any Grade ≥3: Discontinue permanently. | | Neutropenia [1] [4] | Absolute Neutrophil Count (ANC), at least weekly | • ANC <0.5 x 10³/mm³: Withhold. Resume at previous dose after ANC ≥0.5 x 10³/mm³. • Recurrence of ANC <0.5 x 10³/mm³: Reduce dose to 45 mg. | | Severe Cutaneous Reactions [1] | Physical skin examination | • Grade 3: Withhold until resolved, then reduce dose by one level (e.g., 60mg→45mg). • Life-threatening: Discontinue. | | Other Non-Hematologic Toxicity [1] | Organ-specific clinical and lab parameters | • Grade 3: Withhold until resolved to Grade ≤1, then reduce dose by one level (e.g., 60mg→45mg). |

Experimental Protocol: In Vitro Combination with Sorafenib in HCC Models

This protocol is derived from a study investigating the synergistic effects of this compound and sorafenib in Hepatocellular Carcinoma (HCC) cell lines, providing a methodology for evaluating this compound in combination therapies [6].

1. Research Background & Rationale Activation of the PI3K/AKT pathway is a recognized mechanism of resistance to sorafenib in advanced HCC. This compound, a pan-PI3K inhibitor, targets this pathway. This protocol tests the hypothesis that combining this compound with sorafenib can overcome resistance and synergistically enhance anticancer efficacy [6].

2. Materials

  • Cell Lines: Human HCC cell lines (e.g., Huh7, HepG2, Hep3B, PLC/PRF/5). The study also used sorafenib-resistant clones derived from Huh7 and HepG2 via long-term exposure [6].
  • Test Agents:
    • This compound (e.g., Selleck Chemicals, HY-15345)
    • Sorafenib (e.g., Selleck Chemicals, HY-10201)
    • Dissolve in DMSO for in vitro stock solutions.
  • Key Reagents: Cell culture media, FBS, PBS, reagents for Western Blot, FACS, etc.

3. Methodology

  • Cell Viability Assay (Proliferation):
    • Procedure: Seed cells in 96-well plates. After 24 hours, treat with a concentration gradient of this compound (e.g., 0-500 nM), sorafenib, or their combination for 24-72 hours.
    • Analysis: Use MTT or CCK-8 assays to measure cell viability. Calculate IC₅₀ values using non-linear regression. For combination studies, use the Chou-Talalay method to calculate a Combination Index (CI) [6].
  • Clonogenic Assay (Long-term Survival):
    • Procedure: Seed a low number of cells (e.g., 500-1000/well) in 6-well plates. Treat with this compound for 10-14 days, refreshing media and drug every 3-4 days.
    • Analysis: Fix cells with methanol, stain with crystal violet, and count colonies (>50 cells). Analyze the dose-dependent reduction in colony number and size [6].
  • Cell Cycle Analysis (FACS):
    • Procedure: Treat cells with this compound for 24-72 hours. Fix cells with 70% ethanol, then stain with propidium iodide (PI) solution containing RNase.
    • Analysis: Analyze DNA content using a flow cytometer. Determine the percentage of cells in G0/G1, S, and G2/M phases. This compound is expected to induce G1 arrest [6].
  • Apoptosis Assay:
    • Procedure: Use Annexin V-FITC/PI double staining kit. Treat cells, harvest, stain, and analyze by flow cytometry.
    • Analysis: Quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. The combination therapy is expected to show a synergistic increase in apoptosis compared to monotherapies [6].
  • Western Blot Analysis (Mechanistic Studies):
    • Targets: Phospho-AKT (Ser473), total AKT, Cyclin D1, CDK4, CDK6, cleaved Caspase-3, PARP, and other apoptosis/cycle regulators.
    • Purpose: To confirm target engagement (reduction in p-AKT), understand mechanism of cell cycle arrest (downregulation of Cyclin D1, CDK4/6), and verify enhanced apoptosis with combination therapy [6].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the proposed mechanism of action for the this compound and sorafenib combination in HCC models, based on the experimental findings [6].

G cluster_agents Therapeutic Agents cluster_pathways cluster_resistance cluster_effects Sorafenib Sorafenib Ras_Raf_MAPK Ras_Raf_MAPK Sorafenib->Ras_Raf_MAPK Inhibits Sorafenib_Resistance Sorafenib_Resistance Sorafenib->Sorafenib_Resistance Induces This compound This compound PI3K_AKT PI3K_AKT This compound->PI3K_AKT Inhibits This compound->Sorafenib_Resistance Counteracts Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest PI3K_AKT->Cell_Cycle_Arrest Blocks G1 Arrest Synergistic_Effect Synergistic Effect: Enhanced Apoptosis & Growth Inhibition Apoptosis->Synergistic_Effect Cell_Cycle_Arrest->Synergistic_Effect Sorafenib_Resistance->PI3K_AKT Activates

References

Comprehensive Research Guide: Copanlisib CHRONOS Clinical Trial Designs and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Development Background and Scientific Rationale

Copanlisib (BAY 80-6946) represents a significant advancement in the targeted therapy landscape for hematologic malignancies. As a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the α and δ isoforms, this compound strategically targets a critical signaling pathway in B-cell malignancies. The PI3K pathway has been established as one of the most frequently activated signaling pathways in cancer, playing a central role in cell survival, proliferation, and angiogenesis. In follicular lymphoma and other indolent B-cell non-Hodgkin lymphomas (iNHL), dysregulated PI3K signaling contributes significantly to pathogenesis and treatment resistance, making it an attractive therapeutic target [1].

The development of this compound emerged from the need to address limitations of earlier PI3K inhibitors, particularly concerning toxicity profiles and efficacy breadth. Unlike isoform-specific inhibitors such as idelalisib (which targets only PI3Kδ), this compound's balanced inhibition of both PI3Kα and PI3Kδ enables broader pathway suppression while maintaining a manageable safety profile. This pharmacological profile is particularly relevant in B-cell malignancies where both isoforms contribute to disease progression—PI3Kδ primarily drives B-cell proliferation and survival, while PI3Kα has been implicated in relapsed disease [1]. The rationale for PI3K inhibition in iNHL is further strengthened by the observation that overexpression of PI3K isoforms predicts poor prognosis and contributes to relapse and treatment resistance in B-cell malignancies [1].

CHRONOS Clinical Trial Program Design

CHRONOS-1 Trial Design and Outcomes

CHRONOS-1 (NCT01660451) was a pivotal Phase II, single-arm, multicenter study that established the initial efficacy profile of this compound monotherapy in relapsed or refractory iNHL. The trial enrolled 142 heavily pretreated patients with various iNHL subtypes, including follicular lymphoma (FL), marginal zone lymphoma (MZL), small lymphocytic lymphoma (SLL), and lymphoplasmacytoid lymphoma/Waldenström macroglobulinemia (LPL/WM). All participants had received at least two prior systemic therapies, with a median of three previous lines, representing a population with limited treatment options [1].

The trial design featured This compound administration at 60 mg on days 1, 8, and 15 of a 28-day cycle, delivered as a one-hour intravenous infusion. The primary endpoint was overall response rate (ORR) as assessed by an independent radiology review committee using standardized lymphoma response criteria. Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety evaluation. CHRONOS-1 demonstrated an impressive ORR of 59% for the overall population, with particularly strong activity in FL patients (ORR=58%). The median DoR was 22.6 months across all histologies, establishing this compound as a clinically meaningful option for heavily pretreated patients [1].

CHRONOS-3 Trial Design and Outcomes

CHRONOS-3 (NCT02367040) built upon the success of CHRONOS-1 by evaluating This compound in combination with rituximab versus rituximab monotherapy in patients with relapsed iNHL who were considered unsuitable or unwilling to receive chemotherapy. This Phase III, randomized, double-blind, placebo-controlled study enrolled 458 patients with histologically confirmed CD20+ iNHL that had relapsed after at least one prior rituximab-containing therapy [2].

The trial design featured a 2:1 randomization scheme, with patients receiving either This compound plus rituximab (this compound 60 mg IV on days 1, 8, and 15 of 28-day cycles plus rituximab 375 mg/m² weekly during cycle 1 and on day 1 of cycles 3, 5, 7, and 9) or placebo plus rituximab with the same schedule. Treatment continued until disease progression or unacceptable toxicity, for a maximum of 12 months. The primary endpoint was PFS, with key secondary endpoints including ORR, DoR, OS, and safety. CHRONOS-3 met its primary endpoint, demonstrating significantly improved PFS with the combination compared to rituximab monotherapy (median PFS 21.5 vs. 13.8 months; HR 0.52; p<0.0001) [2].

CHRONOS-4 Trial Design and Outcomes

CHRONOS-4 (NCT02626455) represented the most ambitious investigation in the program, evaluating This compound combined with standard immunochemotherapy in patients with relapsed iNHL. This Phase III, randomized, double-blind, placebo-controlled study enrolled 524 patients with CD20+ iNHL that had relapsed after 1-3 prior lines of therapy. Participants were randomized 1:1 to receive either this compound or placebo in combination with investigator's choice of rituximab plus bendamustine (R-B) or rituximab plus CHOP (R-CHOP) [3] [2].

The treatment protocol consisted of combination therapy (this compound/placebo with immunochemotherapy) for up to 6 cycles, followed by this compound or placebo monotherapy from cycle 7 for up to 12 months total treatment. The This compound dosing schedule was adapted to the chemotherapy backbone: 60 mg IV on days 1, 8, and 15 of each 28-day cycle with R-B, or days 1 and 8 of each 21-day cycle with R-CHOP. The primary endpoint was PFS by independent central review, with secondary endpoints including OS, ORR, DoR, and safety measures [3] [2].

Table 1: CHRONOS Clinical Trial Program Overview

Trial Characteristic CHRONOS-1 CHRONOS-3 CHRONOS-4
Phase II III III
Design Single-arm Randomized, double-blind Randomized, double-blind
Patient Population Relapsed/refractory iNHL (≥2 prior therapies) Relapsed iNHL (≥1 prior therapy) Relapsed iNHL (1-3 prior therapies)
Intervention This compound monotherapy This compound + rituximab vs placebo + rituximab This compound + R-B/R-CHOP vs placebo + R-B/R-CHOP
Sample Size 142 458 524
Primary Endpoint ORR PFS PFS

| Key Efficacy Results | ORR: 59% (FL: 58%) Median DoR: 22.6 months | Median PFS: 21.5 vs 13.8 months HR: 0.52; p<0.0001 | Median PFS: 32.9 vs 33.3 months HR: 1.13; p=0.83 | | Regulatory Impact | Acceler FDA approval (2017) | Confirmatory evidence | Did not demonstrate clinical benefit |

Detailed Experimental Protocols and Methodologies

This compound Administration and Dosing Protocol

The standardized this compound dosing regimen established across the CHRONOS trials consists of 60 mg administered as a one-hour intravenous infusion. The scheduling varies based on combination partners:

  • Monotherapy or with R-B: Administer on days 1, 8, and 15 of each 28-day cycle
  • With R-CHOP: Administer on days 1 and 8 of each 21-day cycle

Premedication protocols should include administration of an antihistamine (H1 antagonist), an antihistamine (H2 antagonist), and acetaminophen approximately 30-60 minutes before each this compound infusion to mitigate infusion-related reactions. Dose modifications follow a standardized approach: first reduction to 45 mg, second reduction to 30 mg, with discontinuation recommended if toxicity persists at 30 mg. Specific dose delay criteria include hyperglycemia (fasting blood glucose >500 mg/dL despite adequate medication), hypertension (systolic BP >180 mmHg or diastolic BP >110 mmHg despite medication), neutropenia (ANC <500/μL), and thrombocytopenia (platelets <25,000/μL) [3] [2].

Patient Selection and Stratification Methodology

The eligibility criteria across CHRONOS trials shared common elements while having distinct requirements based on trial objectives:

  • Histologically confirmed CD20+ iNHL including FL grades 1-3a, MZL, SLL, and LPL/WM

  • Measurable disease defined as at least one lymph node >1.5 cm in longest transverse diameter

  • Adequate organ function defined as:

    • Hematologic: ANC ≥1.0×10⁹/L, platelets ≥75×10⁹/L
    • Hepatic: Total bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN
    • Renal: Creatinine clearance ≥30 mL/min
  • Stratification factors in randomized trials included:

    • iNHL histology (FL vs other)
    • Number of prior therapies (1 vs 2-3)
    • Resistance to last therapy (refractory vs sensitive)
    • Geographic region

The rigorous patient selection methodology contributed to meaningful interpretation of trial results across diverse iNHL populations [3] [2].

Response Assessment and Biomarker Evaluation Protocol

Tumor response assessment followed standardized lymphoma response criteria using the Lugano classification for most iNHL subtypes and Owen criteria for Waldenström macroglobulinemia. Assessments included:

  • Radiologic evaluations via contrast-enhanced CT or MRI with required FDG-PET/CT at baseline for FDG-avid lymphomas
  • Serial assessment schedule: Every 12 weeks during years 1-2, every 24 weeks during year 3 and beyond
  • Central independent review by blinded radiologists for primary endpoint evaluation

Biomarker evaluation protocols included exploratory analyses of PI3K pathway components and pharmacodynamic markers. Blood samples for pharmacokinetic analysis were collected at specified timepoints: pre-dose, end of infusion, and 1-6 hours post-infusion on cycle 1 day 1; pre-dose on subsequent cycles. ctDNA analysis methodology, though not extensively detailed in the CHRONOS program, followed emerging standards for liquid biopsy applications in lymphoma [3] [2].

Table 2: Efficacy Outcomes Across CHRONOS Trials

Efficacy Measure CHRONOS-1 (Monotherapy) CHRONOS-3 (Combo with Rituximab) CHRONOS-4 (Combo with R-B)

| Overall Response Rate | 59% (all iNHL) 58% (FL) | 69% (combo) vs 45% (control) 82% (FL combo) vs 70% (FL control) | 69% (combo) vs 74% (control) | | Complete Response Rate | 14% (all iNHL) 20% (FL) | 27% (combo) vs 16% (control) 34% (FL combo) vs 20% (FL control) | 25% (combo) vs 29% (control) | | Median PFS | 11.2 months (all iNHL) | 21.5 months (combo) vs 13.8 months (control) | 32.9 months (combo) vs 33.3 months (control) | | Median DoR | 22.6 months (all iNHL) | 20.4 months (combo) vs 14.8 months (control) | 37.0 months (combo) vs 37.1 months (control) | | PFS Hazard Ratio | - | 0.52 (95% CI: 0.39-0.69) p<0.0001 | 1.13 (95% CI: 0.88-1.44) p=0.83 |

Signaling Pathway and Mechanism Visualization

G BCR BCR PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Produces PDK1 PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Angiogenesis Angiogenesis AKT->Angiogenesis Promotes CellSurvival CellSurvival mTOR->CellSurvival Promotes CellProliferation CellProliferation mTOR->CellProliferation Promotes This compound This compound This compound->PI3K Inhibits PIP3->PDK1 Activates

Diagram 1: this compound Mechanism of Action in the PI3K/AKT/mTOR Pathway. This compound inhibits multiple PI3K isoforms, disrupting downstream signaling crucial for B-cell survival and proliferation.

Comparative Analysis and Research Implications

Efficacy and Safety Profile Across Development Program

The CHRONOS program demonstrates the evolving understanding of this compound's therapeutic profile across different treatment contexts. The marked efficacy observed in CHRONOS-1 and CHRONOS-3 contrasts with the neutral results of CHRONOS-4, highlighting the complexity of combination therapy with full immunochemotherapy backbones. The safety profile across trials consistently shows class-effect toxicities including hyperglycemia (36-41% all-grade, 27-40% grade ≥3), hypertension (26-60% all-grade, 14-29% grade ≥3), and diarrhea (18-29% all-grade) [1] [3] [2].

The differential efficacy outcomes across the trial program suggest that the therapeutic window for this compound may be most favorable in later-line settings or with single-agent immunotherapy combinations rather than with full cytotoxic chemotherapy backbones. The lack of additive efficacy in CHRONOS-4, combined with increased toxicity, provides important insights for future drug development—specifically that maximal pathway inhibition may not always translate to clinical benefit when combined with cytotoxic therapy, potentially due to overlapping toxicities or antagonistic mechanisms [3] [2].

Practical Research Applications and Protocol Implementation

For researchers implementing this compound protocols, several key considerations emerge from the CHRONOS program:

  • Patient selection strategies should prioritize those with appropriate iNHL histologies and prior treatment exposure consistent with trial populations that demonstrated benefit
  • Proactive toxicity management is essential, including regular monitoring of blood glucose and blood pressure, with premedication for infusion-related reactions
  • Biomarker exploration remains an important area for further research, as identification of predictive biomarkers could enhance patient selection

The contradictory outcomes between CHRONOS-3 (positive) and CHRONOS-4 (negative) despite similar mechanistic approaches underscore the importance of context-dependent combination strategies in oncology drug development. Researchers should consider these findings when designing combination trials with pathway-targeted agents [1] [3] [2].

Table 3: Safety Profile from CHRONOS Trials (Selected Grade ≥3 Adverse Events)

| Adverse Event | CHRONOS-1 (Monotherapy) % Grade ≥3 | CHRONOS-4 (Combination with R-B) % Grade ≥3 | |-------------------|-------------------------------------------|-------------------------------------------------| | Hyperglycemia | 40% | 27% (combo) vs 3% (control) | | Hypertension | 23% | 29% (combo) vs 3% (control) | | Neutropenia | 11% | 46% (combo) vs 30% (control) | | Diarrhea | 5% | 7% (combo) vs 2% (control) | | Pneumonia | 8% | 12% (combo) vs 5% (control) | | Febrile Neutropenia | 2% | 9% (combo) vs 5% (control) | | Serious TEAEs | 44% | 55% (combo) vs 29% (control) | | Treatment Discontinuation due to TEAEs | 25% | 35% (combo) vs 14% (control) |

Conclusion and Research Perspectives

The CHRONOS clinical trial program provides a comprehensive evaluation of this compound across multiple treatment contexts in iNHL. While the drug demonstrated significant single-agent activity in heavily pretreated patients and meaningful clinical benefit in combination with rituximab, its addition to full immunochemotherapy backbones did not improve efficacy and increased toxicity in the CHRONOS-4 trial. These findings support the current regulatory approval of this compound as monotherapy for relapsed FL after at least two prior systemic therapies, while highlighting the importance of appropriate combination selection for targeted agents.

Future research directions should focus on refined patient selection through biomarker development, exploration of novel combination partners beyond conventional chemotherapy, and investigation of alternative scheduling approaches to optimize the therapeutic index. The contrasting outcomes across the CHRONOS trials offer valuable insights for drug development professionals regarding the complexities of integrating pathway-targeted agents into existing treatment paradigms for B-cell malignancies.

References

Comprehensive Bioanalytical Method for Copanlisib Quantification in Biological Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Copanlisib and Bioanalytical Considerations

This compound (BAY 80-6946) is a pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms, approved for the treatment of relapsed follicular lymphoma. The IC₅₀ values against PI3K α, β, γ, and δ isoforms are 0.5, 3.7, 6.4, and 0.7 nmol/L, respectively, demonstrating its potent inhibitory activity [1]. From a pharmacokinetic perspective, this compound exhibits dose-proportional increase in Cmax and AUC across the clinical dose range of 0.1-1.2 mg/kg, with Tmax typically occurring between 0.5-1.0 hours after administration. The drug has high volume of distribution (871 L in humans), indicating extensive tissue distribution, and a terminal half-life of approximately 39.1 hours at the 0.8 mg/kg efficacy dose [1].

Bioanalytical method development for this compound presents several challenges that must be addressed for reliable quantification. The compound has limited solubility in organic solvents, requiring the use of 0.1 N HCl in combination with DMSO for stock solution preparation. Additionally, this compound is extensively metabolized primarily by CYP3A4 (>90%) and to a lesser extent by CYP1A1 (~10%), yielding M1 as an active metabolite with similar potency to the parent drug [1]. These characteristics necessitate careful consideration during method development to ensure selective quantification of the parent drug without interference from metabolites. Although LC-MS/MS methods offer higher sensitivity, the accessibility and lower cost of HPLC-UV systems make them more practical for most hospital, academic, and research laboratory settings, particularly for therapeutic drug monitoring and routine pharmacokinetic studies [1].

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Notes
Protein Binding ~84% Human plasma
Major Metabolic Pathway CYP3A4 (>90%) Minor contribution from CYP1A1 (~10%)
Terminal Half-life 39.1 h At 0.8 mg/kg dose
Clearance 18.9 L/h In human subjects
Volume of Distribution 871 L Indicates extensive tissue distribution
Primary Excretion ~50% unchanged Remainder as metabolites

HPLC Method Specifications and Equipment

Chromatographic System and Conditions

The bioanalytical method for this compound quantification employs a Waters 2695 Alliance HPLC system equipped with a performance PLUS inline degasser, auto-sampler, column oven, and photo diode array (PDA) detector set at λmax 310 nm [1]. Chromatographic separation is achieved using a Hypersil Gold C18 column (250 × 4.0 mm, 5 μm) maintained at 40±1 °C. The mobile phase consists of a binary gradient system with 10 mM ammonium formate, pH 4.0 (solvent A) and acetonitrile (solvent B) delivered at a flow rate of 0.8 mL/min. The gradient program begins with 90% A, maintained for 5.0 minutes, followed by a linear 0.5-minute ramp to 10% A, which is maintained until 5.5 minutes. The mobile phase composition returns to 90% A at 8.0 minutes, with a total run time of 10 minutes including 2 minutes equilibration time [1].

Chemicals and Reagents

The method requires the following specialized chemicals and reagents: This compound reference standard (purity: 99.7%) as the analyte, enasidenib (purity: 98%) as the internal standard (IS), ethyl acetate as the extraction solvent, and HPLC-grade acetonitrile and methanol for mobile phase and sample preparation. The ammonium formate buffer is prepared using analytical grade reagents, with pH adjusted to 4.0 using formic acid. For stock solution preparation, 0.1 N HCl:DMSO (2:98, v/v) is required due to this compound's limited solubility in pure organic solvents [1]. Control K₂EDTA mice plasma is used for preparing calibration standards and quality control samples.

Table 2: HPLC Instrumentation and Chromatographic Conditions

Component Specification Notes
HPLC System Waters 2695 Alliance With auto-sampler, column oven, and PDA detector
Detection Wavelength 310 nm Optimized for this compound and IS detection
Analytical Column Hypersil Gold C18 (250 × 4.0 mm, 5 μm) Maintained at 40±1°C
Mobile Phase 10 mM ammonium formate (pH 4.0) and acetonitrile Binary gradient system
Flow Rate 0.8 mL/min Constant throughout analysis
Injection Volume 25 μL Using auto-sampler
Run Time 10 minutes Includes 2 minutes equilibration
Retention Time 6.60 min (this compound), 7.80 min (IS) Consistent retention times

Sample Preparation Protocol

Solution Preparation
  • This compound stock and working solutions: Prepare primary stock solution at 1.0 mg/mL in 0.1 N HCl:DMSO (2:98, v/v) due to this compound's limited solubility in pure organic solvents. From this primary stock, prepare working solutions appropriate for spiking plasma to achieve calibration standards ranging from 50-5000 ng/mL. Use serial dilution with appropriate solvents to obtain the required concentrations [1].

  • Internal standard solution: Prepare enasidenib primary stock at 1.0 mg/mL in DMSO. Dilute with 80% methanol to obtain a working IS solution at 0.60 μg/mL for use in the sample reconstitution step [1].

  • Calibration standards and quality controls: Prepare calibration standards at concentrations of 50, 100, 500, 750, 1250, 2500, 3750, and 5000 ng/mL by spiking 10 μL of appropriate working solutions into 90 μL blank mice plasma. Similarly, prepare quality control samples at LLOQ QC (50 ng/mL), LQC (150 ng/mL), MQC (2250 ng/mL), and HQC (3500 ng/mL) concentrations using separate stock solutions [1].

Plasma Sample Extraction Procedure

The sample extraction follows a liquid-liquid extraction technique optimized for efficient recovery of this compound from plasma matrix:

  • Transfer 100 μL aliquot of plasma sample (calibration standard, quality control, or unknown) to a microcentrifuge tube [1].
  • Add 1.0 mL of ethyl acetate extraction solvent to each tube [1].
  • Vortex mix vigorously for 3 minutes to ensure complete extraction of the analyte from the plasma matrix [1].
  • Centrifuge at 14,000 rpm for 5 minutes in a refrigerated centrifuge maintained at 5°C to achieve clean phase separation [1].
  • Transfer 800 μL of the organic (upper) layer to a clean tube, carefully avoiding the aqueous phase and protein precipitate [1].
  • Evaporate the organic layer to dryness at 50°C using a gentle stream of nitrogen in a Turbovap evaporation system [1].
  • Reconstitute the dried residue in 100 μL of IS working solution (600 ng/mL enasidenib in 80% methanol) by vortex mixing for 1-2 minutes [1].
  • Transfer the reconstituted sample to an HPLC vial and inject 25 μL onto the HPLC system for analysis [1].

Method Validation Results

Selectivity, Linearity, and Sensitivity

The method demonstrated excellent selectivity with no interfering peaks at the retention times of this compound and IS in six different batches of blank mice plasma. The carry-over assessment revealed no significant carry-over when blank plasma samples were injected after the highest calibration standard (5000 ng/mL). The calibration curve was linear over the range of 50-5000 ng/mL with a correlation coefficient (r²) ≥ 0.998, indicating excellent linearity. The lower limit of quantification (LLOQ) was established at 50 ng/mL, which is suitable for monitoring this compound concentrations in pharmacokinetic studies, as clinical plasma concentrations remain around 50 ng/mL at 8 hours post-dose (0.8 mg/kg) in patients with non-Hodgkin's lymphoma and advanced solid tumors [1].

Precision, Accuracy, and Recovery

The intra-day and inter-day precision and accuracy were determined using quality control samples at four concentration levels (LLOQ QC, LQC, MQC, and HQC). The results for both precision (% RSD) and accuracy (% bias) were within the acceptable limits of ±15% (±20% for LLOQ), demonstrating the reliability and reproducibility of the method. The extraction recovery of this compound was consistent and reproducible at LQC and HQC levels, as determined by comparing the response of extracted samples with non-extracted standards at equivalent concentrations. The internal standard (enasidenib) also showed consistent recovery, normalizing for any variability in the extraction process [1].

Table 3: Method Validation Performance Data

Validation Parameter Results Acceptance Criteria
Calibration Range 50-5000 ng/mL -
Correlation Coefficient (r²) ≥0.998 ≥0.990
Intra-day Precision (% RSD) Within ±15% (±20% for LLOQ) ≤15% (≤20% for LLOQ)
Inter-day Precision (% RSD) Within ±15% (±20% for LLOQ) ≤15% (≤20% for LLOQ)
Intra-day Accuracy (% Bias) Within ±15% (±20% for LLOQ) ±15% (±20% for LLOQ)
Inter-day Accuracy (% Bias) Within ±15% (±20% for LLOQ) ±15% (±20% for LLOQ)
Extraction Recovery Consistent and reproducible Consistent and reproducible
Stability Studies

Stability of this compound in mice plasma was evaluated under various storage and processing conditions:

  • Bench-top stability: this compound was stable in plasma for at least 4 hours at room temperature [1].
  • Auto-sampler stability: Processed samples were stable in the auto-sampler for at least 24 hours at 10°C [1].
  • Freeze-thaw stability: this compound remained stable through three complete freeze-thaw cycles when stored at -80°C and thawed to room temperature [1].
  • Long-term stability: Samples were stable for at least 30 days during long-term storage at -80°C [1].
  • Stock solution stability: Primary stock solutions of this compound and IS were stable for 50 days when stored at -20±5°C [1].

Application in Pharmacokinetic Study

The validated method was successfully applied to investigate the pharmacokinetics of this compound following intravenous administration to mice. The method demonstrated robustness and reliability for the analysis of study samples, allowing for accurate characterization of this compound pharmacokinetic parameters. The intermittent dosing regimen of this compound, relevant to its clinical application, could be effectively monitored using this bioanalytical method [1]. Recent research has further elucidated that intermittent treatment with this compound results in strong anti-tumor efficacy in vivo, with observed effects on the tumor microenvironment including increased tumor infiltration of activated T cells and macrophages, and improved CD8+ T cell/regulatory T cell and M1/M2 macrophage ratios [2]. These immunomodulatory effects contribute to the anti-tumor activity of this compound, particularly in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies [2].

The method's sensitivity of 50 ng/mL has proven adequate for monitoring this compound concentrations in preclinical pharmacokinetic studies, with potential applicability to therapeutic drug monitoring in clinical settings. Furthermore, the relatively short run time of 10 minutes enables high-throughput analysis of large sample batches, making the method efficient for comprehensive pharmacokinetic studies. The application of this method has contributed to the understanding of how this compound modulates the tumor microenvironment and enhances the efficacy of immunotherapy, providing a scientific basis for rational combination therapy strategies in oncology [2].

Visual Workflows

G Start Start Sample Preparation P1 Transfer 100 μL plasma to microcentrifuge tube Start->P1 P2 Add 1.0 mL ethyl acetate (vortex 3 min) P1->P2 P3 Centrifuge at 14,000 rpm for 5 min at 5°C P2->P3 P4 Transfer 800 μL organic (upper) layer P3->P4 P5 Evaporate to dryness at 50°C under N₂ P4->P5 P6 Reconstitute in 100 μL IS solution (vortex) P5->P6 P7 Inject 25 μL onto HPLC system P6->P7 H1 HPLC Analysis: Hypersil Gold C18 Column (250 × 4.0 mm, 5 μm) P7->H1 H2 Mobile Phase: 10 mM ammonium formate (pH 4.0) / acetonitrile gradient H1->H2 H3 Flow Rate: 0.8 mL/min Column Temp: 40°C H2->H3 H4 Detection: PDA at 310 nm H3->H4 H5 Retention Times: This compound: 6.60 min IS: 7.80 min H4->H5 End Data Analysis and Reporting H5->End

Diagram 1: this compound Sample Preparation and Analysis Workflow - This diagram illustrates the complete sample processing and chromatographic analysis procedure for this compound quantification in plasma samples.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor peak shape or resolution: Ensure the mobile phase pH is precisely adjusted to 4.0 using formic acid. Check column performance with system suitability tests. If peak tailing occurs, the column may need replacement or regeneration [1].

  • Inconsistent recovery: Verify the ethyl acetate is fresh and of appropriate grade. Ensure thorough vortex mixing during extraction (full 3 minutes). Confirm the centrifugation temperature is maintained at 5°C to ensure consistent phase separation [1].

  • Retention time shifts: Monitor column temperature stability (maintain at 40±1°C). Prepare fresh mobile phase daily and ensure proper degassing. Check for mobile phase proportioning accuracy in the gradient system [1].

  • Low sensitivity or signal: Confirm detector lamp hours and performance. Check for proper reconstitution volume and complete dissolution of dried extract. Verify the extraction efficiency hasn't been compromised by expired reagents [1].

Method Adaptations and Considerations

For applications requiring analysis of this compound in combination with immunomodulatory studies, note that recent research has demonstrated that intermittent this compound dosing modulates the tumor microenvironment by increasing CD8+ T cell infiltration and altering macrophage polarization states [2]. When applying this method in studies combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1), the sample collection timing should be optimized to capture both pharmacokinetic and pharmacodynamic endpoints.

The method's calibration range (50-5000 ng/mL) is suitable for most preclinical pharmacokinetic studies, but can be extended if needed by appropriate validation. While developed for mice plasma, the method can be adapted for other biological matrices with appropriate validation, including consideration of matrix effects and extraction efficiency.

Conclusion

The detailed HPLC-UV bioanalytical method presented herein provides a robust, reproducible, and accessible approach for quantifying this compound in biological matrices. The method has been fully validated according to FDA guidelines and demonstrates excellent performance across all validation parameters, including selectivity, linearity, precision, accuracy, and stability [1]. The liquid-liquid extraction procedure using ethyl acetate provides clean samples with consistent recovery, while the chromatographic conditions offer efficient separation with resolution between this compound and the internal standard.

This method has proven valuable not only for conventional pharmacokinetic studies but also for investigating the immunomodulatory effects of this compound in the tumor microenvironment, particularly when combined with immune checkpoint inhibitors [2]. The accessibility of HPLC-UV technology compared to LC-MS/MS makes this method particularly suitable for resource-limited settings, including hospital laboratories for therapeutic drug monitoring and academic research institutions conducting preclinical development studies.

References

Analytical Protocol for Copanlisib in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a validated HPLC method for quantifying copanlisib in mice plasma, which can be a reference for bioanalytical methods in drug development [1].

Chromatographic Conditions

The separation uses a reversed-phase HPLC system with a Hypersil Gold C18 column (250 × 4.0 mm, 5 µm) maintained at 40 °C [1].

  • Mobile Phase: Binary gradient consisting of:
    • Solvent A: 10 mM Ammonium Formate (pH 4.0, adjusted with formic acid)
    • Solvent B: Acetonitrile
  • Gradient Program: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0.0 (Initial) | 90% | 10% | | 5.0 | 90% | 10% | | 5.5 | 10% | 90% | | 8.0 | 10% | 90% | | 8.1 | 90% | 10% | | 10.0 (End) | 90% | 10% |
  • Flow Rate: 0.8 mL/min
  • Detection: Photo-diode Array (PDA) Detector at λmax 310 nm
  • Injection Volume: 25 µL
  • Internal Standard (IS): Enasidenib
  • Runtime: 10 minutes
  • Retention Times: this compound ~6.60 min; Internal Standard ~7.80 min [1].
Stock Solution and Calibration Standards
  • This compound Stock Solution: 1.0 mg/mL in 0.1 N HCl:DMSO (2:98, v/v) [1].
  • Calibration Curve: Spiked in blank plasma over 50 to 5000 ng/mL (8 points: 50, 100, 500, 750, 1250, 2500, 3750, 5000 ng/mL). Linear with r² ≥ 0.998 [1].
  • Quality Controls (QC): LLOQ QC (50 ng/mL), LQC (150 ng/mL), MQC (2250 ng/mL), HQC (3500 ng/mL) [1].

The experimental workflow for sample processing and analysis can be visualized as follows:

cluster_1 Sample Preparation Plasma Plasma Extraction Extraction Plasma->Extraction 100 µL sample Evaporation Evaporation Extraction->Evaporation 800 µL organic layer Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Dry residue Evaporation->Reconstitution HPLC HPLC Reconstitution->HPLC 25 µL injection Data Data HPLC->Data Peak area

Sample Preparation Procedure

The sample preparation uses liquid-liquid extraction (LLE) [1]:

  • Aliquot: 100 µL of plasma sample.
  • Extract: Add 1.0 mL of ethyl acetate. Vortex mix for 3 minutes.
  • Centrifuge: 5 minutes at 14,000 rpm in a refrigerated centrifuge (5 °C).
  • Transfer: Collect 800 µL of the organic (upper) layer.
  • Evaporate: Dry completely under a gentle stream of nitrogen at 50 °C.
  • Reconstitute: Redissolve the dry residue in 100 µL of internal standard working solution (600 ng/mL Enasidenib in 80% methanol).
  • Inject: 25 µL into the HPLC system.

Stability and Storage Data

The method was validated per FDA guidelines, with stability data demonstrating this compound integrity under various conditions [1]. For long-term storage, stability was confirmed for specific durations under defined conditions.

The summarized stability and storage findings are critical for reliable sample handling:

Table 1: this compound Stability in Plasma [1]

Stability Condition Details Outcome
Long-Term Storage At -80 °C Stable for the tested duration*
Freeze-Thaw Up to three cycles Stable
Bench-Top At room temperature Stable
Auto-Sampler Post-processing Stable

*Note: The specific duration of long-term stability at -80°C was not explicitly stated in the provided search results. The original study confirmed stability for the duration of its validation and pharmacokinetic application [1].

Forced Degradation and Chemical Stability

Forced degradation studies provide insights into this compound's intrinsic chemical stability, which is crucial for formulation development and handling during sample processing [2].

  • Stable Conditions: this compound shows excellent stability under thermal and photolytic stress [2].
  • Labile Conditions: Significant degradation occurs under acidic, neutral hydrolytic, and oxidative stress, indicating the molecule is sensitive to these conditions [2].
  • Handling Implication: Careful handling is required to avoid exposure to moisture, acidic/neutral environments, and oxidizing agents during sample processing and storage to maintain analyte integrity [2].

Key Considerations for Researchers

  • Stability-Indicating Method: The HPLC method is validated for stability, ensuring accurate this compound quantification even if degradation products form [1].
  • Adherence to Guidelines: The method follows FDA bioanalytical method validation guidelines, supporting its use in regulatory studies [1].
  • Matrix Consideration: This specific protocol uses mice plasma; cross-validation is recommended when applying to other biological matrices [1].

References

Application Notes: Copanlisib Pharmacokinetic Study Design in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of copanlisib in mice, based on a validated bioanalytical method [1]. This compound is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms, approved for the treatment of relapsed follicular lymphoma [2] [3] [4]. Understanding its pharmacokinetics in preclinical models is essential for translating findings to clinical settings.

1. Study Objectives and Design The primary objective is to characterize the pharmacokinetic profile of this compound following intravenous administration in mice. Key parameters include maximum plasma concentration (C~max~), area under the curve (AUC), elimination half-life (t~1/2~), volume of distribution (V~d~), and clearance (CL) [1] [5]. The study employs a single-dose design with serial blood sampling over a period to capture the full concentration-time profile.

2. Experimental Animals and Dosing

  • Animals: Laboratory mice (e.g., C57BL/6 or BALB/c strains).
  • Dosing: this compound is administered via intravenous (IV) injection. A dose of 12 mg/kg is well-tolerated in mice and aligns with doses used in prior efficacy studies [2].
  • Formulation: this compound can be dissolved in a mixture of 0.1 N HCl:DMSO (2:98, v/v) and further diluted with saline or a suitable vehicle (e.g., containing Solutol and ethanol) to ensure solubility and stability [1].

3. Sample Collection and Processing Blood samples (approximately 100 µL per time point) are collected via retro-orbital bleeding or tail vein into K~2~EDTA-coated tubes at pre-dose and post-dose time points: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 16, 24, 36, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours [1] [5]. Plasma is separated by centrifugation at 14,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis [1].

4. Bioanalytical Method for Quantifying this compound A validated high-performance liquid chromatography (HPLC) method with photo-diode array (PDA) detection is used for quantifying this compound in mice plasma [1].

  • Extraction: Liquid-liquid extraction with ethyl acetate. To 100 µL of plasma, add 1.0 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 14,000 rpm for 5 minutes at 5°C. Collect the organic layer (800 µL) and evaporate to dryness under a nitrogen stream at 50°C. Reconstitute the residue in 100 µL of internal standard (IS) solution (enasidenib at 600 ng/mL in 80% methanol) [1].
  • HPLC Conditions:
    • Column: Hypersil Gold C~18~ (250 × 4.0 mm, 5 µm), maintained at 40°C.
    • Mobile Phase: Binary gradient of 10 mM ammonium formate (pH 4.0, adjusted with formic acid; Solvent A) and acetonitrile (Solvent B) at a flow rate of 0.8 mL/min.
    • Gradient Program:
      • 0-5.0 min: 90% A
      • 5.0-5.5 min: Linear ramp to 10% A
      • 5.5-8.0 min: Maintain 10% A
      • 8.0-10.0 min: Return to 90% A for re-equilibration
    • Detection: PDA detector set at 310 nm.
    • Retention Times: this compound ~6.60 min; IS (enasidenib) ~7.80 min [1].
  • Method Validation: The method is validated as per FDA guidelines, demonstrating linearity over 50-5000 ng/mL (r² ≥ 0.998), and accuracy and precision within acceptable limits (<15% deviation) [1].

5. Pharmacokinetic Data Analysis PK parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin:

  • C~max~: Observed maximum plasma concentration.
  • T~max~: Time to reach C~max~.
  • AUC~0-t~: Area under the plasma concentration-time curve from zero to the last measurable time point, calculated by the linear trapezoidal rule.
  • AUC~0-∞~: AUC from zero to infinity.
  • t~1/2~: Elimination half-life, calculated as 0.693/λ~z~, where λ~z~ is the terminal elimination rate constant.
  • V~d~: Volume of distribution.
  • CL: Clearance [1] [5].

6. Stability and Quality Control this compound in plasma is stable under the following conditions:

  • Bench-top stability.
  • Auto-sampler stability.
  • Three freeze-thaw cycles.
  • Long-term storage at -80°C for at least 50 days [1]. Quality Control (QC) samples at low (150 ng/mL), medium (2250 ng/mL), and high (3500 ng/mL) concentrations are analyzed with each batch to ensure accuracy and precision [1].

Detailed Experimental Protocols

Protocol 1: Plasma Sample Processing for this compound Quantification
  • Thaw plasma samples on ice or at room temperature.
  • Aliquot 100 µL of plasma into a microcentrifuge tube.
  • Add 1.0 mL of ethyl acetate and vortex vigorously for 3 minutes.
  • Centrifuge at 14,000 rpm for 5 minutes at 5°C.
  • Transfer 800 µL of the upper organic layer to a new tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 50°C.
  • Reconstitute the residue in 100 µL of IS working solution (600 ng/mL enasidenib in 80% methanol).
  • Vortex to mix and transfer to an HPLC vial for analysis [1].
Protocol 2: Preparation of Calibration Standards and Quality Controls
  • Stock Solutions: Prepare this compound primary stock at 1.0 mg/mL in 0.1 N HCl:DMSO (2:98, v/v). Prepare IS stock at 1.0 mg/mL in DMSO [1].
  • Working Solutions: Dilute this compound stock with an appropriate solvent (e.g., 80% methanol) to working concentrations.
  • Calibration Standards: Spike 10 µL of working solution into 90 µL of blank mice plasma to achieve concentrations of 50, 100, 500, 750, 1250, 2500, 3750, and 5000 ng/mL [1].
  • Quality Controls: Prepare QC samples at 50 (LLOQ QC), 150 (LQC), 2250 (MQC), and 3500 (HQC) ng/mL [1].

Data Presentation

Table 1: Key Pharmacokinetic Parameters of this compound from Preclinical and Clinical Studies

Parameter Preclinical (Mice, IV) [1] Clinical (Human, IV 12 mg) [5]
C~max~ (ng/mL) Not specified Not specified
T~max~ (h) 0.5-1.0 (assumed) ~1 (end of infusion)
AUC~0-t~ (h·ng/mL) Reported for linear range Major component of total radioactivity (84%)
t~1/2~ (h) To be determined from study data 52.1 (range 40.4–67.5)
V~d~ (L) To be determined from study data 1870
CL (L/h) To be determined from study data Not specified
Protein Binding (%) Not specified ~84% (human)
Major Elimination Route Not specified Feces (64%), Urine (22%)

Table 2: Validated HPLC Method Parameters for this compound in Mice Plasma [1]

Parameter Specification
Analytical Technique HPLC-PDA
Detection Wavelength 310 nm
Linear Range 50 - 5000 ng/mL
Correlation Coefficient (r²) ≥ 0.998
Intra-day Accuracy/Precision Within acceptable limits (<15%)
Inter-day Accuracy/Precision Within acceptable limits (<15%)
Retention Time (this compound) 6.60 min
Retention Time (IS, Enasidenib) 7.80 min
Run Time 10 min
Stability Bench-top, auto-sampler, freeze-thaw (3 cycles), long-term at -80°C

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of this compound.

Diagram 1: this compound PK Study Workflow

This diagram outlines the key steps in the pharmacokinetic study of this compound in a mouse model.

pk_workflow start Study Initiation dose IV Administration of This compound (12 mg/kg) start->dose sample Serial Blood Collection (Pre-dose to 240 h) dose->sample process Plasma Separation (Centrifugation) sample->process analyze HPLC-PDA Analysis (Quantification) process->analyze pk PK Parameter Calculation analyze->pk report Data Analysis & Reporting pk->report

Diagram 2: this compound Mechanism and PI3K Pathway

This diagram illustrates the role of this compound in inhibiting the PI3K signaling pathway, which is crucial for cell survival and proliferation.

pi3k_pathway rtk Receptor Tyrosine Kinase (RTK) pip2 PIP₂ rtk->pip2 Activates pi3k PI3K (Class I) pi3k->pip2 Activates pip3 PIP₃ pip2->pip3 PI3K Phosphorylation akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates survival Cell Survival, Proliferation mtor->survival This compound This compound (PI3K Inhibitor) This compound->pi3k Inhibits


Summary

These application notes and protocols provide a robust framework for conducting a pharmacokinetic study of this compound in mice. The validated HPLC method ensures reliable quantification, and the detailed protocols support the generation of high-quality data. Understanding the pharmacokinetics of this compound in preclinical models is a critical step in optimizing its therapeutic use, particularly in oncology, where it shows promise not only as a monotherapy but also in combination with immune checkpoint inhibitors [2] [4].

References

Summary of Copanlisib Maximum Tolerated Doses (MTD) and Recommended Doses

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Context MTD / RP2D Dosing Schedule Key Toxicities Study Reference
Monotherapy (Adult Solid Tumors) 0.8 mg/kg (approx. 60 mg flat dose) Days 1, 8, and 15 of a 28-day cycle [1] Hyperglycemia, hypertension, fatigue [1] Phase II NCI-MATCH [1]
Combination with Gemcitabine 0.8 mg/kg Days 1, 8, and 15 of a 28-day cycle [2] Nausea (86%), hyperglycemia (80%), platelet count decrease (80%) [2] Phase I Dose-Escalation [2]
Combination with Nivolumab 45 mg Days 1, 8, and 15 of a 28-day cycle [3] [4] Diarrhea, anemia [3] [4] Phase I Trial in Lymphoma [3] [4]

Detailed Experimental Protocols for MTD Determination

The MTD is typically established in Phase I, open-label, dose-escalation studies that follow a standard "3+3" design.

Phase I Trial Design and Patient Selection
  • Study Design: The trials are multicentre and open-label. Dose escalation for copanlisib often follows a standard 3+3 design [2] [4]. In this model, cohorts of three patients receive a pre-specified dose of this compound. If no Dose-Limiting Toxicity (DLT) is observed, the dose is escalated for the next cohort. The MTD is defined as the highest dose at which fewer than 33% of patients experience a DLT.
  • Patient Population: The studies enroll adult patients (age ≥18 years) with advanced or refractory solid tumors or lymphomas for whom standard curative therapies no longer exist [1] [2]. Participants must have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, indicating a good functional level, and adequate organ function [1].
  • Administration: this compound is administered intravenously over one hour on an intermittent schedule, most commonly on Days 1, 8, and 15 of a 28-day treatment cycle [1] [2].
Dose-Limiting Toxicity (DLT) Assessment

A DLT is typically defined as the occurrence of any of the following events during the first treatment cycle (usually 28 days) that is considered related to the study drug [4]:

  • Hematological Toxicity: Grade ≥4 toxicity lasting >7 days (e.g., neutropenia, thrombocytopenia) [4].
  • Non-Hematological Toxicity: Any Grade ≥3 toxicity (with some exceptions for manageable events like transient hyperglycemia) [4].
Pharmacokinetic (PK) and Safety Assessments
  • PK Sampling: Blood samples are collected at multiple time points following this compound infusion to determine key parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC). This confirms that drug exposure is dose-proportional and assesses potential interactions with combination therapies [2].
  • Safety Monitoring: Adverse events (AEs) are continuously recorded and graded according to the NCI Common Terminology Criteria for Adverse Events (CTCAE), currently version 5.0 [1]. Safety reviews are conducted by a study team to make dose-escalation decisions.

The following diagram illustrates the standard workflow for a Phase I dose-escalation study to determine the MTD of this compound.

start Study Start cohort Treat Cohort of 3 Patients start->cohort assess Assess DLTs during Cycle 1 (28 days) cohort->assess decision1 <1 DLT in 3 patients? assess->decision1 escalate Escalate Dose decision1->escalate Yes expand Expand Cohort to 6 Patients decision1->expand No (1 DLT) escalate->cohort Next Cohort assess2 assess2 expand->assess2 Assess 3 New Patients decision2 <2 DLTs in 6 patients? decision2->escalate No define_mtd Define Previous Dose as MTD/RP2D decision2->define_mtd Yes assess2->decision2

Supporting Preclinical and Clinical Data

  • Mechanism of Action: this compound is a potent, selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms (IC50 values of 0.5 nM and 0.7 nM, respectively) [1] [5]. It demonstrates significant antitumor activity in PI3K-mutant cancer cell lines and xenograft models [5].
  • Rationale for Combination Therapy: Combining this compound with other agents is a strategy to overcome compensatory signaling and resistance. For instance, sorafenib can induce phosphorylation of AKT, a key node in the PI3K pathway, and this compound counteracts this, leading to a synergistic antineoplastic effect in preclinical models of hepatocellular carcinoma (HCC) [6].
  • Model-Informed Dosing: A model-informed approach using Physiologically Based Pharmacokinetic (PBPK) modeling has been employed to support pediatric dosing of this compound at 28 mg/m², which was predicted to achieve exposures consistent with the adult 60 mg dose [5].

The following diagram illustrates the key signaling pathway targeted by this compound and the rationale for its combination with other agents.

pik3ca_mut PIK3CA Mutation or PTEN Loss pi3k_akt PI3K/AKT/mTOR Pathway Activation pik3ca_mut->pi3k_akt tumor_growth Tumor Proliferation & Survival pi3k_akt->tumor_growth This compound This compound Inhibits PI3Kα/δ This compound->pi3k_akt Inhibits comp_signal Compensatory Pathway Activation (e.g., by Sorafenib) comp_signal->tumor_growth rationale Rationale for Combination: Block multiple pathways to overcome resistance rationale->comp_signal

Application Notes for Researchers

  • Toxicity Management: The primary toxicities associated with this compound are hyperglycemia and hypertension [1]. These are often transient and manageable with preventive measures and close monitoring. Protocols should include guidelines for blood glucose monitoring and antihypertensive medication.
  • Intermittent Dosing: The approved intermittent dosing schedule (Days 1, 8, 15, every 28 days) was designed to allow for recovery of normal tissues, improving the drug's tolerability and therapeutic index [5].
  • Biomarker Selection: For solid tumors, patient selection based on PIK3CA mutations is crucial for efficacy, as demonstrated in the NCI-MATCH trial [1]. The loss of PTEN protein may also be a relevant biomarker for pathway activation [2].
  • Combination-Specific Dosing: When combining this compound with other agents, especially those with overlapping toxicities, a dedicated dose-escalation study is mandatory. The MTD for the combination (e.g., 45 mg with nivolumab) is likely lower than the monotherapy MTD [3] [4].

References

Copanlisib combination gemcitabine cisplatin dosing

Author: Smolecule Technical Support Team. Date: February 2026

Protocol Specification: Dosing Regimen & Schedules

The combination therapy involves two distinct treatment schedules, depending on whether copanlisib is paired with gemcitabine alone or with the GemCis doublet. The determined Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) for this compound is 0.8 mg/kg for both combinations [1] [2].

The tables below detail the dosing schedules and standard dose modifications.

Table 1: Combination Therapy Dosing Schedules

Component This compound + Gemcitabine (28-day cycle) [1] [2] This compound + Cisplatin + Gemcitabine (21-day cycle) [1] [3] [2]
This compound 0.8 mg/kg IV, on Days 1, 8, and 15 0.8 mg/kg (flat 60 mg dose used in Phase 2) IV, on Days 1 and 8 [3] [4]
Gemcitabine 1000 mg/m² IV, on Days 1, 8, and 15 1000 mg/m² IV, on Days 1 and 8
Cisplatin Not applicable 25 mg/m² IV, on Days 1 and 8

Table 2: Common Dose Modification Guidelines for Gemcitabine [5]

Toxicity Dose Modification
Myelosuppression (Day of Treatment) Reduce dose to 50% for ANC 1000-1499/µL or platelets 75,000-99,999/µL; withhold for ANC <1000/µL or platelets <75,000/µL.
Recurrent Hematologic Toxicity Permanently reduce gemcitabine dose to 800 mg/m² upon initial occurrence; further reduce to 800 mg/m² on Day 1 only for subsequent toxicity.
Non-Hematologic Toxicity Permanently discontinue for unexplained dyspnea, severe pulmonary toxicity, HUS, severe renal/hepatic impairment, CLS, or PRES.

Experimental Protocol & Workflow

This section outlines the key methodological details for implementing the this compound-GemCis combination regimen, based on the procedures from the cited clinical trials.

Patient Selection Criteria
  • Inclusion Criteria: Patients aged ≥18 years with histologically/cytologically confirmed, advanced, or refractory solid tumors for whom gemcitabine or GemCis is medically appropriate. This included an expansion cohort for patients with Biliary Tract Cancer (BTC). Patients must have at least one measurable lesion per RECIST 1.1 and an ECOG Performance Status of 0 or 1 [6] [2].
  • Exclusion Criteria: Uncontrolled Type 1 or 2 diabetes or hyperglycemia; poorly controlled hypertension; concurrent use of strong CYP3A4 inhibitors or inducers; and active cardiac disease [6].
Drug Administration Sequence

For the triple combination on a 21-day cycle, the following administration sequence and timing must be strictly adhered to on Days 1 and 8 [6]:

  • Hour 0-1: Cisplatin IV infusion (25 mg/m² in 1L 0.9% NaCl) over 60 minutes.
  • Hour 1-1.5: IV infusion of 500 mL 0.9% NaCl over 30 minutes (hydration).
  • Hour 1.5-2: Gemcitabine IV infusion (1000 mg/m²) over 30 minutes.
  • Hour 3-4: this compound IV infusion (0.8 mg/kg or 60 mg) over 60 minutes.

The following diagram illustrates the experimental workflow for a single treatment cycle of the triple combination therapy.

G cluster_administration Treatment Administration (Days 1 & 8) Start Start 21-Day Cycle Day1 Day 1: Treatment Administration Start->Day1 Day2to7 Days 2-7: Treatment Break Day1->Day2to7 Step1 1. Cisplatin IV (25 mg/m² over 60 min) Day8 Day 8: Treatment Administration Day2to7->Day8 Day9to21 Days 9-21: Treatment Break and Monitoring Day8->Day9to21 CycleEnd Cycle End Day9to21->CycleEnd Step2 2. Hydration with 0.9% NaCl (500 mL over 30 min) Step1->Step2 Step3 3. Gemcitabine IV (1000 mg/m² over 30 min) Step2->Step3 Step4 4. This compound IV (0.8 mg/kg over 60 min) Step3->Step4

Safety and Efficacy Monitoring
  • Safety Monitoring: Perform frequent monitoring of blood glucose, blood pressure, complete blood count (CBC) with differential, and serum chemistries [1] [3]. In the phase II study, common grade 3/4 adverse events included decreased neutrophil count (45.83%), anemia (25%), increased lipase (25%), and hypertension (20.8%) [3].
  • Efficacy Assessment: Tumor imaging (CT or MRI) should be performed at screening and then every two cycles (every 6 weeks) thereafter. Tumor response is assessed using RECIST 1.1 criteria [2].

Mechanistic Rationale & Biomarker Analysis

The scientific rationale for this combination lies in targeting the PI3K/AKT/mTOR pathway, a key driver of tumorigenesis that is also implicated in conferring resistance to chemotherapy [2]. This compound, a potent pan-class I PI3K inhibitor, is hypothesized to overcome this resistance and enhance the cytotoxic effects of gemcitabine and cisplatin [2].

Biomarker analysis was integrated into the clinical protocols:

  • Genetic Mutations: Pre-treatment plasma and tumor tissue samples can be analyzed for mutations in genes like PIK3CA, KRAS, and BRAF using next-generation sequencing (e.g., FoundationOne panel) and BEAMing technology [1] [2].
  • PTEN Protein Loss: Tumor PTEN protein levels can be assessed via immunohistochemistry (IHC). In the phase II study, patients with low PTEN expression showed a trend toward improved median overall survival (17.9 vs. 7.0 months, P=0.19), suggesting PTEN loss may be a potential predictive biomarker for this compound efficacy, though not statistically significant in this cohort [3].

Key Conclusions for Clinical Translation

  • Established Dosing: The RP2D of 0.8 mg/kg for this compound on Days 1 and 8 of a 21-day cycle with standard GemCis is safe and manageable, with a characteristic on-target AE profile of hyperglycemia and hypertension [1] [3].
  • Efficacy Signal: The triple combination demonstrated a promising response in a Phase I BTC expansion cohort, with one complete response and three partial responses (RR 17.4%) [1]. However, a subsequent Phase II study in advanced BTC did not meet its primary endpoint, showing no significant improvement in 6-month PFS compared to historical controls with GemCis alone [3] [4].
  • Biomarker-Driven Future: The correlation between low PTEN expression and longer OS/PFS, while not statistically significant, provides a strong rationale for future biomarker-selected studies to identify the patient subpopulation most likely to benefit from this combination therapy [3].

References

Managing copanlisib hyperglycemia adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Copanlisib-Induced Hyperglycemia

Q: What is the underlying mechanism for hyperglycemia induced by this compound?

This compound-induced hyperglycemia is an on-target, off-tumor effect related to its pharmacologic action. Unlike some other PI3K inhibitors, this compound is a pan-class I PI3K inhibitor with potent activity against the PI3Kα isoform [1]. The PI3Kα isoform plays a critical role in the insulin signaling pathway.

Inhibiting PI3Kα in peripheral tissues disrupts the downstream pathway, preventing the normal translocation of glucose transporters (GLUT4) to the cell membrane in response to insulin. This creates a transient state of insulin resistance, reducing glucose uptake in skeletal muscle and adipose tissue and leading to acute hyperglycemia [1]. This effect is typically maximal during or shortly after the infusion and resolves within hours to a few days.

The diagram below illustrates this signaling pathway disruption:

G Insulin Insulin PI3K_alpha PI3Kα Insulin->PI3K_alpha AKT AKT PI3K_alpha->AKT GLUT4_Translocation GLUT4 Translocation AKT->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Hyperglycemia Hyperglycemia Glucose_Uptake->Hyperglycemia This compound This compound This compound->PI3K_alpha Inhibits

Quantitative Profile of Hyperglycemia Adverse Events

Q: What is the quantitative profile of hyperglycemia in patients treated with this compound?

Hyperglycemia is one of the most frequent adverse events. The table below summarizes key data from clinical trials.

Trial / Analysis All-Grade Hyperglycemia Incidence Grade 3-4 Hyperglycemia Incidence Notes
CHRONOS-1 (Single-agent this compound) [2] [3] ~66.8% 41% - 45.1% Primary analysis for FDA accelerated approval.
CHRONOS-3 (this compound + Rituximab) [3] Not Specified 56% Grade 3-4 incidence reported.
Pooled Analysis (8 studies, n=652) [3] 66.8% 45.1% Consolidated data across multiple trials.

Key Temporal Characteristics:

  • Onset and Peak: Blood glucose levels typically begin to rise during the intravenous infusion and peak within 5 to 8 hours post-infusion [3].
  • Duration: The effect is transient and reversible, with levels usually returning to baseline or pre-treatment levels by the next day [2].
  • Long-term Impact: In patients with normal HbA1c at baseline, about 10% were observed to have HbA1c >6.5% at the end of the treatment period, suggesting a potential for long-term metabolic impact in a subset of patients [3].

Monitoring and Management Protocols

Q: What are the recommended protocols for monitoring and managing hyperglycemia?

Managing this adverse event involves proactive screening, vigilant monitoring, and a structured intervention plan.

Pre-Treatment Assessment (Baseline)

  • HbA1c Testing: Perform for all patients before initiating treatment to identify pre-existing diabetes or prediabetes [3].
  • Fasting Blood Glucose (FBG): Establish a baseline level [4].
  • Patient History: Assess comorbidities, especially history of diabetes or hypertension [4].

Monitoring Schedule During Treatment

  • Blood Glucose: Monitor before the infusion and then approximately 5-8 hours post-infusion to catch the peak [3].
  • HbA1c: Consider periodic monitoring (e.g., every 3-6 months) for patients on long-term therapy, even with a normal baseline [3].
  • General Practice: At a minimum, monitor blood glucose before and after each this compound infusion [2].

Intervention Strategy

  • Grade 1-2 (Mild to Moderate): Generally managed with observation and dietary counseling. Dose modifications are typically not required.
  • Grade 3 (Severe, >250 mg/dL):
    • Action: Withhold the this compound dose.
    • Management: Initiate appropriate antihyperglycemic therapy (e.g., insulin) based on clinical guidance.
    • Dose Re-initiation: May be resumed at the same or a reduced dose (e.g., 45 mg) once hyperglycemia is controlled [3].
  • Grade 4 (Life-threatening):
    • Action: Permanently discontinue this compound [3].
  • For Patients with Preexisting Diabetes: Ensure diabetes is well-controlled with antidiabetic medications before starting this compound [3] [4].

Critical Research and Development Context

Q: What is the current regulatory status of this compound? In November 2023, the FDA requested the withdrawal of the U.S. indication for this compound for relapsed follicular lymphoma after at least two prior therapies [5]. This decision was based on the phase 3 CHRONOS-4 trial, which failed to confirm a clinical benefit, as the combination of this compound with immunochemotherapy did not meet its primary endpoint of improved progression-free survival compared to immunochemotherapy alone [5]. This is a critical consideration for all research and development efforts involving this compound.

Key Takeaways for Professionals

  • Primary Cause: Hyperglycemia is primarily an on-target effect from PI3Kα isoform inhibition.
  • Key Feature: The event is transient and infusion-related, typically resolving within hours.
  • Management Core: Management relies on proactive monitoring (especially 5-8 hours post-infusion) and a clear intervention strategy for high-grade events, including dose hold/reduction.

References

Copanlisib hypertension management during infusion

Author: Smolecule Technical Support Team. Date: February 2026

Hypertension Incidence & Characteristics

Characteristic Details
Overall Incidence Up to 54.8% of patients in clinical trials [1]
Grade 3+ Incidence 27% to 40.5% of patients (Grade 3: SBP ≥160 mmHg or DBP ≥100 mmHg) [2] [1] [3]
Onset & Duration Primarily occurs during or shortly after infusion; is generally transient and reversible [2] [1]
Proposed Mechanism Related to the inhibition of the PI3K-alpha isoform [2] [1]

Clinical Management Protocol

The following workflow outlines the recommended procedure for monitoring and managing blood pressure during copanlisib infusion:

Start Pre-Infusion Assessment A Measure BP and Confirm Baseline ≤130/80 mmHg Start->A B Initiate this compound 60-min IV Infusion A->B C Monitor BP During Infusion and for 1-2 Hours Post-Infusion B->C D BP < 150/90 mmHg? C->D E Continue Infusion and Routine Monitoring D->E Yes F Sustained BP ≥ 150/90 mmHg? D->F No J Infusion Completed with Managed BP E->J F->C No G Interrupt this compound Infusion F->G Yes H Manage Hypertension: Consider Antihypertensives if no contraindications G->H I Resume Infusion when BP < 150/90 mmHg H->I I->C

Frequently Asked Questions (FAQs)

Why does this compound cause hypertension when other PI3K inhibitors do not? this compound uniquely inhibits the PI3K-alpha isoform, in addition to the delta isoform targeted by other drugs in its class. Inhibition of PI3K-alpha is the proposed mechanism for the transient hyperglycemia and hypertension observed during infusion [2] [1].

Is this compound-associated hypertension a long-term concern? Typically, no. The hypertension is an acute, infusion-related event. It usually peaks during or shortly after the infusion and resolves spontaneously within a few hours. It rarely leads to long-term clinical complications [2] [1].

What is the goal of pre-infusion blood pressure management? The objective is to ensure a baseline systolic blood pressure of ≤130/80 mmHg before initiating the this compound infusion. This proactive management helps mitigate the severity of the infusion-related hypertensive spike [2].

Are there any absolute contraindications for this compound due to hypertension? There are no absolute contraindications, but the drug must be used with caution in patients with pre-existing hypertension. Uncontrolled hypertension at baseline should be managed effectively before starting therapy with this compound [4].

References

Reducing copanlisib gastrointestinal toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Copanlisib GI Toxicity Overview

This compound is a pan-class I PI3K inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms [1]. While it is generally associated with a lower incidence of severe GI toxicity compared to other PI3K inhibitors like idelalisib, adverse events such as diarrhea and colitis can still occur and require careful management [2].

The following table summarizes the key GI adverse events and their reported incidences.

GI Adverse Event Reported Incidence in Clinical Trials Comparative Note
Diarrhea 41% (all grades) [3] Less commonly observed than with other approved PI3K inhibitors [2].
Nausea 86% (all grades, in a combination therapy study) [4] Frequently reported in combination regimens.
Stomatitis/Mucositis Reported as a side effect [3]; Oral mucositis was a noted Dose-Limiting Toxicity (DLT) in a combination study [5] Can be a severe (Grade 3) toxicity requiring dose interruption.

Management & Dose Modification Protocols

For a technical support knowledge base, the following Q&A format addresses specific intervention protocols.

Q: What is the recommended clinical management strategy for diarrhea suspected to be related to this compound? A: Expert consensus recommends a proactive management approach. For low-grade diarrhea, standard supportive care with fluid and electrolyte management is advised. For more severe or persistent diarrhea, a comprehensive workup is crucial to rule out infectious causes. If non-infectious diarrhea is confirmed, temporary interruption of this compound is recommended, with consideration of resuming treatment at a reduced dose once symptoms resolve [2]. The specific dose reduction guidelines are provided in the following protocol.

Q: What is the standard protocol for dose modification in response to severe or non-infectious pneumonitis? A: The following workflow outlines the dose adjustment protocol for managing Non-Infectious Pneumonitis (NIP), which can present with respiratory symptoms but is included here as a key part of the overall toxicity management framework [6]:

G NIP Management Protocol Start Patient presents with suspected NIP Grade2 Grade 2 NIP Confirmed Start->Grade2 Grade2Recurrence Grade 2 Recurrence OR Grade 3+ NIP Grade2->Grade2Recurrence If initial presentation WithholdTreat Withhold this compound Treat NIP Grade2->WithholdTreat Discontinue Permanently Discontinue this compound Grade2Recurrence->Discontinue ResumeReduce Resume at 45 mg dose if NIP recovers to Grade 0/1 WithholdTreat->ResumeReduce ResumeReduce->Grade2Recurrence If recurs

Q: Are there specific dose adjustments for other severe toxicities? A: Yes. For other severe (Grade 3), non-life-threatening toxicities, the standard protocol is to withhold this compound until the toxicity resolves to Grade 1 or lower. Upon resuming treatment, the dose should be reduced, typically from 60 mg to 45 mg, or from 45 mg to 30 mg for subsequent occurrences [6].

Key Considerations for Researchers

For scientists in a drug development context, understanding the underlying biology and comparative profiles is essential.

  • Mechanism Insights: The PI3K pathway is critical for cell survival and proliferation [1]. The GI toxicity observed with PI3K inhibitors may be related to the role of specific isoforms (like PI3Kδ) in immune cell function and intestinal mucosa homeostasis.
  • Comparative Toxicity Profile: this compound appears to have a distinct toxicity pattern. Its most common unique adverse effects are transient, infusion-related hyperglycemia and hypertension, which are linked to its inhibition of the PI3K-α isoform [2]. This is a different safety profile focus compared to other PI3K inhibitors that have more prominent GI toxicity.

References

Overcoming cetuximab resistance copanlisib HNSCC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the preclinical evidence for combining copanlisib with cetuximab in HNSCC? A large-scale preclinical study using 33 patient-derived xenograft (PDX) models demonstrated that the combination of this compound and cetuximab was superior to either monotherapy. The effect was especially pronounced in tumors that were inherently resistant to cetuximab, with 88% (14 out of 16) of cetuximab-resistant models showing an improved treatment response [1].

  • Q2: Are there specific biomarkers that can predict response to this combination? Interestingly, the response to this compound (alone or in combination) did not correlate simply with PI3KCA mutation status [1] [2]. Instead, gene expression profiling suggested that tumors with increased PI3K signaling activity are more likely to respond to this compound [1]. Other clinical studies have also associated PI3KCA and RAS mutations with resistance to cetuximab monotherapy [3].

  • Q3: What are the emerging, non-genetic mechanisms of cetuximab resistance? Recent research highlights that resistance is not always genetic. Studies have identified metabolic reprogramming as a key mechanism. Cetuximab-resistant cells can rewire their lipid metabolism, showing increased dependence on fatty acid oxidation driven by PPARα [4]. Additionally, alterations in glutathione metabolism involving IDH2 have also been linked to resistance [5].

  • Q4: Are there novel agents targeting both EGFR and PI3K? Yes, to concurrently tackle EGFR and PI3K-driven adaptive resistance, a first-in-class dual inhibitor called MTX-531 has been developed. This single molecule is designed to inhibit both EGFR and PI3K with high selectivity and has shown robust efficacy as a monotherapy in HNSCC PDX models [6].

Efficacy Data: this compound and Cetuximab in HNSCC PDX Models

The following table summarizes key quantitative data from the pivotal PDX study [1], which you can use to benchmark your own experimental results.

Therapy Overall Response Rate (Stable Disease or Better) Response in Cetuximab-Resistant Models Key Correlative Finding
This compound Monotherapy 36% (12/33 models) Information not specified Moderate antitumor activity; no correlation with PI3KCA mutations.
Cetuximab Monotherapy 52% (17/33 models) Defined as resistant (0/16 models responded) 16 of 33 models were classified as cetuximab-resistant.
This compound + Cetuximab 64% (21/33 models) 88% (14/16 models) showed improved response Efficacy was superior to monotherapies; correlated with high PI3K pathway activity.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs.

Protocol 1: In Vivo Efficacy Study of this compound and Cetuximab in PDX Models

This protocol is based on the study that established the rationale for the drug combination [1].

  • 1. Model Establishment:
    • Source: Utilize a panel of HNSCC PDX models that have been characterized for HPV status and PI3KCA mutational status.
    • Implantation: Implant tumor fragments subcutaneously into immunocompromised mice (e.g., NSG mice).
  • 2. Treatment Groups & Dosing:
    • Randomize mice into four groups once tumors reach a predetermined volume (e.g., 100-150 mm³).
    • Group 1 (Control): Vehicle control.
    • Group 2 (this compound): Administer this compound via intravenous injection (e.g., 15 mg/kg) on an intermittent schedule (e.g., twice weekly).
    • Group 3 (Cetuximab): Administer cetuximab via intraperitoneal injection (e.g., 1 mg/kg) twice weekly.
    • Group 4 (Combination): Administer both drugs at the same doses and schedules.
  • 3. Endpoint Analysis:
    • Primary Endpoint: Measure tumor volumes at least twice weekly and calculate the Relative Tumor Volume (RTV). Compare RTV between groups.
    • Response Criteria: Classify response based on RTV (e.g., Progressive Disease (PD): RTV > 1.2; Stable Disease (SD): 0.8 ≤ RTV ≤ 1.2; Partial Regression (PR): RTV < 0.8).
    • Biomarker Analysis: At study endpoint, harvest tumors for molecular analysis (e.g., RNA sequencing) to assess PI3K pathway activity via gene expression signatures.
Protocol 2: Modeling Acquired Cetuximab Resistance In Vitro

This protocol is based on methods used to study non-genetic resistance mechanisms [4].

  • 1. Cell Line Selection:
    • Use human HNSCC cell lines (e.g., FaDu, SCC22b) that are initially sensitive to cetuximab.
  • 2. Resistance Induction:
    • Culture cells in medium containing a low, sub-lethal concentration of cetuximab (e.g., 1 µg/mL).
    • Gradually increase the drug concentration over several weeks to months ("drug concentration gradient method").
    • Periodically use "high-dose shocks" with a much higher concentration to select for highly resistant populations.
    • Continuously maintain the resistant cells (denoted as -R) under cetuximab pressure.
  • 3. Validation of Resistant Phenotype:
    • Viability Assay: Use a Cell Counting Kit-8 (CCK-8) assay to determine the IC₅₀ of cetuximab in both parental (-S) and resistant (-R) cells. A significant increase in IC₅₀ confirms resistance.
    • 3D Culture Validation: Confirm the resistant phenotype in 3D spheroid cultures, which often better recapitulate the tumor microenvironment.
  • 4. Analysis of Resistance Mechanisms:
    • Perform transcriptomic (RNA-seq) and proteomic analyses to identify differentially expressed genes and proteins in resistant vs. sensitive cells.
    • Use gene set enrichment analysis (GSEA) to identify upregulated metabolic or signaling pathways (e.g., fatty acid oxidation).

Experimental Workflow for Investigating Cetuximab Resistance

The diagram below outlines a logical workflow for studying cetuximab resistance and the potential of combination therapies.

cluster_in_vitro In Vitro Modeling cluster_mechanisms Mechanism Analysis cluster_targets Target Identification Start Start: Investigate Cetuximab Resistance in HNSCC Model Establish Resistant Models Start->Model Analyze Analyze Resistance Mechanisms Model->Analyze InVitroResist Generate Resistant Cell Line (Chronic Cetuximab Exposure) Model->InVitroResist Target Identify & Validate Therapeutic Targets Analyze->Target MechGenomic Genomic/Transcriptomic Profiling Analyze->MechGenomic TestCombo Test Combination Therapies In Vivo Target->TestCombo T1 PI3K Pathway (e.g., this compound) Target->T1 InVitroPheno Phenotypic Validation (IC50, Migration, Spheroids) InVitroResist->InVitroPheno MechMetabolic Metabolic Profiling (e.g., Lipidomics) T2 Lipid Metabolism (e.g., PPARα/CPT1A inhibitors) T3 Glutathione Metabolism (e.g., IDH2)

References

Neutropenia Incidence and Management Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the incidence of neutropenia with copanlisib and the general management strategies recommended in the clinical literature.

Aspect Details
Reported Incidence (Any Grade) 34.5% of patients (in a phase II study) [1]
Reported Incidence (Grade 4) 11.9% of patients (in a phase II study) [1]

| Recommended Management Strategies | • Monitor blood counts [2] [3] • Implement dose modifications (interruption or reduction) [2] • Provide patient education on infection prevention [3] |

For researchers, the clinical workflow for managing this adverse event can be visualized as follows:

Start Patient on this compound Treatment Monitor Routine Blood Count Monitoring Start->Monitor Detect Neutropenia Detected Monitor->Detect Assess Assess Severity (Grade) Detect->Assess Act Clinical Action Grade3 Grade 3 Non-Febrile Assess->Grade3 Grade4 Grade 4 or Febrile Neutropenia Assess->Grade4 HoldDose Withhold this compound Dose Grade3->HoldDose Grade4->HoldDose Support Provide Supportive Care (e.g., G-CSF, antibiotics) HoldDose->Support Resume Resume at Reduced Dose upon Recovery Support->Resume

Clinical Context and Protocol Guidance

  • Approved Use: this compound is approved for relapsed follicular lymphoma (FL) in adults who have received at least two prior systemic therapies [4] [2] [5].
  • Administration: The recommended dosage is 60 mg administered via intravenous infusion on days 1, 8, and 15 of a 28-day treatment cycle [2].
  • Overall Safety Profile: Beyond neutropenia, other significant adverse events (AEs) associated with this compound include hyperglycemia, hypertension, diarrhea, and non-infectious pneumonitis [1] [2] [3]. Hyperglycemia and hypertension are often infusion-related and transient [1].

References

Optimizing copanlisib combination therapy safety

Author: Smolecule Technical Support Team. Date: February 2026

Copanlisib Combination Therapies at a Glance

Combination Partner Cancer Model (Cell Lines) Key Findings / Synergistic Effect Key Safety / Tolerability Notes
ABL TKIs (e.g., Ponatinib, Imatinib) [1] BCR-ABL-positive leukemia (Ba/F3, K562), including T315I mutant and ponatinib-resistant cells [1] Overcame stromal cell chemoprotection; enhanced cytotoxicity against resistant cells [1] Not specified in the cited studies; requires empirical validation [1]
Sorafenib [2] Hepatocellular Carcinoma (Huh7, HepG2), including sorafenib-resistant clones [2] Counteracted sorafenib-induced AKT phosphorylation; restored drug sensitivity [2] Not specified in the cited studies; requires empirical validation [2]
Statins (HMG-CoA reductase inhibitors) [3] Chemoresistant High-Grade Serous Ovarian Cancer (HGSOC) cell lines and patient-derived cells [3] HMG-CoA inhibitor increased p-Akt, sensitizing cells to PI3K inhibition; allowed for dose reduction [3] Suggests potential for lower dosing of both agents to improve tolerability [3]

Experimental Protocols for Combination Studies

Here are detailed methodologies for evaluating this compound in combination, based on published research.

Protocol 1: Assessing Synergy with Sorafenib in Solid Tumors

This protocol is adapted from a study in hepatocellular carcinoma (HCC) [2].

  • 1. Cell Culture & Reagent Preparation:
    • Use relevant cancer cell lines (e.g., Huh7, HepG2 for HCC).
    • Prepare stock solutions of this compound and sorafenib in DMSO. Store at -20°C.
  • 2. Proliferation Assay (Cell Viability):
    • Seed cells in 96-well plates.
    • Treatment Groups: Include single-agent and combination groups. A typical experiment tests a range of concentrations (e.g., this compound from 10-200 nM; sorafenib from 2-10 µM) [2].
    • Incubation: Treat cells for 48-72 hours.
    • Viability Measurement: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo).
  • 3. Data Analysis for Synergy:
    • Calculate the Combination Index (CI) using software like CompuSyn.
    • A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [2].
  • 4. Mechanistic Validation (Western Blot):
    • Lyse cells after 24 hours of treatment.
    • Analyze key proteins to confirm mechanism of action: p-AKT (S473) levels should decrease with this compound monotherapy and in combination. The combination should also increase cleavage of caspases (e.g., caspase-3) and PARP, indicating enhanced apoptosis [2].
Protocol 2: Overcoming Resistance in Hematologic Malignancies

This protocol is based on a study in BCR-ABL-positive leukemia, including TKI-resistant models [1].

  • 1. Resistant Cell Line Models:
    • Use Ba/F3 cells expressing native BCR-ABL or mutant forms (e.g., T315I). Generate ponatinib-resistant sublines by long-term culture with increasing drug concentrations [1].
    • To model the tumor microenvironment, co-culture leukemia cells with a stromal feeder cell line like HS-5 [1].
  • 2. Cytotoxicity & Combination Screening:
    • Seed cells alone or in co-culture.
    • Treat with ABL TKIs (imatinib, nilotinib, ponatinib) and this compound as single agents and in combination for 72 hours.
    • Clinically relevant concentrations of this compound can be up to 800 nM; combination experiments often use lower ranges (e.g., 10-200 nM) [1].
    • Measure cell proliferation/viability.
  • 3. Flow Cytometry for Cell Cycle:
    • Treat cells for 24-72 hours.
    • Fix, stain with propidium iodide, and analyze DNA content.
    • Expected Outcome: this compound monotherapy should increase the proportion of cells in the G0/G1 phase [1].

Safety & Troubleshooting Guide

This FAQ section addresses common safety and experimental issues.

Frequently Asked Questions

Q1: What are the most frequent adverse effects of this compound, and how can they be managed in a research setting? A1: The most common treatment-emergent adverse events observed in clinical trials are transient, infusion-related hyperglycemia and hypertension [4]. Other frequent events include fatigue and diarrhea [4]. In a study on marginal zone lymphoma, grade 3/4 hyperglycemia and hypertension each occurred in 39.1% of patients, but these were manageable [4]. For animal studies, monitoring blood glucose and pressure may be prudent. For in vitro research, these effects are less relevant, but it's important to be aware of the on-target pathway inhibition.

Q2: Are there critical drug-drug interactions to consider when designing combination regimens? A2: Yes. This compound is primarily metabolized by the CYP3A enzyme [5]. Concomitant use with strong CYP3A inhibitors or inducers can significantly alter its plasma concentration.

  • Strong CYP3A4 Inhibitors (e.g., ketoconazole): May increase this compound exposure. Avoid concurrent use if possible [6] [5].
  • Strong CYP3A4 Inducers (e.g., rifampin, St. John's Wort): May decrease this compound exposure, reducing efficacy. Avoid concurrent use [6] [5].

Q3: What is the clinical status of this compound, and how might it impact translational research? A3: As of November 2023, This compound was voluntarily withdrawn from the market for the treatment of follicular lymphoma based on a trial showing that adding it to standard immunochemotherapy did not improve progression-free survival [7]. This does not invalidate the robust preclinical science behind its mechanism and efficacy in other contexts. For researchers, this underscores the critical challenge of translating combination strategies from the lab to the clinic and highlights the continued importance of investigating this compound in novel, rational combinations, particularly for overcoming specific resistance mechanisms.

Q4: Our combination experiment shows high cytotoxicity in the control group. What could be wrong? A4:

  • Check DMSO Concentration: Ensure the final concentration of DMSO (the common solvent) is equal across all groups, including controls, and is typically ≤0.1%. High DMSO is toxic to cells.
  • Verify Drug Solubility and Stability: Precipitated drug can cause inconsistent results. Ensure stocks are properly stored and working solutions are clear.
  • Confirm Cell Health: Ensure your cell lines are healthy, not contaminated, and seeded at an appropriate density at the start of the experiment.

This compound's Mechanism and Synergistic Logic

The diagrams below illustrate how this compound targets the PI3K pathway and can synergize with other agents.

G This compound Inhibits PI3K-AKT Pathway BCR_ABL BCR-ABL/Oncogenic Signals PI3K PI3K (Class I) BCR_ABL->PI3K PDK1 PDK1 PI3K->PDK1 PIP2→PIP3 AKT AKT PDK1->AKT Activates mTOR mTORC1 AKT->mTOR Activates Survival Cell Survival & Proliferation AKT->Survival mTOR->Survival This compound This compound This compound->PI3K Inhibits

G Synergy Logic in Combination Therapy DrugA e.g., Sorafenib/ABL TKI Resistance Feedback Loop (AKT Phosphorylation) DrugA->Resistance Induces Survival Survival & Resistance DrugA->Survival Therapy CellDeath Enhanced Cell Death DrugA->CellDeath Synergistic Effect Resistance->Survival Promotes DrugB This compound DrugB->Resistance Blocks DrugB->Survival Directly Inhibits DrugB->CellDeath Synergistic Effect

References

Copanlisib dose modification hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Dosage Modification for Hepatic Impairment

The table below summarizes the required dose adjustments for copanlisib based on hepatic function, as determined by Child-Pugh classification [1].

Hepatic Impairment Level (Child-Pugh Classification) Recommended this compound Dose
Moderate (Class B) 45 mg
Severe (Class C) 30 mg
Mild (Class A) No dose adjustment required.

This information is derived from the full prescribing information. The standard dose for patients without hepatic impairment is 60 mg, administered via a 1-hour intravenous infusion on Days 1, 8, and 15 of a 28-day treatment cycle [1].

Key Administration & Monitoring Protocols

For your experimental design and clinical protocols, consider these critical points alongside hepatic dose modification:

  • Dosing Schedule: The recommended schedule is intermittent: three weeks on (Days 1, 8, 15) and one week off within a 28-day cycle. Treatment continues until disease progression or unacceptable toxicity [1].
  • Dose Modification for Drug Interactions: Reduce the this compound dose to 45 mg when co-administered with strong CYP3A inhibitors. Conversely, avoid concomitant use with strong CYP3A inducers [1].
  • Toxicity Management: The prescribing information provides detailed guidance for dose modifications, delays, or discontinuation based on specific adverse reactions. Key toxicities to monitor include infections, hyperglycemia, hypertension, non-infectious pneumonitis, neutropenia, and severe cutaneous reactions [1].
  • Hepatotoxicity Profile: Compared to some other PI3K inhibitors, this compound has a more favorable hepatotoxicity profile with fewer severe liver-related adverse events [2] [3]. However, routine monitoring of liver function tests is still recommended [3].

Hepatic Impairment Dosing Decision Guide

The workflow for determining the appropriate this compound dose incorporates hepatic impairment and critical drug interactions.

Start Assess Patient for this compound Dosing HepaticImpairment Evaluate Hepatic Function (Child-Pugh Classification) Start->HepaticImpairment Mild Mild Impairment (Child-Pugh A) HepaticImpairment->Mild Moderate Moderate Impairment (Child-Pugh B) HepaticImpairment->Moderate Severe Severe Impairment (Child-Pugh C) HepaticImpairment->Severe StandardDose Standard Dose: 60 mg Mild->StandardDose Reduce45mg Reduced Dose: 45 mg Moderate->Reduce45mg Reduce30mg Reduced Dose: 30 mg Severe->Reduce30mg CYP3ACheck Concomitant Strong CYP3A Inhibitor? StandardDose->CYP3ACheck Reduce45mg->CYP3ACheck Proposed dose is 45mg Final45mg Final Dose: 45 mg Reduce30mg->Final45mg Dose remains 30mg despite interaction CYP3ACheck->Final45mg Yes Final60mg Final Dose: 60 mg CYP3ACheck->Final60mg No

References

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the most common acute infusion-related reactions with copanlisib? The most frequently observed acute reactions are hyperglycemia (elevated blood sugar) and hypertension (high blood pressure). These typically occur during or shortly after the infusion and are generally transient, resolving within a few hours to a day post-infusion [1] [2].

  • What is the underlying mechanism for these reactions? The hyperglycemia and hypertension are considered mechanism-based, meaning they are directly related to this compound's pharmacological activity. They are linked to the drug's potent inhibition of the PI3K-alpha isoform, which plays a role in metabolic and vascular regulation [1] [3]. This is a distinct profile compared to other PI3K inhibitors that are more delta-selective.

  • How severe are these reactions typically? While these reactions are very common, severe (Grade ≥3) events also occur at a significant rate. The table below summarizes the pooled incidence from clinical trials [4]. Despite the high frequency, these events are rarely a cause for permanent treatment discontinuation if managed proactively [1].

  • Are there other important adverse events to monitor in studies? Yes, beyond the acute infusion reactions, researchers should vigilantly monitor for:

    • Infections: The risk of infection, including pneumonia, is increased [1] [5] [4].
    • Non-Infectious Pneumonitis: A rare but serious inflammatory lung condition [1] [5].
    • Gastrointestinal Toxicity: Diarrhea and colitis, though less common than with other PI3K inhibitors [1] [4].
    • Hematological Toxicity: Neutropenia (low neutrophil count) and other cytopenias [1] [4].

Quantitative Safety Profile of this compound

The following data, synthesized from a meta-analysis of prospective clinical trials, provides a quantitative overview of the most common adverse events (AEs) associated with this compound treatment in relapsed/refractory B-cell non-Hodgkin lymphoma [4].

Table 1: Pooled Incidence of Common Adverse Events (Any Grade and Grade ≥3)

Adverse Event Any Grade Incidence Grade ≥3 Incidence
Hyperglycemia 66.75% 45.14%
Hypertension 48.57% 35.07%
Diarrhea 35.06% Not specified
Nausea 34.98% Not specified
Fatigue 30.33% Not specified
Neutropenia Not specified 14.75%

Table 2: Comparison of Select AEs with Other PI3K Inhibitors This table highlights the unique safety profile of this compound. Data adapted from a comparative review [1].

Adverse Event This compound (Grade ≥3) Idelalisib (Grade ≥3)
Hyperglycemia 40% (infusion-related) N/A
Hypertension 27% (infusion-related) N/A
Diarrhea/Colitis 5% 14% - 19%
Pneumonitis 1% 4% - 16%
ALT/AST Increase 1.4% 11% - 18%

Troubleshooting Guides & Experimental Protocols

Management of Infusion-Related Hyperglycemia

Background & Mechanism: Hyperglycemia is an on-target effect resulting from PI3K-alpha inhibition in insulin signaling pathways, leading to transient insulin resistance [1] [3].

Monitoring Protocol:

  • Pre-infusion: Measure fasting blood glucose prior to drug administration [1].
  • During/Post-infusion: Monitor blood glucose levels during and for several hours after the infusion is completed. Peak levels typically occur during or shortly after the infusion [1].

Management Strategy:

  • Pre-existing Diabetes: Ensure diabetes is well-controlled before initiating this compound therapy [1] [6].
  • Intervention: For most patients, no intervention is required as the hyperglycemia is self-limiting. For persistent or severe hyperglycemia, consider short-acting antihyperglycemic agents. Insulin sensitizers like metformin are generally not recommended for acute management [1].
  • Dose Modification: Guidelines suggest withholding this compound for Grade ≥3 hyperglycemia (>250 mg/dL) until it resolves to Grade ≤1, then resuming at the same or a reduced dose [1].
Management of Infusion-Related Hypertension

Background & Mechanism: Hypertension is another on-target, infusion-related event linked to PI3K-alpha inhibition, likely affecting vascular tone [1].

Monitoring Protocol:

  • Pre-infusion: Obtain a baseline blood pressure reading [1] [7].
  • During/Post-infusion: Monitor blood pressure before and after the infusion, and routinely for up to 8 hours post-infusion [1] [7].

Management Strategy:

  • Pre-existing Hypertension: Ensure hypertension is adequately controlled with anti-hypertensive medications prior to treatment [1].
  • Intervention: For acute, infusion-related hypertension, standard antihypertensive medications are effective. The choice of agent should be based on the patient's clinical status and comorbidities [1].
  • Dose Modification: Recommendations are to withhold this compound for Grade ≥3 hypertension (symptomatic, requiring medical intervention) until it resolves to Grade ≤1, then resuming at the same or a reduced dose [1].

Mechanistic and Clinical Workflow Diagrams

The following diagram illustrates the proposed biological pathway leading to this compound's characteristic infusion reactions and the corresponding clinical monitoring and management workflow.

Copanlisib_Workflow cluster_mechanism Mechanism of Infusion Reactions cluster_management Clinical Management Protocol This compound This compound PI3K_Alpha PI3K_Alpha This compound->PI3K_Alpha  Inhibits Disrupted_Signaling Disrupted_Signaling PI3K_Alpha->Disrupted_Signaling  Blocks Hyperglycemia Hyperglycemia Disrupted_Signaling->Hyperglycemia  Insulin  Resistance Hypertension Hypertension Disrupted_Signaling->Hypertension  Altered  Vascular Tone Pre_Infusion_Check Pre-Infusion Check: Fasting Glucose & BP Administer_this compound Administer_this compound Pre_Infusion_Check->Administer_this compound Monitor_Acute Monitor During & for 8h Post-Infusion: Glucose & BP Administer_this compound->Monitor_Acute Resolves Reaction Resolves (Common) Monitor_Acute->Resolves Persists Reaction Persists (Grade ≥3) Monitor_Acute->Persists Resolves->Administer_this compound  Next Cycle Manage_Supportively Manage Supportively & Consider Dose Hold Persists->Manage_Supportively Resume_Therapy Resume/Reduce Dose Once Resolved Manage_Supportively->Resume_Therapy

References

PI3K Pathway & Copanlisib Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary molecular and cellular mechanisms that can lead to resistance against copanlisib and other PI3K inhibitors.

Mechanism of Resistance Description Key Molecules/Pathways Involved Experimental Evidence/Context
Feedback Loop Reactivation Inhibition of one node (e.g., PI3K) relieves negative feedback, causing rebound activation of upstream or parallel pathways. [1] [2] [3] RTKs (e.g., HER3, IGF-1R), ERK signaling, mTORC1. [4] [3] A common limitation of single-node inhibitors; observed broadly with PI3K/AKT/mTOR pathway inhibitors. [4]
Upstream RTK Overactivation Overexpression or hyperactivation of Receptor Tyrosine Kinases (RTKs) can reactivate the pathway downstream of PI3K inhibition. [2] EGFR, FGFR, PDGFR, MET. [5] [2] Identified as a key resistance mechanism to PI3K pathway inhibitors. [2]
Bypass Signaling Pathways Tumor cells activate alternative signaling pathways to maintain survival and growth signals, circumventing the blocked PI3K node. [4] PIM kinases, MEK/ERK pathway, JNK signaling. [4] [6] PIM kinases can maintain mTOR activity despite PI3Kα inhibition. [4]
Genomic Alterations Acquisition of new mutations or loss of tumor suppressors that sustain pathway hyperactivation. [2] [4] PTEN loss, AKT mutations, secondary PI3Kα mutations. [2] [4] PTEN loss/AKT activation found in breast cancer patients after alpelisib/inavolisib treatment. [4]
Tumor Microenvironment (TME) & Immunomodulation This compound modulates immune cells within the TME; resistance may involve adaptive changes in immunosuppressive cells. [7] Tregs, M2 macrophages, CD8+ T cells, PD-1. [7] Intermittent this compound increased CD8+/Treg ratio and synergized with anti-PD-1 in mouse models. [7]

Experimental Workflow for Investigating Resistance

To systematically investigate this compound resistance in your models, you can adopt the following experimental workflow. The diagram below outlines the key stages of this process.

workflow cluster_1 Phase 1: Characterization cluster_2 Phase 2: Mechanistic Analysis cluster_3 Phase 3: Validation & Strategy Start Establish Resistant Models A Phenotypic Characterization Start->A B Mechanistic Investigation A->B A1 Viability & Proliferation Assays (MTT, Cell Titer-Glo) A->A1 A2 Western Blotting for p-AKT, p-S6, p-4E-BP1, p-ERK A->A2 A3 Flow Cytometry for Immune Cell Populations (TILs) A->A3 C Therapeutic Strategy Testing B->C B1 Genomic Sequencing (PIK3CA, PTEN, AKT, RTKs) B->B1 B2 RTK Phosphorylation Array B->B2 B3 RNA-Seq / Pathway Analysis B->B3 C1 Combination Drug Screening (e.g., with AKT, mTOR, MEK inhibitors) C->C1 C2 In Vivo Efficacy Studies in Syngeneic/PDX Models C->C2 C3 Combine with Immunotherapy (e.g., Anti-PD-1/L1) C->C3

Phase 1: Phenotypic Characterization of Resistant Cells
  • Viability and Proliferation Assays: Use assays like MTT or Cell Titer-Glo to confirm the reduced sensitivity to this compound in your generated models (e.g., chronically exposed cell lines). Compare IC50 values to parental cells. [4]
  • Western Blotting for Pathway Activation: Analyze key signaling nodes to understand if the pathway is still being reactivated. Key phospho-targets to examine include:
    • p-AKT (Ser473): Indicates potential reactivation via mTORC2 or PDK1.
    • p-S6 (Ser240/244): A readout of mTORC1 activity.
    • p-4E-BP1 (Thr37/46): A crucial marker for cap-dependent translation; its persistent phosphorylation is a key indicator of resistance to single-node inhibitors like PI3Kα inhibitors. [4]
    • p-ERK (Thr202/Tyr204): To check for feedback activation of the MAPK pathway. [6] [3]
  • Immune Cell Profiling: If working with immuno-competent models, use flow cytometry to analyze tumor-infiltrating lymphocytes (TILs). Focus on changes in the ratios of CD8+ T cells to Tregs and M1 to M2 macrophages, as these are directly modulated by this compound. [7]
Phase 2: Mechanistic Investigation
  • Genomic Sequencing: Sequence the genes commonly mutated in resistance, such as PIK3CA (for secondary mutations), PTEN (for loss-of-function mutations), and AKT1/2. [2] [4]
  • Receptor Tyrosine Kinase (RTK) Array: Use phospho-RTK arrays to identify which upstream receptors are activated in the resistant state, potentially revealing HER3, IGF-1R, or others. [2] [3]
  • Transcriptomic Analysis: Perform RNA-Seq to identify globally altered pathways, which may reveal upregulation of bypass signaling routes like the MAPK pathway or survival signals. [2]
Phase 3: Testing Therapeutic Strategies
  • Combination Drug Screening: Test this compound in combination with inhibitors of the identified resistance mechanism. [4] For example:
    • With mTORC1/2 inhibitors (e.g., sapanisertib) to block downstream escape. [4]
    • With MEK inhibitors to counter MAPK pathway feedback activation (noting potential toxicity). [4]
    • With AKT inhibitors (e.g., capivasertib) in cases of PTEN loss. [2] [4]
  • In Vivo Validation: Confirm the efficacy of promising combinations in patient-derived xenograft (PDX) or syngeneic mouse models. [4] [7] Monitor for systemic effects like hyperglycemia. [4]
  • Combine with Immunotherapy: Given this compound's immunomodulatory effects, test its combination with anti-PD-1 antibodies to enhance cytotoxic T-cell activity and overcome an immunosuppressive TME. [7]

Key Considerations for Your Experiments

  • Intermittent Dosing: The immunomodulatory effects of this compound that help overcome resistance were observed with intermittent dosing (e.g., on-off schedules). [7] This is a critical variable for your in vivo study design.
  • Multi-Node Inhibition: The most potent inhibition of the PI3K pathway and prevention of resistance may require simultaneously targeting multiple nodes (e.g., PI3Kα + mTORC1/2). [4] Evaluating this compound in such combination regimens is a promising avenue.

References

Copanlisib versus idelalisib efficacy safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pharmacology & Mechanism of Action

The fundamental differences in efficacy and safety between copanlisib and idelalisib are rooted in their distinct molecular profiles and mechanisms of action, as detailed in the table below.

Feature This compound Idelalisib
Primary Target Isoforms p110α (alpha) & p110δ (delta) [1] [2] [3] p110δ (delta) [4] [5] [3]
Inhibitor Classification Pan-class I PI3K inhibitor (multitargeted) [2] [5] Isoform-selective PI3Kδ inhibitor [2] [5]
Binding Mode Adopts a flat conformation in the adenine-binding pocket, extending into a deeper affinity pocket [2] [5] Propeller-shaped; induces a fit in a newly created selectivity pocket [2] [5]
Potency (IC50 values) p110α: 0.5 nM; p110δ: 0.7 nM [4] p110δ: 2.5 nM; p110α: 820 nM [4]
Administration Intravenous (IV) [1] [3] Oral [3]
Dosing Schedule Intermittent (e.g., Days 1, 8, 15 of a 28-day cycle) [1] [3] Continuous (twice daily) [3]

The following diagram illustrates the key mechanistic differences that underlie their distinct clinical profiles.

G PI3K PI3K Pathway Activation This compound This compound PI3K->this compound IV, Intermittent Idelalisib Idelalisib PI3K->Idelalisib Oral, Continuous Alpha p110α Isoform Inhibition This compound->Alpha Delta p110δ Isoform Inhibition This compound->Delta Idelalisib->Delta Hyperglycemia Transient Hyperglycemia Alpha->Hyperglycemia Hypertension Transient Hypertension Alpha->Hypertension Colitis Diarrhea/Colitis Delta->Colitis Pneumonitis Pneumonitis Delta->Pneumonitis Transaminitis Transaminitis Delta->Transaminitis Gamma p110γ Isoform Inhibition

Safety Profile Comparison

The distinct targeting and pharmacokinetics of these agents result in markedly different safety and toxicity profiles, which is a critical consideration for clinical application.

Safety Parameter This compound Idelalisib
Unique / Notable Toxicities Infusion-related hyperglycemia & hypertension (transient) [1] [3] [6] Immune-mediated toxicities: colitis, pneumonitis, transaminitis [1] [3]
Grade ≥3 Hyperglycemia 40%-41% (transient, infusion-related) [1] [6] Not typically reported [1]
Grade ≥3 Hypertension 24%-27% (transient, infusion-related) [1] [6] Not typically reported [1]
Grade ≥3 Diarrhea/Colitis 1% - 5% [1] [6] 14% - 19% [1]
Grade ≥3 Pneumonitis 1% - 1.4% [1] [6] 4% - 16% [1]
Grade ≥3 Transaminitis (ALT/AST Increase) 1.4% - 2% [1] [7] 11% - 18% [1]
Black Box Warning None [1] Yes (for fatal/serious hepatotoxicity, severe diarrhea/colitis, pneumonitis, infections, intestinal perforation) [1]

Key Insights on Safety Management:

  • This compound: The infusion-related hyperglycemia and hypertension are manageable, transient, and rarely lead to treatment discontinuation. They are attributed to the on-target inhibition of the p110α isoform [1] [3]. The intermittent IV dosing schedule is thought to contribute to its lower incidence of severe immune-mediated toxicities [3].
  • Idelalisib: The immune-mediated toxicities (colitis, pneumonitis, hepatotoxicity) can be severe and life-threatening, necessitating a Black Box warning [1]. These toxicities may be related to continuous exposure from oral dosing and its specific mechanism [4]. Expert management requires vigilance, monitoring, and often prophylactic antimicrobials [1].

Key Clinical Trial Context

The following table summarizes the pivotal trials that form the evidence base for the efficacy and safety data discussed.

Trial / Drug Study Design Key Efficacy Findings (in R/R FL) Key Safety Findings
CHRONOS-1 (this compound) [6] Phase II, single-arm in R/R indolent lymphoma (n=142) after ≥2 prior therapies. ORR: 59% (FL patients); Median PFS: 11.2 months; Median DOR: 22.6 months [6]. High incidence of transient Grade ≥3 hyperglycemia (41%) and hypertension (24%); low incidence of colitis (0.7%) and pneumonitis (1.4%) [6].
DELTA (Idelalisib) & Other Trials [8] [1] Data from a systematic literature review and MAIC analysis [8]. ORR: 43%-57% in R/R FL; comparable PFS to other agents [8]. High incidence of immune-mediated toxicities (colitis, pneumonitis, hepatotoxicity), leading to Black Box warnings [1].
Indirect Comparison (MAIC) [8] Matching-Adjusted Indirect Comparison (MAIC) of single-arm trials. No significant difference in Objective Response Rate (ORR) between tazemetostat and PI3K inhibitors, including idelalisib and this compound [8]. This compound was associated with a statistically significant lower risk for most safety outcomes, including serious adverse events, compared to idelalisib [8].

Interpretation for Research & Development

For scientists and drug developers, the this compound and idelalisib comparison highlights several key strategic considerations:

  • Isoform Targeting: Inhibiting p110α may contribute to anti-tumor efficacy but causes transient metabolic effects, while targeting p110δ is central to efficacy in B-cell malignancies but is linked to immune-mediated toxicities [1] [2].
  • Dosing Schedule: Intermittent dosing (this compound) may mitigate certain cumulative or immune-related adverse events associated with continuous pathway suppression (idelalisib) [3].
  • Administration Route: Intravenous administration bypasses the gastrointestinal tract, which may be a factor in the reduced incidence of severe colitis compared to oral agents [3].

References

Comparative Analysis of PTEN as a Biomarker for Copanlisib

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Study Cancer Type Patient Population Key Finding on PTEN Clinical Outcome
CHRONOS-3 Analysis [1] [2] Indolent Non-Hodgkin Lymphoma (iNHL), including Follicular Lymphoma (FL) Relapsed patients on Copanlisib + Rituximab PTEN Presence Significant improvement in Progression-Free Survival (PFS) [1] [2].
NCI-MATCH Subprotocols (Z1G & Z1H) [3] Various Solid Tumors Patients with PTEN loss (by IHC) or PTEN deleterious mutations PTEN Absence No objective response (0% ORR in Z1G). Did not support single-agent this compound activity [3].

Biological Context and Potential Explanations

To interpret these findings, it's helpful to understand the underlying biology. The diagram below illustrates the core PI3K-Akt signaling pathway and PTEN's role within it.

architecture GF Growth Factor Receptor PI3K PI3K (e.g., this compound Target) GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Reverts Akt Akt PIP3->Akt Activates CellProcess Cell Growth, Survival, Proliferation Akt->CellProcess Promotes PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates

PTEN functions as a critical tumor suppressor by dephosphorylating and deactivating PIP3, thereby putting a brake on the oncogenic PI3K-Akt signaling cascade [4] [5]. The contrasting trial results can be explained by several factors:

  • Tissue Context Dependence: The efficacy of PI3K inhibition can depend heavily on the genetic background and signaling dependencies of specific cancer types. In iNHL, the primary driving oncogene might be more directly reliant on the PI3K pathway, making PTEN-positive tumors more susceptible to its inhibition [1].
  • Compensatory Mechanisms: In solid tumors with complete PTEN loss, the PI3K-Akt pathway is often constitutively and strongly active. This might lead to the activation of compensatory survival pathways or the development of resistance mechanisms that render single-agent PI3K inhibition ineffective [3] [6].
  • Combination Therapy: The positive result in iNHL was observed with This compound in combination with rituximab (an anti-CD20 antibody) [1] [2]. The contribution of the combination partner and potential immunomodulatory effects may be crucial for the observed benefit in PTEN-positive lymphomas.

Experimental Protocol Overview

For researchers looking to replicate or analyze these biomarker studies, here are the core methodologies used in the trials.

PTEN Protein Expression Analysis (from CHRONOS-3) [2]
  • Method: Immunohistochemistry (IHC)
  • Antibody: Anti-PTEN rabbit clone 138G6 (Cell Signaling Technology, #9559)
  • Staining: Dako 3,3-diaminobenzidine (DAB) chromogen
  • Evaluation: Centralized assessment of PTEN protein levels by a specialized laboratory (Mosaic Laboratories). PTEN was categorized as "present" or "absent."
PTEN Genetic Alteration Analysis (from NCI-MATCH) [3]
  • Patient Stratification:
    • Subprotocol Z1G: Included patients with complete loss of cytoplasmic and nuclear PTEN expression as determined by IHC.
    • Subprotocol Z1H: Included patients with a deleterious mutation in the PTEN gene but with retained PTEN protein expression.
  • Note: The specific assay for PTEN mutation detection (likely NGS) is not detailed in the provided abstract.

Conclusion for Drug Development Professionals

The data underscores a critical principle in precision oncology: a biomarker's predictive value is not absolute but is context-dependent.

  • In the context of relapsed indolent NHL treated with this compound and rituximab, PTEN presence appears to be a positive predictive biomarker for progression-free survival [1] [2].
  • In the context of advanced solid tumors with PTEN loss treated with this compound monotherapy, PTEN loss is not a reliable predictive biomarker for response [3].

Future clinical development of PI3K inhibitors like this compound should focus on:

  • Rigorous biomarker validation within specific cancer indications.
  • Exploring rational combination therapies to overcome resistance in PTEN-deficient cancers.
  • Understanding the complex feedback loops and network interactions within the PI3K pathway [7] [6].

References

Copanlisib response EZH2 mutation status

Author: Smolecule Technical Support Team. Date: February 2026

Biomarkers and Copanlisib Response

The table below summarizes key biomarkers and their association with treatment outcomes from the CHRONOS-3 trial, which evaluated this compound plus rituximab (C+R) versus placebo plus rituximab (P+R) in patients with indolent non-Hodgkin lymphoma (iNHL), including follicular lymphoma (FL) [1].

Biomarker Biomarker Presence Impact on Progression-Free Survival (PFS) with C+R vs P+R Key Findings
EZH2 Mutation Status Mutant (MT) Equal PFS benefit No significant difference in PFS benefit was observed between EZH2 mutant and EZH2 wild-type (WT) FL patients treated with C+R [1].
Wild-Type (WT) Equal PFS benefit
PTEN Protein Expression Presence Significant improvement PTEN presence was associated with significant PFS improvements in iNHL (P=0.001) and FL (P=0.012) cohorts [1].
Absence Not significant PFS was not significantly improved for C+R over P+R in patients with PTEN absence [1].
BCL2 Mutation Status Mutant (MT) Significant improvement A significant improvement in PFS was observed for C+R in FL patients with mutant vs. wild-type BCL2 (P=0.002) [1].
Wild-Type (WT) ---
Baseline IL-2 Level Low/Undetectable Significant improvement in OS In the iNHL cohort, overall survival (OS) was significantly improved for patients with low/undetectable vs. high baseline IL-2 levels in the C+R arm (P<0.0001) [1].
High ---

Comparative Therapy Landscape

For context, here is a comparison of this compound with tazemetostat, an EZH2 inhibitor also used in relapsed/refractory follicular lymphoma (FL). The data for tazemetostat is derived from an indirect treatment comparison, as no head-to-head trials exist [2] [3].

Therapy Mechanism of Action Key Efficacy in FL Key Safety Profile
This compound Intravenous pan-class I PI3K inhibitor (α and δ isoforms) [4]. Improved PFS in iNHL/FL, regardless of EZH2 status [1]. Manages hyperglycemia, hypertension; generally manageable [4].
Tazemetostat Oral Enhancer of Zeste Homolog 2 (EZH2) inhibitor [2]. Higher ORR in EZH2-mutant FL vs wild-type; similar efficacy to PI3K inhibitors after adjustment [2] [3] [5]. Significantly lower risk of grade ≥3 AEs vs PI3K inhibitors (including this compound) [2] [3].

Detailed Experimental Protocols

To ensure reproducibility, here are the key methodological details from the cited studies:

  • CHRONOS-3 Biomarker Analysis (this compound) [1]: This was a retrospective, exploratory analysis from the phase III CHRONOS-3 trial.

    • PTEN Expression: Evaluated via immunohistochemistry (IHC) using an anti-PTEN antibody. Tissues were stained with Dako 3,3-diaminobenzidine chromogen and centrally scored.
    • EZH2 & BCL2 Mutation Status: Analyzed via next-generation sequencing (NGS) using the TruSight Oncology 500 Assay on DNA extracted from FFPE tissue slides.
    • Cytokine Levels (e.g., IL-2): Measured in plasma via a multiplex electro-chemiluminescent immunoassay (U-PLEX).
    • Statistical Analysis: Associations between biomarkers and survival (PFS, OS) were analyzed using Kaplan-Meier plots and Cox proportional hazard models.
  • Indirect Treatment Comparison (Tazemetostat) [2] [3]: A Matching-Adjusted Indirect Comparison (MAIC) was conducted.

    • Methodology: Individual patient data from the tazemetostat single-arm trial were weighted to match the aggregate baseline characteristics of patients from the single-arm trials of idelalisib, duvelisib, this compound, and umbralisib.
    • Balanced Characteristics: Included age, ECOG performance status, disease stage, number of prior lines of therapy, and refractory status.
    • Outcomes Compared: Primary safety outcomes (e.g., grade ≥3 treatment-emergent adverse events) and efficacy (objective response rate).

Signaling Pathways and Drug Mechanisms

The following diagram illustrates the cellular pathways targeted by this compound and tazemetostat, and the biomarkers discussed. This compound inhibits the PI3K/AKT pathway, while tazemetostat targets the epigenetic function of EZH2 within the PRC2 complex [6] [4]. The diagram also shows how specific biomarkers like PTEN and BCL2 fit into this context [1].

lymphoma_pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival PRC2 PRC2 EZH2 EZH2 PRC2->EZH2 H3K27me3 H3K27me3 (Gene Silencing) EZH2->H3K27me3 ImmuneGenes Silencing of Tumor Suppressors & Immune Genes H3K27me3->ImmuneGenes This compound This compound This compound->PI3K Inhibits Tazemetostat Tazemetostat Tazemetostat->EZH2 Inhibits PTEN PTEN PTEN->PI3K Negatively Regulates BCL2 BCL2 BCL2->CellSurvival Promotes IL2 IL2 IL2->ImmuneGenes Low Level Associated with Improved OS

Interpretation and Clinical Relevance

  • EZH2 Status is Not a Predictive Biomarker for this compound: The finding that EZH2 mutation status does not influence this compound response is crucial. It suggests that this compound could be considered for patients regardless of their EZH2 status, unlike tazemetostat, which shows superior efficacy in EZH2-mutant FL [1] [5].
  • Focus on Other Biomarkers: PTEN presence, BCL2 mutations, and low baseline IL-2 levels are more promising for identifying patients most likely to benefit from this compound. The association of PTEN (a negative regulator of the PI3K pathway) with improved outcomes is biologically plausible [1].
  • Consider the Safety and Efficacy Trade-off: While the efficacy of this compound and tazemetostat may be similar in adjusted comparisons, their safety profiles differ significantly. Tazemetostat is associated with a lower risk of severe adverse events, which may influence treatment choice, especially for frail patients [2] [3].

References

Copanlisib overall survival progression-free survival data

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes from Clinical Trials

The following table summarizes the key survival and response data for copanlisib from two primary studies.

Metric Population (Trial) Result Citation
Objective Response Rate (ORR) Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up, n=142) 60.6% [1]
ORR Relapsed/Refractory Follicular Lymphoma (CHRONOS-1, n=104) 58.65% [2]
ORR Relapsed/Refractory Marginal Zone Lymphoma (MZL) (CHRONOS-1, n=23) 78.3% [3]
Median Progression-Free Survival (PFS) Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up) 12.5 months [1]
Median PFS Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, initial analysis) 11.2 months [2]
Median PFS Relapsed/Refractory Marginal Zone Lymphoma (MZL) 24.1 months [3]
Median Duration of Response (DOR) Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up) 14.1 months [1]
Median DOR Relapsed/Refractory Marginal Zone Lymphoma (MZL) 17.4 months [3]
Median Overall Survival (OS) Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up) 42.6 months [1]
Median OS Relapsed/Refractory Marginal Zone Lymphoma (MZL) Not Reached [3]

Experimental Protocol & Trial Design

The efficacy data above primarily comes from the CHRONOS-1 trial, a pivotal, single-arm, multicenter, phase II study.

  • Patient Population: The trial enrolled 142 patients with histologically confirmed indolent B-cell lymphoma (e.g., Follicular Lymphoma, Marginal Zone Lymphoma) who had relapsed after or were refractory to at least two prior systemic therapies. All patients had prior exposure to rituximab and an alkylating agent [1] [2].
  • Intervention: Patients received This compound 60 mg as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle. Treatment continued until disease progression or unacceptable toxicity [1] [2].
  • Primary Endpoint: The primary efficacy endpoint was Objective Response Rate (ORR), which includes both Complete and Partial Responses, as assessed by an independent review committee [1].
  • Key Secondary Endpoints: These included Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety [1].

Mechanism of Action and Signaling Pathway

This compound is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. Its primary mechanism involves the reversible inhibition of PI3K signaling in malignant B-cells [4].

The diagram below illustrates how this compound targets this key cell survival pathway.

G BCR B-Cell Receptor (BCR) Activation PI3K PI3K Pathway Activation BCR->PI3K PDK1 PDK1 PI3K->PDK1 PIP2 to PIP3 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Outcomes Cell Survival Proliferation Angiogenesis mTOR->Outcomes This compound This compound This compound->PI3K Inhibits

This compound predominantly targets the PI3K-alpha and PI3K-delta isoforms. PI3K-delta is crucial for B-cell proliferation and survival, while PI3K-alpha is often implicated in relapsed disease. By blocking these isoforms, this compound inhibits the downstream PI3K/AKT/mTOR signaling cascade, leading to reduced cell viability and induction of apoptosis in malignant B-cells [4].

Safety and Tolerability Profile

The safety profile of this compound is characterized by manageable, often transient adverse events. Long-term follow-up data indicates that these events do not worsen with prolonged exposure [1].

  • Common Treatment-Emergent Adverse Events: The most frequent all-grade adverse events were transient hyperglycemia (50%), diarrhea (35.2%), transient hypertension (29.6%), and neutropenia (28.9%) [1].
  • Management: Hyperglycemia and hypertension are typically infusion-related and transient, occurring during or shortly after infusion and resolving within a few hours [1] [2]. Neutropenia requires monitoring of blood counts.
  • Comparative Safety: Unlike some oral PI3K inhibitors, long-term treatment with this compound did not show an increased incidence of severe toxicities like pneumonitis or colitis, and it carries no FDA black box warnings [1].

Summary and Context

  • Efficacy: this compound provides a durable treatment option for patients with relapsed or refractory indolent lymphoma, including those with heavily pretreated disease. The 42.6-month median overall survival in the broader indolent lymphoma population is notable [1].
  • Therapeutic Role: Based on this data, this compound received FDA accelerated approval for adult patients with relapsed follicular lymphoma after at least two prior systemic therapies [2]. Its efficacy in Marginal Zone Lymphoma is particularly strong, as shown by the 78.3% response rate [3].
  • Ongoing Research: Current investigations are exploring this compound in combination with other agents, such as rituximab, to enhance efficacy further [5].

References

Copanlisib vs placebo rituximab combination CHRONOS-3

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes Comparison

Efficacy Endpoint Copanlisib + Rituximab (n=307) Placebo + Rituximab (n=151) Result
Median Progression-Free Survival (PFS) 21.5 months (95% CI, 17.8-33.0) [1] 13.8 months (95% CI, 10.2-17.5) [1] HR: 0.52 (95% CI, 0.39-0.69); p<0.0001 [1]
Overall Response Rate (ORR) 80.8% [2] 47.7% [2] Not provided
Complete Response Rate (CRR) 33.9% [2] 14.6% [2] Not provided
PFS by Subtype (Hazard Ratio)
Follicular Lymphoma (FL) HR: 0.580 (95% CI, 0.404-0.833) [2]
Marginal Zone Lymphoma (MZL) HR: 0.475 (95% CI, 0.245-0.923) [2]
Small Lymphocytic Lymphoma (SLL) HR: 0.243 (95% CI, 0.111-0.530) [2]
LPL/Waldenström Macroglobulinemia HR: 0.443 (95% CI, 0.160-1.231) [2]

Safety Profile Comparison

Safety Parameter This compound + Rituximab Placebo + Rituximab
Most Common Grade 3-4 Adverse Events (AEs)
Hyperglycemia 56% [1] 8% [1]
Hypertension 40% [1] 9% [1]
Diarrhea (all grades/ Grade 3) 33.6% / 4.9% [2] Not specified / 0% [2]
Neutropenia Not specified 12.3% (Grade 3-4) [2]
Serious Treatment-Emergent AEs 47% [1] 18% [1]
Treatment-Related Deaths 1 (<1%, pneumonitis) [1] 0 [1]
AEs of Special Interest
Pneumonitis (any grade) 6.8% [3] Not specified

Experimental Protocol of CHRONOS-3

The CHRONOS-3 trial was a multicenter, double-blind, randomised, placebo-controlled, phase 3 study conducted across 186 sites globally [1].

  • Patient Population: The study enrolled adults (≥18 years) with relapsed, CD20-positive iNHL, including Follicular Lymphoma, Marginal Zone Lymphoma, Small Lymphocytic Lymphoma, and Lymphoplasmacytic Lymphoma/Waldenström Macroglobulinemia. Patients had to be progression-free and treatment-free for at least 12 months after their last anti-CD20 antibody-containing therapy [1] [2].
  • Randomization & Dosing: Patients were randomized in a 2:1 ratio.
    • Intervention Arm: Received This compound 60 mg as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle, plus rituximab 375 mg/m² intravenously [1].
    • Control Arm: Received placebo plus rituximab on the same schedule [1].
  • Primary Endpoint: Progression-free survival (PFS) assessed by masked central review [1].
  • Secondary Endpoints: Included objective response rate, complete response rate, overall survival, and safety [2].

Mechanism of Action and Rationale for Combination

The combination's rationale is based on targeting a key resistance pathway. The following diagram illustrates the proposed mechanism by which this compound overcomes resistance to rituximab.

G Rituximab Rituximab LymphomaCell Lymphoma Cell Survival & Rituximab Resistance Rituximab->LymphomaCell Binds CD20 PI3K_Pathway PI3K Pathway Activation PI3K_Pathway->LymphomaCell Promotes This compound This compound This compound->PI3K_Pathway Inhibits

The diagram illustrates the scientific rationale behind the CHRONOS-3 combination [4]:

  • Rituximab's Role: A standard anti-CD20 monoclonal antibody that binds to lymphoma cells to trigger an immune attack.
  • The Resistance Mechanism: Tumor cells can rely on the PI3K signaling pathway for survival, and activation of this pathway is known to play a role in causing resistance to rituximab [4].
  • This compound's Action: As a potent intravenous PI3K inhibitor, this compound blocks this survival pathway. By combining it with rituximab, the aim is to overcome resistance and enhance cell death.

Interpretation and Research Implications

  • Efficacy Advantage: The combination demonstrated a 48% reduction in the risk of disease progression or death, with consistent benefits across all iNHL subtypes [4] [5]. This establishes this compound as the first PI3K inhibitor to show broad superior efficacy in combination with rituximab [1].
  • Safety and Tolerability: The safety profile was manageable and consistent with the known profiles of each drug [1] [2]. The transient, infusion-related nature of hyperglycemia and hypertension meant very few patients discontinued treatment solely for these reasons (3% and 1%, respectively) [4].
  • Dosing Considerations: A supporting population pharmacokinetic and exposure-response analysis found that lowering the this compound dose may reduce efficacy without improving tolerability, supporting the continued use of the 60 mg intermittent dosing schedule [6].
  • Position in Treatment Landscape: This combination represents a potential new therapeutic option for patients with relapsed iNHL across various subtypes [2] [5]. Its intravenous, intermittent schedule may offer a different risk-benefit profile compared to continuous oral PI3K inhibitors [4] [3].

References

Copanlisib tumor response assessment RECIST criteria

Author: Smolecule Technical Support Team. Date: February 2026

Copanlisib Tumor Response Assessment & Comparison

Cancer Type / Context Trial Phase / Type Treatment Regimen Response Assessment (RECIST 1.1) Key Findings & Supporting Data
Various Solid Tumors (with PIK3CA mutations) Phase II (NCI-MATCH Z1F) [1] This compound monotherapy Objective Response Rate (ORR): 16% (4/25 patients) Met primary endpoint; activity in late-line, refractory setting [1]
Persistent/Recurrent Endometrial Carcinoma Phase II (NRG-GY008) [2] This compound monotherapy Objective Response Rate (ORR): 0% (0/11 patients) Limited single-agent activity; trial stopped after stage I [2]
Head & Neck Squamous Cell Carcinoma (HNSCC) - Cetuximab-Resistant Preclinical (PDX Models) [3] This compound + Cetuximab vs. monotherapies Improved tumor response in 88% (14/16) of resistant models Combination superior to either monotherapy in most models [3]
Immunomodulation & ICI Combination Preclinical (Syngeneic Mouse Models) [4] This compound + anti-PD-1 Enhanced anti-tumor efficacy; complete remission in some models Increased CD8+ T cell/Treg ratio; reversed immunosuppressive TME [4]

Detailed Experimental Protocols

The data in the table above is derived from rigorous experimental designs. Below are the key methodologies for the cited studies.

NCI-MATCH (EAY131) Subprotocol Z1F [1]
  • Objective: To evaluate the efficacy of this compound in tumors with PIK3CA mutations.
  • Patient Population: Adults with advanced solid tumors (any histology) harboring an activating PIK3CA mutation, who had progressed on standard treatment.
  • Intervention: This compound administered at 60 mg intravenously on days 1, 8, and 15 of a 28-day cycle.
  • Response Assessment: Tumor response was assessed by radiologic imaging every two cycles (every 8 weeks) using RECIST 1.1. The primary endpoint was Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response.
NRG-GY008 Phase II Trial for Endometrial Cancer [2]
  • Objective: To assess the antitumor activity of this compound in persistent or recurrent endometrial carcinoma with PIK3CA hotspot mutations.
  • Patient Population: Patients with measurable, recurrent endometrial cancer (endometrioid, serous, or mixed histology) and a confirmed somatic PIK3CA mutation.
  • Intervention: This compound administered at 60 mg intravenously on days 1, 8, and 15 of a 28-day cycle.
  • Response Assessment: Tumor response was evaluated using RECIST 1.1. The primary endpoint was objective tumor response. The study employed a two-stage group sequential design, which was halted after the first stage due to a lack of objective responses.
Preclinical Study in HNSCC Patient-Derived Xenografts (PDX) [3]
  • Objective: To explore the antitumor activity of this compound, alone and in combination with cetuximab, in cetuximab-resistant models.
  • Models: A panel of 33 patient-derived xenograft (PDX) models of HNSCC with known HPV and PI3K mutational status.
  • Intervention: Mice were treated with this compound monotherapy, cetuximab monotherapy, or the combination.
  • Response Assessment: Efficacy was determined by measuring tumor volumes. Response was categorized based on Relative Tumor Volume (RTV). A model was considered cetuximab-resistant if it showed no response (RTV > 1.2) to cetuximab monotherapy.

Mechanisms of Action and Resistance

Understanding the biological rationale behind these results is crucial for interpreting response data.

G PI3K PI3K Activation (PIK3CA mutation/amplification) PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR Activation AKT->mTOR Outcomes Tumor Cell Survival Proliferation Therapy Resistance mTOR->Outcomes This compound This compound Inhibition This compound->PI3K inhibits combo Enhanced Anti-Tumor Immunity & Efficacy This compound->combo Combination Immuno Immunosuppressive TME (Tregs, M2 Macrophages) ICI_Resistance ICI Resistance Immuno->ICI_Resistance ICI Immune Checkpoint Inhibitors (anti-PD-1) ICI->ICI_Resistance blocked by ICI->combo Combination

The diagram above illustrates the key pathways:

  • Direct Anti-Tumor Effect: this compound directly inhibits the PI3K pathway, which is frequently hyperactivated in cancers via mutations (e.g., PIK3CA) [3] [1]. This pathway promotes tumor cell survival, proliferation, and resistance to therapies like cetuximab [3].
  • Immunomodulatory Effect: In the tumor microenvironment (TME), PI3K signaling fosters immunosuppression. This compound can reverse this by reducing regulatory T cells (Tregs) and M2 macrophages, thereby "heating up" cold tumors and overcoming resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 [4].

Critical Considerations for RECIST Assessment

When evaluating this compound's performance using RECIST, several factors can influence the results:

  • Baseline Lesion Selection: Variability in choosing and measuring target lesions at baseline is a major source of discordance in response assessment between different readers [5].
  • New Lesions: The detection and characterization of new lesions are highly subjective. Reporting a new lesion immediately classifies a patient as having progressive disease, so equivocal findings require confirmation on subsequent scans [5].
  • Combination Therapy Context: RECIST captures the net effect of a treatment. The significant efficacy of this compound in combination with cetuximab or ICIs, as opposed to its limited single-agent activity in some cancers, underscores that its primary value may lie in overcoming resistance to other agents [3] [4].

The clinical data shows that this compound has variable activity and its effectiveness is highly context-dependent. For researchers designing trials, focusing on combination strategies or patient populations with clear biological rationale (like PI3K pathway activation or an immunosuppressive TME) may yield more promising results.

References

Copanlisib meta-analysis efficacy safety B-NHL

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data

The following tables summarize key efficacy outcomes from clinical evidence. A 2022 meta-analysis of 8 studies and 652 patients provides the most comprehensive pooled data [1] [2] [3].

Table 1: Pooled Efficacy Outcomes of Copanlisib in R/R B-NHL (Meta-Analysis) This table presents the overall efficacy results from the meta-analysis, which included patients with various B-NHL subtypes [1].

Efficacy Parameter Pooled Rate (%)
Overall Response Rate (ORR) 57%
Complete Response (CR) Rate 13%
Partial Response (PR) Rate 40%
Stable Disease Rate (SDR) 19%
Disease Control Rate (DCR) 86%
Progressive Disease Rate (PDR) 9%

Table 2: Efficacy of Monotherapy vs. Combination Therapy This table compares the efficacy of this compound alone versus its combination with rituximab, showing a significant enhancement in response rates for combination therapy [1].

| Treatment Regimen | Complete Response (CR) | Overall Response Rate (ORR) | | :--- | :--- | | This compound Monotherapy | 6% | 42% | | This compound + Rituximab | 34% | 89% |

The superior efficacy of the combination is particularly pronounced in R/R indolent B-NHL, where the ORR for combination therapy was 92% compared to 58% for monotherapy [1]. A phase 3 trial (CHRONOS-3) confirmed these findings, showing a significantly higher ORR and longer median progression-free survival for this compound plus rituximab compared to rituximab alone [1].

However, efficacy can vary by lymphoma subtype. A 2025 phase II trial (FIL Copa‐BR) investigating this compound combined with rituximab and bendamustine in R/R Diffuse Large B-Cell Lymphoma (DLBCL) showed limited activity, with an ORR of 24.3% and a 12-month progression-free survival rate of 25.1%, leading to the trial's premature termination [4].

Safety and Adverse Event Profile

This compound's safety profile is distinct from other PI3K inhibitors, largely due to its intravenous administration and isoform selectivity [5] [6].

Table 3: Common Adverse Events (AEs) of this compound Data is compiled from the meta-analysis and safety management guides [1] [5].

| Adverse Event | Any Grade Incidence | Grade ≥3 Incidence | | :--- | :--- | | Hyperglycemia | 66.75% | 45.14% | | Hypertension | 48.57% | 35.07% | | Diarrhea | 35.06% | Not specified (commonly low grade) | | Nausea | 34.98% | Not specified (commonly low grade) | | Fatigue | 30.33% | Not specified (commonly low grade) | | Neutropenia | Not specified | 14.75% |

Key Safety Notes:

  • Infusion-Related Reactions: Hyperglycemia and hypertension are characteristic, on-target effects of PI3Kα inhibition. They are typically transient, occurring during or shortly after infusion, and resolve within a few hours [5].
  • Comparison with Other PI3K Inhibitors: this compound has a lower incidence of severe gastrointestinal toxicities (e.g., diarrhea, colitis) compared to oral PI3Kδ inhibitors like idelalisib [5] [6]. Idelalisib carries FDA Black Box warnings for fatal and serious hepatotoxicity, severe diarrhea, colitis, and intestinal perforation, which are not associated with this compound [5].
  • Risk of Infection: Infections, including pneumonia, can occur and require monitoring [5] [4].

Molecular Pharmacology & Experimental Insights

Understanding the molecular basis of this compound's action and the design of key experiments is crucial for drug development.

1. Mechanism of Action and Isoform Selectivity this compound is a pan-class I PI3K inhibitor with a unique 2,3-dihydroimidazo[1,2-c]quinazoline scaffold [6] [7]. It is highly potent against all four class I isoforms but shows a nanomolar-range preference for the p110α and p110δ isoforms [6].

  • p110δ inhibition primarily drives its antitumor activity in B-cell malignancies by disrupting B-cell receptor signaling and the microenvironment [6].
  • p110α inhibition is responsible for the transient hyperglycemia and hypertension, as this isoform plays a key role in insulin signaling and vascular homeostasis [5].

The diagram below illustrates the targeted signaling pathway and the inhibitory action of this compound.

G BCR BCR PI3K_Class_I PI3K Class I (Heterodimer) BCR->PI3K_Class_I PIP2 PIP2 PI3K_Class_I->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Activates Cell Survival\nProliferation\nMetabolism Cell Survival Proliferation Metabolism mTOR->Cell Survival\nProliferation\nMetabolism This compound This compound This compound->PI3K_Class_I Inhibits

2. Key Experimental Protocols The primary evidence for this compound's efficacy comes from well-defined clinical trial designs.

  • Dosing Regimen: In the pivotal CHRONOS-1 trial, the standard dose was 60 mg administered intravenously on days 1, 8, and 15 of a 28-day cycle [1] [5]. This intermittent dosing allows for recovery from infusion-related AEs.
  • Combination Therapy Protocol: The CHRONOS-3 trial combined this compound (same dosing as monotherapy) with rituxab 375 mg/m² intravenously on the first day of each cycle [1].
  • Efficacy Endpoints: Standard oncology endpoints were used, including Overall Response Rate (ORR), Complete Response (CR) rate, Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS), assessed using Lugano classification [1] [4].
  • Safety Assessment: Adverse events were systematically recorded and graded using the Common Terminology Criteria for Adverse Events (CTCAE) [1] [4].

Conclusion for Drug Development

For researchers and clinicians, the data suggests:

  • Promising Efficacy in Indolent B-NHL: this compound, particularly in combination with rituximab, is a highly effective regimen for R/R indolent B-NHL, with significantly improved response rates over monotherapy.
  • Distinct and Manageable Safety Profile: Its unique AE profile (transient hyperglycemia/hypertension) differs from the GI and hepatic toxicities of other PI3K inhibitors. Proactive management is essential but allows for continued therapy.
  • Subtype-Specific Activity: Efficacy is not uniform across all B-NHLs, with aggressive subtypes like DLBCL showing more modest responses, highlighting the need for biomarker-driven patient selection.

References

Comprehensive Biomarker Analysis for Copanlisib in B-cell Lymphoma: Validation, Methodologies, and Clinical Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3K Inhibitors in Hematologic Malignancies

The phosphatidylinositol 3-kinase (PI3K) pathway represents a critical signaling cascade frequently dysregulated in various cancers, particularly in hematologic malignancies. This pathway plays a fundamental role in regulating cell growth, survival, metabolism, and immune function, making it an attractive therapeutic target. Copanlisib (Aliqopa) is a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, approved for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies. Despite the initial enthusiasm for PI3K inhibitors in hematologic malignancies, significant class-wide safety concerns have emerged, leading to regulatory challenges and voluntary market withdrawals, including this compound's withdrawal in November 2023. These developments have underscored the urgent need for predictive biomarkers to identify patient subsets most likely to benefit from treatment while minimizing unnecessary toxicity exposure.

The development of PI3K inhibitors has followed two primary structural categories: pan-class I inhibitors like this compound that target multiple PI3K isoforms, and isoform-selective inhibitors such as idelalisib (PI3Kδ-specific) and duvelisib (PI3Kδ/γ inhibitor). While isoform-selective agents initially promised reduced toxicity through targeted inhibition, they have been associated with serious immune-mediated adverse events, including severe hepatotoxicity, pneumonitis, and intestinal inflammation. In contrast, this compound's intravenous administration and pulsatile dosing strategy were designed to mitigate some of these toxicities while maintaining efficacy through simultaneous inhibition of both PI3K-α and PI3K-δ isoforms. This comprehensive analysis synthesizes current biomarker validation data for this compound, providing researchers and clinicians with evidence-based guidance for treatment selection and future drug development strategies.

Comprehensive Biomarker Validation Data

Key Biomarkers Associated with this compound Efficacy

PTEN protein expression has emerged as a critical determinant of this compound response across multiple clinical trials. Analysis from the CHRONOS-3 phase III study demonstrated that PTEN presence was associated with significant improvements in progression-free survival (PFS) for patients with indolent non-Hodgkin lymphoma (iNHL) receiving this compound plus rituximab (C+R) compared to placebo plus rituximab (P+R). The magnitude of benefit was substantial, with P-values of 0.001 for iNHL and 0.012 for the follicular lymphoma (FL) subpopulation specifically [1] [2]. Interestingly, in the control arm (P+R), PTEN absence was paradoxically associated with improved PFS compared to PTEN presence in the FL cohort, suggesting that PTEN loss may confer sensitivity to rituximab-based therapy independent of PI3K inhibition. This observation highlights the complex interplay between biomarker status and specific therapeutic mechanisms.

BCL2 mutation status represents another significant predictor of this compound efficacy. Patients with mutant BCL2 FL showed a significantly improved PFS when treated with C+R compared to those with wild-type BCL2 (P = 0.002) [1] [2]. In contrast, EZH2 mutation status did not appear to influence treatment outcomes, as both mutant and wild-type EZH2 FL patients derived similar PFS benefits from this compound treatment. This differential impact of various genetic alterations underscores the molecular heterogeneity of lymphomas and the importance of biomarker-specific treatment selection. Perhaps one of the most striking findings concerns baseline IL-2 levels, where patients with iNHL and low or undetectable baseline IL-2 levels showed significantly improved overall survival (OS) in the C+R arm (P < 0.0001, unadjusted) [1] [2]. This association between low IL-2 and enhanced survival outcomes suggests a potential role for IL-2 as a readily measurable predictive biomarker for this compound benefit.

Comparative Biomarker Performance Across PI3K Inhibitors

Table 1: Biomarkers Associated with this compound Efficacy in B-cell Lymphoma

Biomarker Measurement Method Patient Population Impact on PFS Impact on OS Statistical Significance
PTEN presence IHC (anti-PTEN antibody) iNHL, FL Significant improvement with C+R Not reported P = 0.001 (iNHL), P = 0.012 (FL)
BCL2 mutation NGS (TruSight Oncology 500) FL Significant improvement in mutant vs wild-type Not reported P = 0.002
EZH2 mutation NGS (TruSight Oncology 500) FL Equal benefit in mutant and wild-type Not reported Not significant
Low baseline IL-2 Plasma cytokine assay (U-PLEX) iNHL Not specified Significant improvement with C+R P < 0.0001 (unadjusted)

Table 2: Comparative Efficacy of this compound-Based Regimens in B-NHL

Treatment Regimen Patient Population Complete Response Rate Overall Response Rate Progression-Free Survival Reference
This compound monotherapy R/R B-NHL 6% 42% Not specified [3]
This compound + rituximab R/R B-NHL 34% 89% 21.5 months [3]
This compound + nivolumab Advanced solid tumors 18.8% (PR only) 18.8% Not specified [4]

When compared to other PI3K inhibitors, this compound demonstrates a distinct biomarker profile that may inform clinical decision-making. A meta-analysis of prospective clinical trials involving 652 patients with R/R B-NHL revealed that the overall response rate for this compound monotherapy was 57%, comprising 13% complete responses and 40% partial responses [3]. Importantly, combination therapy with rituximab significantly enhanced outcomes, with complete response and overall response rates of 34% and 89% respectively, compared to 6% and 42% with monotherapy (p < 0.01 for both comparisons) [3]. This synergistic effect with rituximab represents a key differentiating factor for this compound compared to other PI3K inhibitors, particularly in biomarker-selected populations.

The efficacy of this compound appears to be maintained across various lymphoma histologies, including follicular lymphoma, marginal zone lymphoma, small lymphocytic lymphoma, and lymphoplasmacytic/Waldenström macroglobulinemia [1]. However, the magnitude of benefit varies according to biomarker status, supporting the implementation of biomarker-driven treatment selection. The differential outcomes based on PTEN expression, BCL2 mutation status, and IL-2 levels provide a roadmap for personalized therapy approaches that maximize efficacy while minimizing exposure to potential toxicities for patients unlikely to benefit.

Experimental Protocols and Methodologies

Biomarker Assessment Techniques

PTEN protein expression was evaluated using immunohistochemistry with an anti-PTEN antibody (rabbit clone 138G6, catalog #9559; Cell Signaling Technology, Inc., Danvers, MA, USA) at Mosaic Laboratories (Lake Forest, CA, USA) [1]. Tissue sections were stained with Dako 3,3-diaminobenzidine chromogen (Agilent, Santa Clara, CA, USA), and PTEN protein levels were centrally evaluated and scored by experienced pathologists at Mosaic Laboratories. The scoring system categorized samples as PTEN-present or PTEN-absent based on predefined thresholds of staining intensity and distribution. This methodology aligns with standardized approaches for protein expression analysis in clinical samples and allows for semi-quantitative assessment of PTEN status in formalin-fixed, paraffin-embedded tumor tissues.

For genetic mutation analysis, EZH2 and BCL2 mutation status was determined using next-generation sequencing with the TruSight Oncology 500 Assay (Illumina) [1]. DNA extraction from FFPE tissue slides was performed with the AllPrep DNA/RNA FFPE Kit, and sequencing analysis was conducted by Almac Diagnostics. The NextSeq 550Dx Instrument (Illumina) was utilized to detect various genomic alterations, including single-nucleotide variants, multi-nucleotide variants, insertions, deletions, and gene amplifications. This comprehensive NGS approach enables simultaneous assessment of multiple genetic biomarkers from limited tissue samples, making it particularly valuable in clinical trial settings where sample material is often scarce.

Plasma cytokine measurements, including IL-2 levels, were performed using the U-PLEX Biomarker Group 1 (human) 71-Plex platform from Meso Scale Diagnostics (Rockville, MD, USA) [1]. This method employs a sandwich immunoassay format where cytokine analytes are captured by biotinylated antibodies linked to U-PLEX plates and detected using antibodies conjugated to electro-chemiluminescent labels (MSD GOLD SULFO-TAG). A median cut-off limit of 0.356 pg/mL (limit of detection: 0.711 pg/mL) was established to distinguish between low or undetectable versus detectable or high levels of interleukin-2 (IL-2). This high-sensitivity multiplex approach allows for simultaneous quantification of multiple cytokines from small plasma volumes, providing a comprehensive assessment of the systemic immune environment.

Statistical Analysis Framework

The biomarker analyses from the CHRONOS-3 trial were retrospective and exploratory in nature, with sample sizes determined by power analyses for the clinical objectives rather than specific biomarker endpoints [1]. All statistical analyses were performed in R (minimal version 4.0.1). To quantify associations between biomarkers and clinical outcomes, researchers employed Kaplan-Meier survival analysis with Cox proportional hazard models to derive P-values and hazard ratios (HRs) with 95% confidence intervals (CIs). Biomarker status (PTEN presence, EZH2 or BCL2 mutation status, and cytokine levels) were treated as independent variables, with interaction terms between these variables and treatment assignment.

For more complex multivariate analysis, the researchers utilized penalized Cox regression (Elastic Net) with cross-validation (fivefold for PFS with 100 repeats; tenfold for OS with 50 repeats) to identify potential combinations of biomarkers and clinical variables predictive of treatment outcomes in the C+R arm [1]. When model performance was suboptimal, a multivariate regression model was applied incorporating the top three clinical variables associated with each endpoint. This rigorous statistical approach accounts for multiple testing while identifying robust biomarker-outcome relationships in the context of relevant clinical covariates.

Mechanistic Insights & Signaling Pathways

PI3K Pathway Biology and Therapeutic Inhibition

The PI3K pathway represents a central signaling hub that integrates inputs from various extracellular stimuli, including growth factors, cytokines, and nutrients, to regulate fundamental cellular processes such as growth, proliferation, survival, and metabolism. In B-cell lymphomas, constitutive activation of the PI3K pathway frequently occurs through various mechanisms, including PTEN loss, PI3K mutations, or upstream activation through B-cell receptor signaling. This compound exerts its therapeutic effects through potent inhibition of class I PI3K isoforms, particularly PI3K-α and PI3K-δ, with half-maximal inhibitory concentration (IC50) values of 0.5 nM and 0.7 nM, respectively [5]. This dual inhibition strategy simultaneously targets both the ubiquitously expressed PI3K-α isoform and the hematopoietically enriched PI3K-δ isoform, providing comprehensive suppression of PI3K signaling in malignant B-cells.

The mechanistic basis for PTEN as a predictive biomarker lies in its role as a key negative regulator of the PI3K-AKT pathway. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the primary product of PI3K activity, thereby antagonizing PI3K signaling [1]. In PTEN-deficient lymphomas, PI3K signaling becomes hyperactive, creating a state of "oncogenic addiction" that renders these tumors particularly susceptible to PI3K inhibition. This explains the enhanced efficacy of this compound observed in PTEN-positive patients in the CHRONOS-3 trial, as these tumors likely depend more heavily on PI3K signaling for survival and proliferation.

IL-2 Signaling and Cross-Talk with PI3K Pathway

Diagram: IL-2 Signaling Pathway and PI3K Inhibitor Interaction

G IL2 IL-2 Cytokine IL2R_alpha IL-2Rα (CD25) IL2->IL2R_alpha IL2R_beta IL-2Rβ (CD122) IL2R_alpha->IL2R_beta IL2R_gamma IL-2Rγ (CD132) IL2R_alpha->IL2R_gamma JAK1 JAK1 IL2R_beta->JAK1 JAK3 JAK3 IL2R_gamma->JAK3 STAT5 STAT5 JAK1->STAT5 PI3K PI3K JAK1->PI3K JAK3->STAT5 Gene_Expression Gene Expression STAT5->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Gene_Expression->Cell_Proliferation Immune_Regulation Immune Regulation Gene_Expression->Immune_Regulation This compound This compound This compound->PI3K inhibits

Interleukin-2 (IL-2) is a pleiotropic cytokine primarily produced by activated T cells that exerts diverse effects on immune cell function, proliferation, and differentiation. The IL-2 receptor consists of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132), which is shared with other cytokine receptors [6] [7] [8]. Upon IL-2 binding, the receptor complex activates two main signaling pathways: the JAK-STAT pathway (primarily JAK1/JAK3 and STAT5) and the PI3K-AKT pathway [6] [8]. The connection between baseline IL-2 levels and this compound efficacy likely reflects complex immunomodulatory interactions between the PI3K pathway and IL-2 signaling in the tumor microenvironment.

The observed association between low baseline IL-2 and improved survival with this compound treatment may be explained by several potential mechanisms. First, low IL-2 levels might reflect a specific immune contexture characterized by reduced regulatory T cell activity or altered effector T cell function, creating a microenvironment more permissive to PI3K inhibitor-mediated antitumor immunity. Second, this compound may modulate IL-2 signaling in ways that preferentially benefit patients with specific IL-2 pathway activity states. Third, low IL-2 could serve as a surrogate marker for other biological features that inherently confer sensitivity to PI3K inhibition. Preclinical studies have demonstrated that PI3K inhibition can enhance antitumor immune responses and synergize with immune checkpoint inhibitors [4], providing mechanistic plausibility for interactions between this compound and immune biomarkers like IL-2.

Clinical Implications and Application

Patient Stratification and Treatment Selection

The validated biomarkers for this compound response enable more precision-based approaches to lymphoma treatment. Specifically, patients with PTEN-positive tumors, BCL2 mutations, and low baseline IL-2 levels represent the population most likely to derive significant benefit from this compound-based regimens [1] [2]. Incorporating these biomarkers into clinical decision-making could significantly improve outcomes by directing this compound therapy toward these biomarker-selected populations. For patients lacking these favorable biomarker characteristics, alternative treatment approaches may be preferred, particularly considering the class-wide toxicity concerns associated with PI3K inhibitors.

The combination of this compound with rituximab demonstrates particularly enhanced efficacy compared to this compound monotherapy, with nearly triple the complete response rate (34% vs. 12%) and doubled overall response rate (81% vs. 48%) according to the CHRONOS-3 trial [1] [3]. This synergistic effect supports the preferential use of combination therapy in eligible patients, especially those with positive biomarker profiles. The meta-analysis by Huang and colleagues further confirmed that combination therapy with rituximab maintained manageable safety while achieving significantly superior efficacy outcomes compared to monotherapy across various lymphoma histologies [3].

Biomarker-Guided Combination Strategies

Emerging research suggests potential for rational combination strategies based on biomarker profiles. For instance, the phase Ib study of this compound plus nivolumab (anti-PD-1) demonstrated acceptable safety and preliminary efficacy in patients with advanced solid tumors [4]. Interestingly, this study also identified This compound-modulated biomarker changes that occurred before nivolumab administration and exhibited dose-dependent consistency, suggesting that this compound may create a more favorable immune environment for subsequent checkpoint inhibition. These findings support the concept of sequential or combination immunotherapy approaches guided by pharmacodynamic biomarkers.

The exploratory analyses from this compound studies also revealed interesting insights about biomarker interactions. For example, the finding that PTEN absence was associated with improved outcomes in the rituximab-plus-placebo arm but not in the this compound-plus-rituximab arm suggests complex biological interactions between different treatment mechanisms and biomarker states [1]. These observations highlight the importance of context-specific biomarker interpretation rather than assuming blanket prognostic or predictive significance across all treatment modalities. As the field advances, multivariate biomarker models incorporating multiple factors will likely provide more accurate prediction of treatment benefits than single biomarkers in isolation.

Safety Considerations and Risk Mitigation

While this compound demonstrates a distinct safety profile compared to oral PI3K inhibitors, certain class-associated toxicities remain clinically relevant. The most common adverse events include hyperglycemia (66.75% any grade, 45.14% grade ≥3), hypertension (48.57% any grade, 35.07% grade ≥3), and neutropenia (14.75% grade ≥3) [3]. These toxicities are generally manageable with appropriate supportive care, dose modifications, and careful patient selection. The transient nature of hyperglycemia and hypertension with this compound, related to its pulsatile intravenous dosing schedule, represents a potential advantage over continuously administered oral PI3K inhibitors.

The meta-analysis by Huang and colleagues directly compared adverse events between this compound monotherapy and combination therapy with rituximab [3]. While both regimens demonstrated generally manageable safety profiles, there were statistically significant differences in certain adverse events, including any-grade hyperglycemia (p < 0.0001), any-grade hypertension (p = 0.0368), any-grade fatigue (p < 0.0001), grade ≥3 hypertension (p < 0.0001), and grade ≥3 hyperglycemia (p = 0.0074). These findings provide important guidance for proactive toxicity management when implementing different this compound-based treatment regimens in clinical practice.

Conclusion and Future Directions

The comprehensive biomarker analysis for this compound represents a significant advancement in the precision medicine approach to lymphoma therapy. The validation of PTEN expression, BCL2 mutation status, and baseline IL-2 levels as predictive biomarkers enables more selective targeting of this compound therapy to patients most likely to benefit, potentially improving the risk-benefit ratio for this drug class. Furthermore, the demonstrated synergy between this compound and rituximab provides a strong rationale for combination approaches in biomarker-selected populations. Despite the recent market withdrawal of this compound, these biomarker findings retain significant scientific value for understanding PI3K inhibitor biology and informing future drug development strategies in this class.

References

×

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

480.22335140 g/mol

Monoisotopic Mass

480.22335140 g/mol

Heavy Atom Count

35

Appearance

white solid powder

Wikipedia

Copanlisib

Biological Half Life

The geometric mean terminal elimination half-life of copanlisib is 39.1 (range: 14.6 to 82.4; SD: 15.0) hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
1:First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin/'s lymphomas. Patnaik A, Appleman LJ, Tolcher AW, Papadopoulos KP, Beeram M, Rasco DW, Weiss GJ, Sachdev JC, Chadha M, Fulk M, Ejadi S, Mountz JM, Lotze MT, Toledo FG, Chu E, Jeffers M, Peña C, Xia C, Reif S, Genvresse I, Ramanathan RK.Ann Oncol. 2016 Oct;27(10):1928-40. doi: 10.1093/annonc/mdw282. PMID: 27672108 Free PMC Article2:Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). Scott WJ, Hentemann MF, Rowley RB, Bull CO, Jenkins S, Bullion AM, Johnson J, Redman A, Robbins AH, Esler W, Fracasso RP, Garrison T, Hamilton M, Michels M, Wood JE, Wilkie DP, Xiao H, Levy J, Stasik E, Liu N, Schaefer M, Brands M, Lefranc J.ChemMedChem. 2016 Jul 19;11(14):1517-30. doi: 10.1002/cmdc.201600148. Epub 2016 Jun 16. PMID: 27310202 Free PMC Article3:A preclinical evaluation of the PI3K alpha/delta dominant inhibitor BAY 80-6946 in HER2-positive breast cancer models with acquired resistance to the HER2-targeted therapies trastuzumab and lapatinib. Elster N, Cremona M, Morgan C, Toomey S, Carr A, O/'Grady A, Hennessy BT, Eustace AJ.Breast Cancer Res Treat. 2015 Jan;149(2):373-83. doi: 10.1007/s10549-014-3239-5. Epub 2014 Dec 21. PMID: 25528022 4:The novel PI3 kinase inhibitor, BAY 80-6946, impairs melanoma growth in vivo and in vitro. Schneider P, Schön M, Pletz N, Seitz CS, Liu N, Ziegelbauer K, Zachmann K, Emmert S, Schön MP.Exp Dermatol. 2014 Aug;23(8):579-84. doi: 10.1111/exd.12470. PMID: 24942196

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